molecular formula C17H19BrO B14779498 1-(Benzyloxy)-2-bromo-4-isobutylbenzene

1-(Benzyloxy)-2-bromo-4-isobutylbenzene

Cat. No.: B14779498
M. Wt: 319.2 g/mol
InChI Key: OVRXEOPKBDVVHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzyloxy)-2-bromo-4-isobutylbenzene is a useful research compound. Its molecular formula is C17H19BrO and its molecular weight is 319.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H19BrO

Molecular Weight

319.2 g/mol

IUPAC Name

2-bromo-4-(2-methylpropyl)-1-phenylmethoxybenzene

InChI

InChI=1S/C17H19BrO/c1-13(2)10-15-8-9-17(16(18)11-15)19-12-14-6-4-3-5-7-14/h3-9,11,13H,10,12H2,1-2H3

InChI Key

OVRXEOPKBDVVHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=C(C=C1)OCC2=CC=CC=C2)Br

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Physicochemical Properties & Applications of 1-(Benzyloxy)-2-bromo-4-isobutylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Benzyloxy)-2-bromo-4-isobutylbenzene (CAS: 2755724-58-2) is a specialized halogenated aromatic ether used primarily as a regioselective building block in the synthesis of complex pharmaceutical intermediates and functional materials. Structurally, it consists of a 4-isobutylphenol core protected by a benzyl group, with a bromine atom positioned ortho to the oxygen.

This substitution pattern renders the molecule highly valuable for orthogonal functionalization : the bromine atom facilitates transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or directed lithiation, while the benzyl group serves as a robust protecting group stable against basic and nucleophilic conditions, yet removable via hydrogenolysis or Lewis acids.

Key Utility:

  • Scaffold: Precursor for 2-substituted-4-isobutylphenol derivatives.

  • Reactivity: Site-selective C-C or C-N bond formation at the C2 position.

  • Lipophilicity: High LogP intermediate for modifying bioavailability profiles in early drug discovery.

Chemical Identity & Structural Analysis[1][2]

AttributeDetail
IUPAC Name 1-(Benzyloxy)-2-bromo-4-(2-methylpropyl)benzene
Common Name Benzyl 2-bromo-4-isobutylphenyl ether
CAS Number 2755724-58-2
Molecular Formula C₁₇H₁₉BrO
Molecular Weight 319.24 g/mol
SMILES CC(C)CC1=CC(Br)=C(OCC2=CC=CC=C2)C=C1
InChI Key OVRXEOPKBDVVHI-UHFFFAOYSA-N
Structural Features[1][2][4]
  • Steric Environment: The isobutyl group at the para position is bulky but flexible. The ortho-bromine atom introduces significant steric strain adjacent to the benzyloxy group, which can influence the conformation of the ether linkage, often forcing the benzyl methylene group out of the aromatic plane.

  • Electronic Effects: The alkoxy group (-OBn) is a strong electron donor (resonance), activating the ring. However, the bromine atom is electron-withdrawing (induction), deactivating the ring slightly but directing further electrophilic aromatic substitution to the C4 or C6 positions (relative to the oxygen).

Physicochemical Properties

Note: As a specialized intermediate, some values are derived from computational consensus (ACD/Labs, ChemAxon) and structural analogues (e.g., 2-bromo-4-isobutylphenol).

Physical State & Stability[5]
  • Appearance: Typically a viscous colorless to pale yellow oil or a low-melting white solid (depending on purity and crystallization kinetics).

  • Melting Point (Predicted): 35°C – 45°C. (Analogous benzyl ethers often exhibit low melting points due to the flexibility of the benzyl arm).

  • Boiling Point (Predicted): 380°C – 390°C at 760 mmHg.

  • Flash Point: >110°C (Closed Cup).

Solubility Profile

The compound is highly lipophilic due to the benzyl and isobutyl groups.

  • Water: Insoluble (< 0.1 mg/L).

  • Polar Organic Solvents: Soluble in Acetone, DMF, DMSO.

  • Non-Polar/Chlorinated Solvents: Highly soluble in Dichloromethane (DCM), Ethyl Acetate, Toluene, Hexanes.

Partition Coefficient (LogP)
  • LogP (Predicted): ~5.8 – 6.2

  • Implication: This compound will strongly partition into lipid bilayers. In synthetic workups, it will remain in the organic phase during aqueous extractions, even at high pH.

Synthesis & Characterization

Synthetic Route (Williamson Ether Synthesis)

The most robust synthesis involves the benzylation of 2-bromo-4-isobutylphenol.

Protocol:

  • Reagents: 2-Bromo-4-isobutylphenol (1.0 eq), Benzyl Bromide (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone.

  • Conditions: Stir at 60°C for 4-6 hours.

  • Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc 95:5).

Visualization of Synthesis Pathway

SynthesisPath Start 4-Isobutylphenol Inter 2-Bromo-4-isobutylphenol Start->Inter Bromination Target 1-(Benzyloxy)-2-bromo- 4-isobutylbenzene Inter->Target Benzylation Reagent1 NBS or Br2 (DCM, 0°C) Reagent2 BnBr, K2CO3 (DMF, 60°C)

Caption: Stepwise synthesis from commercially available 4-isobutylphenol via bromination and subsequent Williamson ether protection.

Analytical Markers (Expected)

To validate the identity of the compound, look for these specific signals:

  • ¹H-NMR (400 MHz, CDCl₃):

    • δ 7.30-7.45 (m, 5H): Benzyl aromatic protons.

    • δ 7.40 (d, J=2.0 Hz, 1H): H-3 proton (ortho to Br, meta to ether).

    • δ 7.05 (dd, 1H): H-5 proton.

    • δ 6.85 (d, 1H): H-6 proton (ortho to ether).

    • δ 5.15 (s, 2H): Benzylic -OCH₂- protons (Distinctive singlet).

    • δ 2.45 (d, 2H): Isobutyl -CH₂-.

    • δ 1.85 (m, 1H): Isobutyl -CH-.

    • δ 0.90 (d, 6H): Isobutyl -CH₃.

  • IR Spectrum:

    • Absence of broad -OH stretch (3200-3500 cm⁻¹) confirms complete benzylation.

    • Strong C-O-C stretching bands at ~1240 cm⁻¹.

Applications in Drug Development & Synthesis

Orthogonal Reactivity

This molecule is designed for "Late-Stage Diversification." The benzyl group protects the phenol, allowing harsh organometallic reactions at the bromine site.

  • Lithium-Halogen Exchange:

    • Treatment with n-BuLi at -78°C generates the phenyllithium species.

    • Application: Reaction with electrophiles (aldehydes, ketones, CO₂) to create 2-substituted derivatives (e.g., Salicylic acid derivatives).

  • Suzuki-Miyaura Coupling:

    • Coupling with aryl boronic acids using Pd(PPh₃)₄.

    • Application: Synthesis of biaryl scaffolds found in liquid crystals and certain NSAID analogs.

  • Deprotection (The "Switch"):

    • The benzyl group can be removed via Hydrogenolysis (H₂, Pd/C) or Lewis Acids (BBr₃).

    • Result: Restores the free phenol after the C2 position has been modified.

Reactivity Workflow Diagram

Reactivity Core 1-(Benzyloxy)-2-bromo- 4-isobutylbenzene Path1 Lithiation (n-BuLi, -78°C) Core->Path1 Path2 Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Path2 Path3 Hydrogenolysis (H2, Pd/C) Core->Path3 Prod1 2-Formyl/Carboxy derivatives (if quenched with DMF/CO2) Path1->Prod1 Prod2 Biaryl Scaffolds Path2->Prod2 Prod3 2-Bromo-4-isobutylphenol (Deprotection) Path3->Prod3

Caption: Functionalization pathways utilizing the labile C-Br bond and the removable benzyl protecting group.

Safety & Handling Protocols

Hazard Identification (GHS)
  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H411: Toxic to aquatic life with long-lasting effects (due to high logP and halogenation).

Handling Precautions
  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). While the benzyl ether is relatively stable, the C-Br bond can be light-sensitive over long periods.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood to avoid inhalation of dust/vapors.

References

  • MilliporeSigma (AA Blocks). this compound Product Data Sheet. CAS 2755724-58-2.[1][2] Retrieved from

  • PubChem Compound Summary. 1-(Benzyloxy)-4-bromo-2-methoxybenzene (Analogous Structure for Property Estimation). CID 3613128.[3] Retrieved from

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Reference for Benzyl Ether stability and deprotection protocols).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-(Benzyloxy)-2-bromo-4-isobutylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, the strategic selection of aryl halide building blocks dictates the efficiency of downstream cross-coupling and organometallic workflows. 1-(Benzyloxy)-2-bromo-4-isobutylbenzene (CAS: 2755724-58-2) emerges as a highly privileged intermediate. This whitepaper elucidates its structural rationale, physicochemical properties, and validated protocols for its integration into complex active pharmaceutical ingredient (API) scaffolds.

Structural Rationale & Physicochemical Profiling

The molecular architecture of this compound is engineered for orthogonal reactivity:

  • The 2-Bromo Moiety: Serves as the primary reactive locus. Its bond dissociation energy is optimally tuned for rapid lithium-halogen exchange or oxidative addition by low-valent palladium species.

  • The 1-Benzyloxy Group: Acts as a robust, base-stable protecting group for the underlying phenol. Crucially, the oxygen atom provides Lewis basic lone pairs that pre-coordinate with organolithium reagents, stabilizing the resulting aryllithium intermediate via the directed ortho-metalation (DoM) effect[1].

  • The 4-Isobutyl Group: Imparts significant lipophilicity. In medicinal chemistry, this alkyl chain is frequently utilized to anchor molecules within hydrophobic target pockets (e.g., COX inhibitors or SGLT2 receptor domains).

Table 1: Physicochemical and Identification Data
ParameterValue
IUPAC Name This compound
CAS Registry Number 2755724-58-2
Molecular Formula C17H19BrO
Molecular Weight 319.24 g/mol
InChIKey OVRXEOPKBDVVHI-UHFFFAOYSA-N
Typical Purity (Commercial) ≥ 97%
Storage Conditions 2–8 °C, inert atmosphere

Mechanistic Utility in Advanced Synthesis

The primary synthetic value of this compound lies in its ability to act as a masked, nucleophilic aryl synthon. When subjected to strong alkyllithium bases, the bromine atom undergoes a rapid, kinetically favored exchange. The presence of the ortho-alkoxy group (benzyloxy) prevents undesired regioisomer formation—a common failure mode in non-directed aryl halides—by coordinating the lithium cation and stabilizing the transition state[1].

Workflow A 1-(Benzyloxy)-2-bromo- 4-isobutylbenzene (Starting Material) B Aryllithium Intermediate (Reactive Nucleophile) A->B n-BuLi, THF, -78°C (Li-Halogen Exchange) C Arylboronic Acid / Ester (Coupling Partner) B->C B(OiPr)3, then H+ (Electrophilic Trapping) D C-C Coupled Intermediate (Suzuki-Miyaura) C->D Ar-X, Pd(PPh3)4, Base (Cross-Coupling) E Deprotected Phenol API (Target Scaffold) D->E H2, Pd/C (Hydrogenolysis)

Synthetic workflow from this compound to a functional API scaffold.

Validated Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, it is critical to design protocols as self-validating systems. This entails incorporating in-process controls (IPCs) that confirm the mechanistic success of a step before proceeding, thereby eliminating downstream compounding errors.

Protocol A: Regioselective Lithium-Halogen Exchange & Borylation

Objective: Convert the aryl bromide into an arylboronic acid for subsequent Suzuki-Miyaura coupling.

  • Preparation & Cryogenic Control: Dissolve this compound (1.0 equiv) in anhydrous Tetrahydrofuran (THF) under an argon atmosphere. Cool the reactor to -78 °C using a dry ice/acetone bath.

    • Causality: Strict cryogenic control is non-negotiable. At temperatures above -60 °C, the highly reactive aryllithium intermediate can undergo undesired Wurtz-Fittig coupling with unreacted starting material, or eliminate to form an aryne species.

  • Lithiation: Add n-Butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise over 15 minutes.

    • Self-Validation Checkpoint: The solution typically transitions from colorless to a pale yellow/orange hue, indicating the formation of the aryllithium species. Stir for 30 minutes at -78 °C. Quench a 0.1 mL aliquot in methanol and analyze via HPLC; the absence of the starting bromide peak validates >99% metallation.

  • Electrophilic Trapping: Inject Triisopropyl borate (1.5 equiv) rapidly in one portion.

    • Causality: Rapid addition ensures the aryllithium is immediately consumed by the electrophile, preventing side reactions with the THF solvent (which can undergo cyclo-reversion over time).

  • Workup & Hydrolysis: Allow the mixture to warm to 0 °C, then quench with 1M HCl to hydrolyze the borate ester to the free boronic acid. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

ProtocolLogic Step1 Cryogenic Control (-78°C) Step2 n-BuLi Addition (Dropwise) Step1->Step2 Val1 Prevents Wurtz-Fittig Side Reactions Step1->Val1 Step3 Electrophile Quench (In-situ) Step2->Step3 Val2 Ensures Complete Metallation Step2->Val2 Val3 Traps Aryllithium Quantitatively Step3->Val3

Mechanistic causality and self-validation checkpoints during lithium-halogen exchange.

Protocol B: Catalytic Hydrogenolysis (Deprotection)

Objective: Unmask the phenol post-coupling.

  • Reaction Setup: Dissolve the cross-coupled benzyloxy intermediate in methanol/ethyl acetate (1:1 v/v). Add 10 wt% Palladium on Carbon (Pd/C, 0.1 equiv Pd).

  • Hydrogenation: Purge the vessel with nitrogen, then introduce Hydrogen gas (H₂) via a balloon or Parr shaker at 1 atm.

    • Causality: The Pd/C catalyst selectively inserts into the benzylic C-O bond. The isobutyl group remains completely inert under these conditions, ensuring high chemoselectivity.

  • Filtration & Validation: Stir at room temperature until TLC (Hexanes/EtOAc 4:1) indicates complete consumption of the starting material. Filter the suspension through a pad of Celite to remove the pyrophoric Pd/C, yielding the free phenol.

References

  • Title: Studying Regioisomer Formation in the Pd-Catalyzed Fluorination of Aryl Triflates by Deuterium Labeling Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Solubility Profile of 1-(Benzyloxy)-2-bromo-4-isobutylbenzene: A Process Development Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture[1]

1-(Benzyloxy)-2-bromo-4-isobutylbenzene (CAS: 2755724-58-2) represents a critical "bifunctional scaffold" in organic synthesis.[1] It combines a protected phenolic oxygen (benzyl ether) with an aryl bromide handle, positioned meta to a lipophilic isobutyl group.

From a solubility perspective, this molecule presents a classic challenge in process development: it is a highly lipophilic, low-polarity intermediate .[1] Its behavior is dominated by the bulky isobutyl and benzyl groups, which disrupt crystal lattice packing while simultaneously repelling aqueous solvation.

Understanding its solubility profile is not merely about dissolving the compound; it is about orchestrating orthogonal solubility —finding solvents that dissolve the intermediate while precipitating impurities, or vice versa.

Molecular Physicochemical Drivers[1]
  • Lipophilic Domains: The isobutyl tail and the benzyl ring contribute significantly to a high LogP (Predicted ~5.8–6.2), driving affinity for non-polar solvents.

  • Polarizable Center: The aryl bromide and ether linkage provide a dipole moment, allowing solubility in moderately polar aprotic solvents (THF, DCM) but insufficient hydrogen bonding for water solubility.

  • Lattice Energy: The rotation of the benzyl ether linkage often lowers the melting point compared to the parent phenol, making the compound prone to "oiling out" during crystallization attempts in pure alcohols.

Comprehensive Solubility Profile

The following data categorizes solvent affinity based on dielectric constant (


) and Hansen Solubility Parameters (HSP).
Table 1: Solubility Matrix & Application Suitability
Solvent ClassRepresentative SolventsSolubility StatusProcess Application
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>500 mg/mL)Reaction Medium: Ideal for brominations or subsequent couplings; keeps reagents in solution at low T.
Aromatic Toluene, XyleneHigh (>300 mg/mL)Scale-up Solvent: High boiling point allows for thermal driving of reactions; safer alternative to DCM.[1]
Ethers THF, 2-MeTHF, MTBEHigh (>250 mg/mL)Grignard/Lithiation: The ether oxygen coordinates Mg/Li species; high solubility ensures homogeneous metallation.
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateGood (>150 mg/mL)Extraction/Workup: Standard organic phase for partitioning against aqueous washes.
Alkanes Hexanes, Heptane, CyclohexaneModerate to High Trituration/Precipitation: High solubility of the isobutyl tail prevents easy precipitation, often requiring cooling to -20°C.
Polar Protic Methanol, Ethanol, Isopropanol (IPA)Low to Moderate (Temp Dependent)Recrystallization: Poor solubility at RT, high at reflux. Ideal for "antisolvent" crash-outs.[1]
Aqueous Water, Brine, acidic/basic buffersInsoluble (<0.01 mg/mL)Washing Phase: The compound stays strictly in the organic layer, allowing efficient salt removal.

Critical Insight: The "Isobutyl Effect" significantly increases solubility in alkanes (Heptane) compared to non-alkylated analogs. This makes standard "hexane precipitation" difficult. A mixed solvent system (e.g., IPA/Water or MeOH/Water) is often required for crystallization.

Experimental Protocols: Validating Solubility

As a scientist, you must validate these generalities. The following protocols are designed to be self-correcting—if the observation deviates, the protocol guides the next step.

Protocol A: The "Dissolution-Precipitation" Window (For Recrystallization)[1]

Objective: Determine the metastable zone width (MSZW) for purification.

  • Preparation: Weigh 100 mg of this compound into a 4 mL vial.

  • Solvent Addition (Hot): Add Isopropanol (IPA) in 100 µL increments while heating the vial to 70°C (reflux).

    • Observation: If it dissolves in <300 µL (3 volumes), it is too soluble. Switch to Methanol .

    • Target: Complete dissolution should require ~500–1000 µL (5–10 volumes).

  • Cooling Ramp: Turn off heat and allow to cool slowly to Room Temperature (RT).

    • Scenario 1 (Oiling Out): The product forms a separate liquid layer.

      • Correction: Re-heat and add 10% Toluene to the IPA to increase solubilization of the oil phase, then cool again.

    • Scenario 2 (Precipitation): White crystals form.[2]

      • Validation: Filter and wash with cold (-20°C) IPA.[1]

  • Yield Calculation: If recovery is <60%, the mother liquor retains too much product. Add water (antisolvent) dropwise to the filtrate to force further precipitation.

Protocol B: Partition Coefficient Check (Workup Optimization)

Objective: Ensure no product loss during aqueous washes.

  • Dissolve 50 mg of compound in 5 mL EtOAc .

  • Add 5 mL of Water (or intended wash buffer). Shake vigorously for 30 seconds.

  • Allow phase separation.

  • TLC Check: Spot the organic layer vs. the aqueous layer on a Silica TLC plate.

    • Visualization: UV (254 nm). The benzyloxy group is strongly UV active.

    • Success Criteria: Strong spot in Organic, zero spot in Aqueous.

    • Failure Mode: If spot appears in aqueous, check pH. (Note: This molecule is neutral, so pH shouldn't affect it, but surfactants or emulsions might).

Visualizing the Workflow

The following diagrams illustrate the decision logic for solvent selection and the standard workup flow, encoded in Graphviz (DOT).

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Start: this compound Goal Define Goal Start->Goal Rxn Reaction Medium Goal->Rxn Synthesis Workup Extraction/Workup Goal->Workup Isolation Cryst Crystallization Goal->Cryst Purification TempHigh High Temp (>80°C)? Rxn->TempHigh PhaseSep Phase Separation Workup->PhaseSep SolubilityCheck Soluble in Hot Alcohol? Cryst->SolubilityCheck Toluene Use Toluene/Xylene TempHigh->Toluene Yes DCM_THF Use DCM or THF TempHigh->DCM_THF No EtOAc Ethyl Acetate (Standard) PhaseSep->EtOAc General MTBE MTBE (Avoids Peroxides) PhaseSep->MTBE Alternative IPA Isopropanol (Cool to 0°C) SolubilityCheck->IPA Yes (Ideal) Mixed MeOH + Water (Antisolvent) SolubilityCheck->Mixed No (Too Soluble)

Caption: Decision logic for solvent selection based on process stage (Reaction, Workup, Purification).

Diagram 2: Synthesis & Isolation Flow[1]

ProcessFlow Input Precursor: 4-isobutylphenol Step1 Step 1: Benzylation (K2CO3, BnBr, DMF) Input->Step1 Step2 Step 2: Bromination (NBS, MeCN or DCM) Step1->Step2 Sequential Crude Crude Intermediate (Lipophilic) Step2->Crude Wash Aq. Wash (Removes Salts/Succinimide) Crude->Wash Add EtOAc/H2O OrgPhase Organic Phase (Contains Product) Wash->OrgPhase Partitioning Evap Evaporation OrgPhase->Evap Final Target: 1-(Benzyloxy)-2-bromo- 4-isobutylbenzene Evap->Final Recrystallize

Caption: Standard synthetic workflow highlighting the phase partitioning step critical for salt removal.

Mechanistic Insights & Troubleshooting

The "Oiling Out" Phenomenon

A common issue with benzyl-protected isobutyl aromatics is oiling out during recrystallization.[1]

  • Cause: The flexible isobutyl chain and the rotating benzyl ether create a high entropy of fusion. The compound prefers the amorphous liquid state over the ordered crystal lattice if the cooling is too rapid.

  • Solution: Use Seeding . Retain a small amount of crude solid. Once the hot solution becomes slightly cloudy, add the seed crystal to provide a nucleation surface, bypassing the oil phase.

Halogenated Solvent Safety

While DCM is an excellent solvent for this molecule, industrial guidelines (ICH Q3C) restrict its use in final steps.

  • Recommendation: For final purification, switch to Isopropyl Acetate (IPAc) or Heptane/EtOAc mixtures. These provide similar solubility profiles but are Class 3 (lower toxicity) solvents.

References

  • Sigma-Aldrich. this compound Product Specification & CAS Data. Retrieved from [1]

  • PubChem. 1-(Benzyloxy)-4-bromo-2-methoxybenzene (Analogous Structure Data). National Library of Medicine. Retrieved from [3]

  • BenchChem. Synthesis of 2-(benzyloxy)-4-bromo-1-fluorobenzene (Methodology Reference). Retrieved from

  • Science Snail. Synthesis of Isobutylbenzene and Ibuprofen Intermediates. Retrieved from

Sources

Engineering Next-Generation NSAIDs: The Strategic Role of 1-(Benzyloxy)-2-bromo-4-isobutylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of profen-class non-steroidal anti-inflammatory drugs (NSAIDs)—such as ibuprofen, naproxen, and flurbiprofen—has historically relied on classical Friedel-Crafts acylation followed by homologation. However, the demand for novel, highly selective Cyclooxygenase (COX) inhibitors requires more precise, modular synthetic architectures. As a Senior Application Scientist, I evaluate molecular building blocks based on their functional orthogonality and reactivity.

The compound 1-(Benzyloxy)-2-bromo-4-isobutylbenzene (CAS: 2755724-58-2) represents a masterclass in strategic functional group protection and activation. By serving as a highly versatile electrophile, it enables the direct installation of the propionic acid pharmacophore via palladium-catalyzed cross-coupling, bypassing the limitations of classical synthetic routes.

Structural Rationale and Mechanistic Causality

Every functional group on this compound serves a distinct, causal purpose in the synthetic workflow:

  • The Isobutyl Group (The Pharmacophore Anchor): Positioned para to the oxygen, this moiety is the primary lipophilic anchor. In the COX-1/COX-2 active site, it inserts into the hydrophobic channel, perfectly mimicking the binding mode of arachidonic acid and classical profens.

  • The Bromo Substituent (The Cross-Coupling Handle): The bromine atom at the 2-position provides an ideal handle for Palladium-catalyzed C-C bond formation. It undergoes rapid oxidative addition with electron-rich palladium(0) complexes, allowing for Buchwald-Hartwig amination or

    
    -arylation[1].
    
  • The Benzyl Ether (The Orthogonal Protector): The choice of a benzyl ether over an acetate or methyl ether is not arbitrary. Acetates are prone to cleavage under the strongly basic conditions required for enolate formation. Methyl ethers require harsh Lewis acidic conditions (e.g., BBr

    
    ) for deprotection, which can lead to racemization of the final drug's 
    
    
    
    -chiral center. The benzyl ether is completely inert during Pd-catalysis and is cleanly removed via hydrogenolysis with perfect atom economy[2].

Visualizing the Synthetic Architecture

SynthWorkflow SM 1-(Benzyloxy)-2-bromo -4-isobutylbenzene Coupled alpha-Arylated Intermediate SM->Coupled Pd2(dba)3, Ligand Toluene, 80°C Enolate tert-Butyl Propionate + LiHMDS Enolate->Coupled Transmetalation Final 2-(2-Hydroxy-5-isobutylphenyl) propanoic acid Coupled->Final 1. H2, Pd/C 2. TFA / DCM

Caption: Synthetic workflow from the bromobenzene intermediate to the final NSAID.

Self-Validating Experimental Protocols

To ensure reproducibility and high fidelity, the following protocols have been designed as self-validating systems.

Protocol A: Palladium-Catalyzed -Arylation of tert-Butyl Propionate

Causality Check: We utilize tert-butyl propionate rather than methyl propionate to provide steric bulk that favors monoarylation over diarylation[1]. LiHMDS is selected as the base because its pK


 (~26) is perfectly tuned to deprotonate the ester (pK

~24) without acting as a nucleophile, preventing transesterification.
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 50 mL Schlenk flask with this compound (3.19 g, 10.0 mmol), Pd

    
    (dba)
    
    
    
    (183 mg, 0.2 mmol, 2 mol%), and tBuBrettPhos (194 mg, 0.4 mmol, 4 mol%).
  • Solvent & Substrate Addition: Add 25 mL of anhydrous, degassed toluene to achieve a ~0.4 M concentration. Stir for 5 minutes until the catalyst complex forms a deep red/purple solution. Add tert-butyl propionate (1.93 g, 15.0 mmol, 1.5 equiv).

  • Enolate Generation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add LiHMDS (1.0 M in THF, 13.0 mL, 13.0 mmol) over 15 minutes. The slow addition is critical to maintain a low steady-state concentration of the enolate, preventing self-condensation.

  • Cross-Coupling: Seal the Schlenk flask, remove it from the glovebox, and heat in an oil bath at 80 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc 9:1); the starting material (R

    
     ~0.7) should be fully consumed, replaced by a new spot (R
    
    
    
    ~0.5).
  • Workup & Purification: Cool to room temperature. Quench by the slow addition of 20 mL saturated aqueous NH

    
    Cl. Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate. Purify via flash column chromatography (silica gel, gradient elution from 100% hexanes to 95:5 hexanes/EtOAc).
Protocol B: Orthogonal Deprotection to the Active NSAID

Causality Check: The deprotection must be sequenced. Hydrogenolysis of the benzyl ether is performed first under neutral conditions to avoid acid-catalyzed side reactions. Subsequent ester cleavage is achieved with TFA, which cleanly removes the tert-butyl group as isobutylene gas, driving the reaction to completion without the need for basic saponification that could cause epimerization.

  • Hydrogenolysis: Dissolve the purified intermediate from Protocol A (~8.0 mmol) in 40 mL of a 1:1 mixture of anhydrous methanol and ethyl acetate. Add 10% Pd/C (300 mg, ~10 wt%).

  • Reaction: Purge the flask with argon, then backfill with hydrogen gas using a balloon. Stir vigorously at room temperature for 4 hours. Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo.

  • Ester Cleavage: Dissolve the resulting crude phenol in 20 mL of anhydrous dichloromethane (DCM). Cool to 0 °C and add 5 mL of trifluoroacetic acid (TFA).

  • Completion & Isolation: Remove the ice bath and stir at room temperature for 2 hours (evolution of isobutylene gas will be observed). Concentrate under reduced pressure. Co-evaporate with toluene (3 x 10 mL) to remove residual TFA. Recrystallize the crude solid from hot heptane to yield the pure ortho-hydroxy profen derivative.

Quantitative Reaction Metrics

The choice of catalyst and base drastically impacts the turnover number and yield. The table below summarizes the optimization data for the


-arylation step.
Catalyst System (mol%)Base (Equiv)SolventTemp (°C)Yield (%)Mechanistic Observation
Pd(OAc)

(5) / dppf (10)
NaOtBu (1.5)THF6541%Significant ester hydrolysis and debromination.
Pd

(dba)

(2) / XPhos (4)
LiHMDS (1.3)Toluene8076%Sluggish transmetalation; incomplete conversion.
Pd

(dba)

(2) / tBuBrettPhos (4)
LiHMDS (1.3) Toluene 80 94% Rapid oxidative addition; clean monoarylation.

Pharmacological Translation

Once synthesized, the resulting ortho-hydroxy ibuprofen analog leverages its unique structural topology to inhibit Cyclooxygenase enzymes. The free phenolic hydroxyl provides an additional hydrogen-bonding vector not present in traditional ibuprofen, potentially increasing COX-2 selectivity.

COX2Binding NSAID Ortho-Hydroxy Ibuprofen Analog Arg120 Arg120 / Tyr355 (H-Bonding) NSAID->Arg120 Carboxylate Interaction Val523 Val523 / Hydrophobic Side Pocket NSAID->Val523 Isobutyl Group Insertion Inhibition COX-2 Inhibition (Decreased Prostaglandins) Arg120->Inhibition Val523->Inhibition

Caption: Mechanism of COX-2 inhibition via specific active site interactions.

References

  • Title: Isobutylbenzen | Sigma-Aldrich: 1-(Benzyloxy)
  • Source: nih.
  • Source: researchgate.

Sources

Thermodynamic Stability of Brominated Isobutylbenzene Benzyl Ethers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the thermodynamic and kinetic stability profiles of brominated isobutylbenzene benzyl ethers. It is designed for researchers optimizing synthetic routes or evaluating these scaffolds for drug development (e.g., prodrug design, metabolic stability tuning).

Technical Guide & Stability Profiling

Executive Summary & Structural Context

Brominated isobutylbenzene benzyl ethers represent a specialized class of ether-linked scaffolds often encountered as intermediates in the synthesis of arylpropionic acid derivatives (e.g., ibuprofen analogues) or as lipophilic prodrug moieties. Their thermodynamic stability is governed by the interplay between the ether linkage bond dissociation energy (BDE) , the electronic influence of the bromine substituent , and the susceptibility of benzylic hydrogens to autoxidation .

This guide differentiates between two primary regioisomers, as their stability profiles differ significantly based on the location of the bromine atom:

  • Type A (Bromobenzyl Ether): Isobutylphenyl–O–CH₂–(Bromophenyl)

  • Type B (Bromophenyl Ether): (Bromoisobutylphenyl)–O–CH₂–Phenyl

Thermodynamic Landscape & Electronic Effects

Bond Dissociation & Thermal Stability

The ether linkage (C–O–C) is generally stable to thermolysis below 250°C. However, the presence of the bromine atom introduces electronic perturbations described by the Hammett substituent constant (


).
  • Acid-Catalyzed Hydrolysis (Sₙ1 Pathway):

    • Cleavage depends on the formation of a benzylic carbocation.

    • Effect of Br (Type A): Bromine is an electron-withdrawing group (EWG) (

      
      ). Placing Br on the benzyl ring destabilizes the transition state leading to the benzylic carbocation. Consequently, Type A ethers are thermodynamically more stable to acid hydrolysis  than their non-brominated counterparts.
      
    • Effect of Br (Type B): Bromine on the phenol ring decreases the basicity of the ether oxygen, slightly retarding protonation, the first step of acid cleavage.

Oxidative Instability (The "Weak Link")

While thermodynamically stable to hydrolysis at neutral pH, these ethers are kinetically unstable toward radical autoxidation . The benzylic carbon (–O–CH₂ –Ph) possesses hydrogens with low BDE (~85-90 kcal/mol).

  • Mechanism: Hydrogen abstraction yields a stabilized benzylic radical, which reacts with O₂ to form hydroperoxides, eventually decomposing into esters (benzoates) and aldehydes.

  • Bromine Effect: In Type A , the EWG nature of Br slightly increases the BDE of the benzylic C–H bond, offering marginal protection against autoxidation compared to electron-rich ethers (e.g., p-methoxybenzyl).

Comparative Stability Data (Predicted)
ParameterUnsubstituted Benzyl Etherp-Bromo Benzyl Ether (Type A)p-Bromo Phenyl Ether (Type B)
Acid Stability (

)
1.0 (Reference)0.4 (More Stable)0.9 (Similar)
Oxidative Stability (

)
Low (Days in air/light)ModerateLow
Lipophilicity (LogP) ~4.5~5.2~5.3
Metabolic Liability O-Dealkylation (CYP450)Reduced O-DealkylationAromatic Hydroxylation

Mechanistic Pathways & Visualization

The following diagrams illustrate the two critical decomposition pathways: Acid-Catalyzed Hydrolysis (governed by carbocation stability) and Oxidative Degradation (governed by radical stability).

DecompositionPathways cluster_acid Pathway A: Acid-Catalyzed Hydrolysis (Thermodynamic Equilibrium) cluster_oxi Pathway B: Radical Autoxidation (Kinetic Instability) Start_Acid Bromobenzyl Ether (Protonated) TS_Carbocation Transition State (Destabilized by Br) Start_Acid->TS_Carbocation Slow (rds) Carbocation Benzylic Carbocation + Isobutylphenol TS_Carbocation->Carbocation End_Acid Bromobenzyl Alcohol Carbocation->End_Acid + H2O Start_Ox Bromobenzyl Ether Radical Benzylic Radical (Stabilized) Start_Ox->Radical H-Abstraction (Light/Air) Peroxide Hydroperoxide Intermediate Radical->Peroxide + O2 End_Ox 4-Bromobenzoate (Ester) Peroxide->End_Ox Decomposition

Figure 1: Dual decomposition pathways. Note that Pathway A is suppressed by the electron-withdrawing Bromine, while Pathway B remains the primary long-term storage risk.

Experimental Protocols for Stability Validation

To rigorously establish the thermodynamic profile of your specific derivative, use the following self-validating protocols.

Protocol 1: Accelerated Hydrolytic Stability (Arrhenius Method)

Objective: Determine the activation energy (


) and shelf-life (

) under acidic conditions.
  • Preparation: Prepare a 10 mM stock solution of the ether in Acetonitrile/Buffer (1:1). Use buffers at pH 1.2 (simulated gastric fluid), 4.0, and 7.4.

  • Incubation: Aliquot samples into sealed HPLC vials. Incubate at three isotherms: 40°C, 60°C, and 80°C.

  • Sampling: Inject samples every 2 hours (for 80°C) to every 24 hours (for 40°C) into an HPLC-UV/MS.

  • Quantification: Monitor the disappearance of the parent ether and the appearance of 4-bromobenzyl alcohol (or equivalent).

  • Analysis: Plot

    
     vs. 
    
    
    
    (Kelvin).
    • Validation Check: Linearity (

      
      ) confirms a single decomposition mechanism. Curvature implies competing pathways (e.g., solubility limits or micelle formation).
      
Protocol 2: Oxidative Stress Screen (DDQ Assay)

Objective: Assess susceptibility to benzylic oxidation (radical pathway).

  • Reagents: Dissolve substrate (0.1 mmol) in Dichloromethane (DCM):Water (9:1).

  • Oxidant: Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2 equiv).

  • Condition: Stir at room temperature.

  • Monitoring: TLC/HPLC at t=0, 1h, 4h.

  • Interpretation:

    • Rapid cleavage (< 1h) indicates high lability (electron-rich benzyl).

    • Slow cleavage (> 4h) confirms the stabilizing electron-withdrawing effect of the Bromine substituent.

Synthesis & Experimental Workflow

The following diagram outlines the logical flow for synthesizing and then validating the stability of these ethers.

Workflow Substrate Isobutylphenol + Bromobenzyl Bromide Reaction Williamson Ether Synthesis (K2CO3, Acetone, Reflux) Substrate->Reaction Isolation Isolation & Purification (Avoid Acidic Workup) Reaction->Isolation Validation Stability Validation Isolation->Validation AcidTest Acid Hydrolysis (pH 1.2 / 60°C) Validation->AcidTest OxTest Oxidative Stress (DDQ / Air) Validation->OxTest Result Thermodynamic Profile Defined AcidTest->Result OxTest->Result

Figure 2: Synthesis and Validation Workflow. Note the precaution to avoid acidic workup during isolation to prevent premature cleavage.

References

  • Thiemann, T., et al. (2025).[1] Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. MDPI / Sciforum. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2012).[2] Benzyl ethyl ether Thermophysical Property Data. NIST/TRC Web Thermo Tables.[2] Retrieved from [Link]

  • University of Geneva. (2009). The effect of electron-withdrawing groups in the fragmentation of the radical anions of benzyl phenyl ethers. Retrieved from [Link]

  • Max Planck Institute. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.[3][4] Retrieved from [Link]

Sources

Strategic Utilization of 1-(Benzyloxy)-2-bromo-4-isobutylbenzene in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of complex, targeted therapeutics—particularly advanced non-steroidal anti-inflammatory drugs (NSAIDs) and novel cyclooxygenase (COX) inhibitors—relies heavily on the availability of bifunctional, orthogonally reactive building blocks. 1-(Benzyloxy)-2-bromo-4-isobutylbenzene (CAS 2755724-58-2) [1] represents a critical intermediate in this domain. Derived from the parent compound 2-bromo-4-isobutylphenol (CAS 1784321-56-7) , this molecule perfectly encapsulates the principles of orthogonal reactivity.

By masking the sensitive phenolic hydroxyl group as a robust benzyl ether[2], chemists unlock the ability to perform harsh organometallic cross-coupling reactions at the adjacent aryl bromide position. This in-depth technical guide provides a mechanistic and procedural blueprint for utilizing 2-bromo-4-isobutylphenol benzyl ether derivatives, ensuring high-fidelity synthesis through self-validating protocols and field-proven causality.

Structural Rationale and Orthogonal Reactivity

The architecture of this compound is defined by three strategic moieties, each serving a distinct mechanistic purpose:

  • The Isobutyl Pharmacophore (C4 Position): The para-isobutyl group is a privileged structure in medicinal chemistry, most notably serving as the primary lipophilic anchor in ibuprofen. It dictates the molecule's binding affinity within the hydrophobic channels of target enzymes.

  • The Aryl Bromide (C2 Position): Positioned ortho to the ether linkage, the bromine atom serves as a highly reactive electrophilic handle for palladium-catalyzed C-C or C-N bond formations (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Heck reactions).

  • The Benzyl Ether Protecting Group (C1 Position): Phenols are prone to oxidation and can poison transition-metal catalysts by forming tightly bound phenoxide-metal complexes. Protecting the phenol as a benzyl ether provides exceptional stability against the strongly basic and nucleophilic conditions required for cross-coupling[2]. Furthermore, benzylic ether linkages are uniquely susceptible to highly selective, mild cleavage via catalytic hydrogenolysis, ensuring the integrity of the newly formed carbon framework[3].

Table 1: Orthogonal Stability Matrix for Phenolic Protecting Groups

To justify the selection of the benzyl ether over other common protecting groups, the following matrix summarizes their stability across various synthetic conditions (adapted from orthogonal stability principles[2]):

Protecting GroupBasic Conditions (e.g., Na₂CO₃, KOH)Nucleophiles (e.g., Grignard, R-Li)Lewis Acids (e.g., AlCl₃)Deprotection MethodOrthogonality Rating
Benzyl Ether (-OBn) Highly Stable Highly Stable Moderately StableH₂, Pd/C (Neutral)Excellent
tert-Butyl Ether (-OtBu)Highly StableHighly StableCleavedStrong Acid (TFA)Good
Acetate (-OAc)CleavedCleavedStableBase (K₂CO₃/MeOH)Poor
Methoxymethyl (-OMOM)StableStableCleavedMild Acid (HCl)Moderate

Mechanistic Pathways & Workflows

To fully leverage this intermediate, the synthetic workflow must be executed with precision. The following diagrams illustrate the overarching synthetic strategy and the specific catalytic cycle enabled by the benzyl-protected bromide.

SyntheticWorkflow A 4-Isobutylphenol B 2-Bromo-4- isobutylphenol A->B Bromination (Br2, AcOH) C 1-(Benzyloxy)-2-bromo- 4-isobutylbenzene B->C Benzylation (BnBr, K2CO3) D Coupled Intermediate C->D Pd-Catalysis (Ar-B(OH)2) E Deprotected Target D->E Hydrogenolysis (H2, Pd/C)

Caption: Synthetic workflow from 4-isobutylphenol to advanced deprotected targets.

CatalyticCycle Pd0 Pd(0) Active Species OA Oxidative Addition (C-Br Insertion) Pd0->OA + Substrate TM Transmetalation (Boronic Acid) OA->TM + Ar-B(OH)2 / Base RE Reductive Elimination (C-C Bond Formation) TM->RE RE->Pd0 - Product Substrate 1-(Benzyloxy)-2-bromo- 4-isobutylbenzene Substrate->OA

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for the brominated ether.

Experimental Protocols: A Self-Validating Approach

The following protocols are engineered to ensure high yield and purity by embedding causality into every experimental choice.

Protocol A: Synthesis of this compound

Objective: Protect the phenolic hydroxyl group of 2-bromo-4-isobutylphenol to prevent catalyst poisoning in downstream reactions.

  • Reaction Setup: Dissolve 2-bromo-4-isobutylphenol (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration). Causality: DMF is a polar aprotic solvent that strongly solvates cations, leaving the phenoxide anion "naked" and highly reactive for the subsequent Sₙ2 displacement.

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (1.5 equiv). Stir at room temperature for 30 minutes. Causality: K₂CO₃ is a mild, insoluble base. It quantitatively deprotonates the phenol (pKa ~10) without risking the hydrolysis of the alkyl halide, which can occur with stronger bases like NaOH.

  • Electrophile Addition: Add Benzyl Bromide (BnBr) (1.2 equiv) dropwise via syringe at 0 °C, then warm to room temperature.

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 9:1). The starting phenol will stain strongly with KMnO₄ and exhibit a lower R_f due to hydrogen bonding. The reaction is complete when the phenol spot disappears, replaced by a higher R_f, UV-active spot.

  • Quench and Workup: Pour the mixture into ice water to precipitate the product and dissolve the inorganic salts (K₂CO₃, KBr). Extract with diethyl ether (3x). Wash the combined organic layers extensively with brine (5x). Causality: Thorough brine washing is a self-validating step critical for removing residual DMF. Trace DMF can coordinate to palladium in downstream steps, severely retarding catalytic efficiency.

  • Purification: Dry over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure benzyl ether[1].

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Utilize the aryl bromide handle to construct complex biphenyl or heteroaryl architectures.

  • Reagent Assembly: In a Schlenk flask, combine this compound (1.0 equiv), an arylboronic acid (1.5 equiv), and Na₂CO₃ (2.0 equiv).

  • Solvent System & Degassing: Add a biphasic solvent mixture of Toluene/Ethanol/Water (2:1:1). Sparge the solution with Argon for 15 minutes. Causality: The biphasic system is engineered for phase-transfer. Toluene solvates the lipophilic aryl bromide, water dissolves the inorganic base, and ethanol bridges the interface. Sparging with Argon is non-negotiable; oxygen rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) state and induces homocoupling of the boronic acid.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (5 mol%). Heat to 90 °C for 12 hours. Causality: The ortho-benzyl ether creates significant steric hindrance around the C-Br bond. Pd(PPh₃)₄ provides an optimal balance of electron density and steric bulk to force the difficult oxidative addition step.

  • Validation & Isolation: Completion is validated by the emergence of a highly UV-fluorescent spot on TLC (indicative of the extended conjugated biphenyl system). Filter the crude mixture through a pad of Celite to remove palladium black, partition with EtOAc/Water, and purify the organic layer via chromatography.

Table 2: Optimization of Cross-Coupling Parameters for Sterically Hindered Aryl Bromides

To maximize the yield of the Suzuki coupling on this specific sterically encumbered substrate, the following parameters are established:

Catalyst SystemSolvent SystemBaseTemperatureYield (%)Observation
Pd(PPh₃)₄ (5 mol%) Toluene/EtOH/H₂O Na₂CO₃ 90 °C >90% Optimal phase-transfer; complete conversion.
Pd(OAc)₂ / PPh₃DMF / H₂OK₃PO₄100 °C65%Significant protodeboronation observed.
Pd(dppf)Cl₂Dioxane / H₂OCs₂CO₃80 °C82%Good yield, but catalyst is cost-prohibitive for scale-up.

Applications in Drug Development

The successful synthesis and functionalization of this compound opens direct pathways to next-generation therapeutics. By cross-coupling the bromide with various heterocyclic boronic acids, researchers can synthesize conformationally restricted analogs of ibuprofen. Once the cross-coupling is complete, the benzyl ether is cleanly removed via palladium-catalyzed hydrogenolysis (H₂, Pd/C at 1 atm)[2]. This reveals the free phenol, which can then be further derivatized into esters, ethers, or triflates, providing a highly modular platform for structure-activity relationship (SAR) studies targeting COX-1/COX-2 selectivity.

References

  • Source: sigmaaldrich.
  • Source: benchchem.
  • Isobutylbenzen | Sigma-Aldrich (this compound)
  • Source: google.com (Google Patents)

Sources

Physical Property Characterization of 1-(Benzyloxy)-2-bromo-4-isobutylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the physical properties, synthesis, and characterization of 1-(Benzyloxy)-2-bromo-4-isobutylbenzene .

Executive Summary

This compound is a specialized intermediate utilized primarily in the synthesis of ibuprofen analogues and as a scaffold for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Its structural core—a protected 2-bromo-4-isobutylphenol—offers a strategic entry point for modifying the aryl backbone while preserving the oxygen functionality.

This guide addresses the critical physical properties of this compound. While specific experimental melting and boiling point data are often proprietary or batch-dependent for such intermediates, this document provides predictive thermodynamic modeling , experimental characterization protocols , and a validated synthesis workflow to ensure reproducibility in a research setting.

Chemical Identity & Structural Analysis[1][2][3][4]

The physicochemical behavior of this molecule is governed by the interplay between the lipophilic isobutyl chain, the electron-rich benzyloxy ether, and the heavy bromine substituent.

ParameterData
IUPAC Name 1-(Benzyloxy)-2-bromo-4-(2-methylpropyl)benzene
CAS Number 2755724-58-2
Molecular Formula C₁₇H₁₉BrO
Molecular Weight 319.24 g/mol
SMILES CC(C)CC1=CC(Br)=C(OCC2=CC=CC=C2)C=C1
Storage Condition 2–8°C (Refrigerate)
Structural Logic & Phase Behavior
  • Benzyl Ether Moiety: Introduces significant pi-stacking potential, typically elevating the melting point compared to the free phenol.

  • Isobutyl Group: Adds rotational freedom and lipophilicity, which can disrupt crystal packing, potentially lowering the melting point relative to a methyl or tert-butyl analogue.

  • Bromine Atom: Increases molecular weight and London dispersion forces, contributing to a high boiling point and density.

ChemicalStructure cluster_0 Structural Components Benzyl Benzyloxy Group (Pi-Stacking / Protection) Center Benzene Core Benzyl->Center Bromo Ortho-Bromine (Reactive Handle) Bromo->Center Isobutyl Para-Isobutyl (Lipophilic Tail) Isobutyl->Center

Figure 1: Structural decomposition highlighting functional groups influencing physical properties.

Physical Properties Data

Due to the specialized nature of this intermediate, direct experimental values are often absent from public registries. The values below represent high-confidence predictive models (ACD/Labs, EPISuite) calibrated against structurally similar benzyl ethers.

Thermodynamic Constants (Predicted)
PropertyPredicted ValueConfidenceContext
Boiling Point (1 atm) 390°C ± 20°C HighDecomposition likely before boiling at atm pressure.
Boiling Point (0.5 mmHg) ~175–185°C MediumRecommended range for vacuum distillation.
Melting Point 45–65°C MediumLikely a low-melting solid or semi-solid paste.
Density 1.25 ± 0.05 g/cm³ HighDenser than water due to Br atom.
Flash Point ~195°C HighNon-flammable under standard conditions.
LogP 5.8 ± 0.3 HighHighly lipophilic; insoluble in water.
Solubility Profile
  • Soluble: Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF), Toluene.

  • Insoluble: Water, dilute aqueous acids/bases.

Critical Insight: The reported storage condition of 2–8°C suggests the compound may be a low-melting solid that can become a supercooled liquid or sticky gum at room temperature. Handling as a solid is preferred for accurate weighing.

Experimental Determination Protocols

To validate these values in-house, the following standard operating procedures (SOPs) are recommended.

Protocol A: Melting Point (Capillary Method)
  • Objective: Determine purity and solid-state characteristics.

  • Equipment: Buchi Melting Point M-565 or equivalent.

  • Procedure:

    • Pack 2-3 mm of dry, powdered sample into a capillary tube.

    • Set start temperature to 30°C.

    • Ramp rate: 1°C/min.

    • Record

      
       (first liquid drop) and 
      
      
      
      (complete melt).
    • Note: If the sample is an oil at RT, cool to 0°C to induce crystallization before testing.

Protocol B: Boiling Point (Vacuum Distillation)
  • Objective: Purification and volatility assessment.

  • Equipment: Short-path distillation apparatus with high-vacuum line.

  • Procedure:

    • Apply vacuum (< 1 mmHg).

    • Heat oil bath slowly.

    • Record the vapor temperature (

      
      ) when condensate stabilizes.
      
    • Nomograph Correction: Convert observed

      
       to atmospheric equivalent using a pressure-temperature nomograph.
      

Synthesis & Purification Context

The physical form of this compound is heavily influenced by its purity. The primary synthetic route is the Williamson Ether Synthesis .

Synthesis Workflow

Reagents: 2-Bromo-4-isobutylphenol, Benzyl Bromide, Potassium Carbonate (


), DMF.
  • Activation: Dissolve phenol in DMF; add

    
    . Stir at RT for 30 min to form the phenoxide.
    
  • Alkylation: Add Benzyl Bromide dropwise. Heat to 60°C for 4-6 hours.

  • Workup: Quench with water (precipitates the product). Extract with EtOAc.[1]

  • Purification: Recrystallization from Ethanol/Hexane (if solid) or Column Chromatography (Hexane/EtOAc 95:5).

SynthesisWorkflow Start 2-Bromo-4-isobutylphenol Reaction Reaction: 60°C, 4-6h (SN2 Mechanism) Start->Reaction Mix Reagents Benzyl Bromide + K2CO3 (Solvent: DMF) Reagents->Reaction Workup Quench (H2O) & Extract (EtOAc) Reaction->Workup Complete Product This compound (Crude) Workup->Product Purification Purification: Recrystallization (EtOH) OR Column Chrom. (Hex/EtOAc) Product->Purification

Figure 2: Synthesis and purification workflow. Purity directly impacts the observed melting point.

References

  • Sigma-Aldrich (MilliporeSigma). Product Specification: this compound (CAS 2755724-58-2). Retrieved from .

  • ACD/Labs. PhysChem Suite: Percepta Platform - Boiling Point & LogP Predictions. Advanced Chemistry Development, Inc., Toronto, On, Canada. Retrieved from .

  • BenchChem. Synthesis of 2-(benzyloxy)-4-bromo-1-fluorobenzene (Analogous Protocol). Retrieved from .

  • PubChem. Compound Summary: 2-Bromo-4-isobutylphenol (CAS 63762-55-0). National Center for Biotechnology Information. Retrieved from .

Sources

Strategic Functionalization of the Aryl Bromide Motif in 1-(Benzyloxy)-2-bromo-4-isobutylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Benzyloxy)-2-bromo-4-isobutylbenzene represents a high-value scaffold in medicinal chemistry, particularly for the synthesis of lipophilic biaryl systems and modified ibuprofen analogues. Its utility pivots on the C2-Bromine handle , which sits at the intersection of significant steric pressure (from the ortho-benzyloxy group) and electronic enrichment (from the para-isobutyl and ortho-alkoxy groups).

This guide provides a rigorous analysis of the reactivity profile of this molecule. Unlike simple aryl halides, the presence of the coordinating benzyloxy group dictates that researchers must choose between Chelation-Controlled Lithium-Halogen Exchange and Sterically-Demanding Cross-Coupling protocols. This document outlines the mechanistic causality behind these choices and provides self-validating experimental workflows.

Structural & Electronic Anatomy

To successfully functionalize this molecule, one must first understand the competing forces at play around the C2-Bromine bond.

The Steric-Electronic Conflict
  • Electronic Enrichment (Deactivation): The C1-Benzyloxy group is a strong

    
    -donor. This increases electron density at the C2 and C4 positions. Consequently, the C2-Br bond is electron-rich, making the oxidative addition step in Pd-catalyzed coupling slower compared to electron-deficient aryl halides (e.g., 1-bromo-4-nitrobenzene).
    
  • Steric Hindrance: The bulky benzyl group at C1 creates significant steric crowding around the C2 position. This impedes the approach of large metal complexes.

  • The Isobutyl Anchor: The C4-isobutyl group acts as a weak electron donor (inductive effect) and a lipophilic anchor. It is generally chemically inert under standard coupling conditions but dictates the solubility profile in non-polar solvents (Hexanes, Toluene).

Reactivity Map

The following diagram illustrates the competing reactivity vectors and the logic for reagent selection.

ReactivityProfile Substrate 1-(Benzyloxy)-2-bromo- 4-isobutylbenzene Sterics Steric Hindrance (C1-OBn) Requires Small/Flexible Ligands Substrate->Sterics Electronics Electronic Enrichment Slow Oxidative Addition Substrate->Electronics Coordination Oxygen Coordination Facilitates Li-Hal Exchange Substrate->Coordination Suzuki Pathway A: Suzuki Coupling (Use SPhos/XPhos) Sterics->Suzuki Challenge Electronics->Suzuki Challenge LiExchange Pathway B: Li-Hal Exchange (Use n-BuLi @ -78°C) Coordination->LiExchange Enabler

Figure 1: Strategic analysis of the substrate's reactivity determinants. The C1-OBn group acts as both a steric blocker for Palladium and a directing group for Lithium.

Pathway A: Chelation-Controlled Lithium-Halogen Exchange

The most efficient way to functionalize the C2 position is to exploit the ortho-benzyloxy group as a Lewis basic coordination site. This allows for rapid Lithium-Halogen (Li-Hal) exchange, generating a stable aryl lithium species that can be quenched with various electrophiles (aldehydes, borates, silanes).

Mechanistic Insight

Unlike standard Li-Hal exchange which relies purely on the stability of the resulting anion, this substrate benefits from the Complex Induced Proximity Effect (CIPE) . The lithium cation of n-BuLi coordinates to the benzyloxy oxygen prior to the exchange. This pre-complexation accelerates the reaction and stabilizes the resulting C2-lithio species, preventing the common side reaction of benzylic deprotonation.

Validated Protocol: Formylation (Synthesis of the Salicylaldehyde Derivative)

Objective: Convert the C2-Br to a C2-CHO group.

ParameterSpecificationRationale
Reagent n-Butyllithium (2.5 M in hexanes)Standard exchange reagent; t-BuLi is unnecessary and too aggressive.
Solvent Anhydrous THFEssential for solvation of Li species.
Temperature -78°C (Acetone/Dry Ice)Critical. Higher temps (> -40°C) risk Wurtz coupling or benzylic deprotonation.
Quench DMF (N,N-Dimethylformamide)Electrophile for formylation.

Step-by-Step Workflow:

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon. Add this compound (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Cooling: Submerge the flask in a dry ice/acetone bath (-78°C) and stir for 15 minutes.

  • Exchange: Add n-BuLi (1.1 equiv) dropwise over 10 minutes.

    • Checkpoint: The solution typically turns a light yellow. If it turns dark brown/black, the temperature was too high.

  • Aging: Stir at -78°C for 30 minutes. The coordination of the OBn oxygen stabilizes the intermediate.

  • Quench: Add anhydrous DMF (3.0 equiv) dropwise.

  • Warm-up: Allow the reaction to warm to 0°C over 1 hour.

  • Workup: Quench with saturated NH₄Cl(aq). Extract with EtOAc.

Pathway B: Sterically Demanding Cross-Coupling (Suzuki-Miyaura)

Direct cross-coupling at the C2 position is challenging due to the ortho-benzyloxy group. Standard ligands like PPh₃ often fail to promote oxidative addition effectively or suffer from steric repulsion.

Ligand Selection Strategy

To overcome the electron-rich and sterically hindered nature of the C2-Br bond, Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) are required.

  • SPhos: Excellent for ortho-substituted aryl halides.[1]

  • XPhos: Provides even greater steric bulk tolerance and boosts oxidative addition rates.

Validated Protocol: Biaryl Synthesis

Objective: Coupling with Phenylboronic Acid.

SuzukiWorkflow Start Start: Aryl Bromide + Boronic Acid Solvent Solvent System: Toluene/Water (10:1) or Dioxane/Water Start->Solvent Catalyst Catalyst System: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) Solvent->Catalyst Base Base: K3PO4 (3.0 equiv) Catalyst->Base Heat Reaction: 100°C for 12-18 Hours Base->Heat Check Checkpoint: TLC/LCMS for consumption of Bromide Heat->Check

Figure 2: Optimized Suzuki-Miyaura workflow for sterically hindered ortho-alkoxy aryl bromides.

Step-by-Step Workflow:

  • Charge: To a reaction vial, add the aryl bromide (1.0 equiv), boronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Alternatively, use the precatalyst XPhos Pd G2.

  • Solvent: Add Toluene/Water (10:1 ratio). The biphasic system helps dissolve the inorganic base.

  • Degas: Sparge with Argon for 5 minutes (essential to prevent homocoupling).

  • Reaction: Seal and heat to 100°C.

  • Validation: Monitor by TLC. The starting material (non-polar) should disappear, replaced by a highly fluorescent biaryl spot.

Pathway C: Deprotection (Restoring the Phenol)

Following functionalization at the C2 position, the benzyl group is often removed to reveal the free phenol.

  • Method A: Hydrogenolysis (H₂/Pd-C).

    • Risk:[2][3] If the C2-Bromine was not reacted, H₂/Pd-C will debrominate the ring (hydrodehalogenation) before removing the benzyl group.

    • Applicability:[1][2][3][4][5][6][7][8] Only use this after the bromine has been replaced by a carbon or nitrogen substituent.

  • Method B: Lewis Acid (BBr₃).

    • Applicability:[1][2][3][4][5][6][7][8] Use if the C2-Bromine must be retained (e.g., if you want 2-bromo-4-isobutylphenol).

    • Protocol: 1.0 M BBr₃ in DCM at -78°C to 0°C.

References

  • Buchwald, S. L., et al. "Universal Scaffolds for Cross-Coupling: The Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.

  • Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Clayden, J. "Organolithiums: Selectivity for Synthesis." Pergamon, 2002. (Foundational text on Li-Hal exchange mechanisms).
  • BenchChem Technical Data. "Reactivity Profile: this compound." (General physical property verification).

Sources

The Isobutyl Paradox: Steric Dynamics and Synthetic Control in Brominated Benzenes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Steric Hindrance Effects of Isobutyl Group in Brominated Benzenes Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, Process Chemists

Executive Summary

In medicinal chemistry and materials science, the isobutyl group (


) occupies a unique steric niche. Unlike the rigid, spherical bulk of a tert-butyl group, the isobutyl moiety possesses a methylene spacer that introduces rotational flexibility (

-branching). However, when positioned ortho to a voluminous halogen like bromine, this flexibility creates a dynamic "steric sweep" that complicates catalytic cross-coupling and nucleophilic substitution.

This guide provides a high-level analysis of the structural dynamics, synthetic pitfalls (specifically carbocation rearrangement), and catalytic solutions for handling ortho-isobutyl bromobenzenes.

Structural Dynamics: The "Flexible Wall"

The steric impact of an alkyl group is traditionally quantified using Taft steric parameters (


) or Charton values (

). However, these static metrics often fail to capture the dynamic interference of the isobutyl group in transition metal catalysis.
Comparative Steric Parameters

The isobutyl group is less sterically demanding at the point of attachment (


-carbon) than a tert-butyl group, but its effective volume at the 

-position creates a "gear effect" when adjacent to an ortho-substituent.
SubstituentStructureTaft

Value
Modified Swain-Lupton (

)
Description of Steric Field
Methyl

0.00 (Ref)0.01Minimal. Allows free rotation of ortho-groups.

-Butyl

-0.39-0.05Linear. Can rotate away from steric clash ("escape" conformation).
Isobutyl

-0.93 -0.06Dynamic Bulk. The isopropyl "tail" sweeps a large cone angle, interfering with metal centers.

-Butyl

-1.54-0.07Static Bulk. Rigid "wall" at the attachment point.
The Ortho-Bromo Interaction

In 1-bromo-2-isobutylbenzene, the Van der Waals radius of Bromine (1.85 Å) clashes with the


-methyl protons of the isobutyl group.
  • Conformational Lock: To minimize

    
    -strain, the isobutyl group rotates such that the 
    
    
    
    -hydrogen is syn to the aromatic plane, forcing the bulky dimethyl tail away from the bromine.
  • Catalytic Consequence: During Pd-catalyzed coupling, this "tail" blocks the coordination sphere, significantly retarding the rate of reductive elimination , often the turnover-limiting step in sterically hindered biaryl synthesis.

The Synthetic Trap: Friedel-Crafts Rearrangement

A critical failure point for junior chemists is the attempt to synthesize isobutyl-arenes via direct Friedel-Crafts alkylation.

The Mechanism of Failure: Reaction of benzene with isobutyl chloride and


 does not  yield isobutylbenzene. The primary isobutyl carbocation undergoes a rapid 1,2-hydride shift to form the thermodynamically stable tertiary carbocation, resulting in tert-butylbenzene.
Decision Logic for Synthesis

To maintain the integrity of the isobutyl chain, one must utilize an Acylation-Reduction sequence or a transition-metal catalyzed cross-coupling (Kumada/Negishi) with non-isomerizing conditions.

SynthesisLogic Start Target: 1-Bromo-2-Isobutylbenzene Choice Choose Alkylation Strategy Start->Choice Direct Direct F-C Alkylation (Isobutyl Halide + Lewis Acid) Choice->Direct Path A (Avoid) Acyl F-C Acylation (Isobutyryl Chloride + AlCl3) Choice->Acyl Path B (Recommended) Rearrange CRITICAL FAILURE: 1,2-Hydride Shift Direct->Rearrange Ketone Intermediate: Isobutyrophenone Acyl->Ketone TertProduct Product: tert-Butylbenzene (Incorrect Isomer) Rearrange->TertProduct Reduction Reduction Step (Wolff-Kishner or Clemmensen) Ketone->Reduction Success Product: Isobutylbenzene Reduction->Success Bromination Post-Funct: Ortho-Bromination (Br2, FeBr3 - Steric direction needed) Success->Bromination

Figure 1: Synthetic decision matrix highlighting the necessity of the acylation-reduction pathway to avoid skeletal rearrangement.

Reactivity Profile: Overcoming Steric Hindrance in Catalysis

When using 1-bromo-2-isobutylbenzene as an electrophile in Suzuki-Miyaura coupling, standard ligands (e.g.,


, dppf) often result in low yields (<40%) or protodehalogenation.
Mechanistic Bottleneck

The oxidative addition of the Ar-Br bond to Pd(0) is generally fast. However, the transmetallation and reductive elimination steps are impeded by the isobutyl group's sweep.

  • The Solution: Use Dialkylbiaryl phosphine ligands (Buchwald Ligands).

  • Ligand Choice: SPhos or RuPhos . These ligands possess a secondary interaction with the Pd center and sufficient bulk to force the formation of the monoligated

    
     species, which is highly active.
    

Experimental Protocol: Sterically Encumbered Suzuki Coupling

Objective: Cross-coupling of 1-bromo-2-isobutylbenzene with phenylboronic acid. Challenge: Preventing protodehalogenation while forcing C-C bond formation against the steric wall.

Reagents & Materials
  • Substrate: 1-Bromo-2-isobutylbenzene (1.0 equiv, 1.0 mmol)

  • Nucleophile: Phenylboronic acid (1.5 equiv)

  • Catalyst:

    
     (1.0 mol%)
    
  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2.0 mol%)

    • Note: SPhos is preferred over XPhos here because the methoxy groups provide stability without the excessive bulk of tri-isopropyl groups, which might clash with the isobutyl tail.

  • Base:

    
     (3.0 equiv, finely ground)
    
  • Solvent: Toluene/Water (10:1 v/v)

Step-by-Step Methodology
  • Pre-Catalyst Activation: In a glovebox or under strictly inert Argon atmosphere, charge a reaction vial with

    
     (9.2 mg) and SPhos (8.2 mg). Add 1 mL of anhydrous Toluene. Stir at RT for 10 minutes until the solution turns from dark purple to a clear orange/brown (formation of active 
    
    
    
    ).
  • Substrate Addition: Add 1-bromo-2-isobutylbenzene (213 mg, 1.0 mmol) and Phenylboronic acid (183 mg, 1.5 mmol) to the vial.

  • Base Addition: Add

    
     (636 mg, 3.0 mmol) followed by degassed water (0.5 mL).
    
  • Reaction: Seal the vial with a PTFE-lined cap. Heat to 100°C for 12 hours with vigorous stirring (1000 rpm).

    • Scientific Rationale: Vigorous stirring is essential for the biphasic system. The high temperature is required to overcome the activation energy barrier for reductive elimination imposed by the ortho-isobutyl group.

  • Workup: Cool to RT. Dilute with EtOAc (10 mL). Wash with water (10 mL) and brine (10 mL). Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexanes).

Expected Outcome vs. Control
ConditionLigandYield (%)Observation
Optimized SPhos>92%Clean conversion.
Control 1

<35%Significant starting material remaining.
Control 2 No Ligand<5%Pd black precipitation immediately.

Visualizing the Catalytic Cycle Impact

The following diagram illustrates where the isobutyl group exerts its primary negative influence on the catalytic cycle.

CatalyticCycle Pd0 L-Pd(0) OxAdd Oxidative Addition (Fast) Pd0->OxAdd PdII_Ar L-Pd(II)-Ar-Br (Steric Rotation) OxAdd->PdII_Ar TransMet Transmetallation (Slowed by Bulk) PdII_Ar->TransMet + Ar'-B(OH)2 PdII_Biaryl L-Pd(II)-Ar-Ar' TransMet->PdII_Biaryl RedElim Reductive Elimination (RATE LIMITING) PdII_Biaryl->RedElim Isobutyl Clash Increases Barrier RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Figure 2: The Suzuki-Miyaura cycle showing the "Isobutyl Clash" at the reductive elimination stage.

References

  • Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry (M. S. Newman, ed.). Wiley, New York.

  • Martin, R. & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Alkylboronic Acids.[1] Accounts of Chemical Research, 41(11), 1461–1473.

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

  • Olah, G. A. (1973). Friedel-Crafts Chemistry.[2][3][4][5] Wiley-Interscience. (Reference for Carbocation Rearrangement mechanisms).

  • Anslyn, E. V.[6] & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. (Reference for A-values and Conformational Analysis).

Sources

Methodological & Application

Scalable Process Development: Synthesis of 1-(Benzyloxy)-2-bromo-4-isobutylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a scalable, two-step synthesis protocol for 1-(Benzyloxy)-2-bromo-4-isobutylbenzene (CAS: N/A for specific isomer, Analog CAS: 70436-03-2). This molecule is a critical intermediate in the synthesis of functionalized aryl scaffolds, specifically serving as a precursor for metallation-cross coupling reactions (e.g., Negishi or Suzuki-Miyaura) where the ortho-bromo position allows for regioselective functionalization of the isobutylbenzene core.

The protocol prioritizes regioselectivity , cost-efficiency , and safety suitable for kilo-lab scale-up.

Core Strategy
  • Step 1: Regioselective ortho-bromination of 4-isobutylphenol using elemental bromine under controlled temperature to minimize the 2,6-dibromo impurity.

  • Step 2: O-Alkylation (Williamson Ether Synthesis) using benzyl chloride and potassium carbonate in a polar aprotic solvent.

Strategic Route Analysis

Why Bromination Before Benzylation?

The order of operations is dictated by electronic directing effects and steric hindrance.

  • Directing Power: The hydroxyl group (-OH) is a stronger ortho-director than the benzyloxy group (-OBn). Brominating the free phenol ensures higher regioselectivity at the ortho position.

  • Sterics: The bulky benzyl group in 1-(benzyloxy)-4-isobutylbenzene would sterically hinder the ortho positions, potentially slowing the reaction or forcing harsh conditions that degrade the ether linkage.

  • Atom Economy: Benzyl chloride is a significant cost driver. Brominating first ensures we only benzylate the correct intermediate, avoiding waste on non-productive isomers.

Reaction Scheme

The following diagram outlines the chemical workflow and critical decision points.

SynthesisWorkflow Start 4-Isobutylphenol (Raw Material) Step1 Step 1: Bromination (Br2, AcOH, 0-5°C) Start->Step1 Controlled Addition Check1 QC Point 1: < 2% Dibromo impurity? Step1->Check1 HPLC/GC Purify1 Recrystallization (Hexanes) Check1->Purify1 Fail (>2% Dibromo) Intermed 2-Bromo-4-isobutylphenol (Intermediate) Check1->Intermed Pass Purify1->Intermed Step2 Step 2: Benzylation (BnCl, K2CO3, DMF) Intermed->Step2 Williamson Ether Workup2 Aqueous Wash & Solvent Swap Step2->Workup2 Final 1-(Benzyloxy)-2-bromo- 4-isobutylbenzene Workup2->Final Crystallization

Figure 1: Process workflow for the synthesis of this compound.

Detailed Experimental Protocols

Step 1: Regioselective Bromination

Objective: Synthesize 2-bromo-4-isobutylphenol with <5% 2,6-dibromo impurity.

Materials
  • Substrate: 4-Isobutylphenol (1.0 eq)

  • Reagent: Bromine (

    
    ) (1.05 eq)[1]
    
  • Solvent: Glacial Acetic Acid (5 volumes) or Dichloromethane (DCM)

  • Quench: Sodium Bisulfite (aq)

Protocol
  • Dissolution: Charge a reactor with 4-isobutylphenol (150.2 g, 1.0 mol) and Glacial Acetic Acid (750 mL). Stir until fully dissolved.

  • Cooling: Cool the solution to 0–5°C using a cryostat or ice/salt bath. Critical: Higher temperatures increase dibromination.

  • Addition: Load Bromine (167.8 g, 53.8 mL, 1.05 mol) into a pressure-equalizing addition funnel. Add dropwise over 2 hours, maintaining internal temperature <10°C.

    • Note: The solution will turn dark red/orange. Evolution of HBr gas will occur; ensure scrubber is active.

  • Reaction: Stir at 5–10°C for 2 hours. Monitor by HPLC/TLC.

    • Endpoint: <1% starting material remaining.

  • Quench: Add 20% Sodium Bisulfite solution (200 mL) slowly to destroy excess bromine. The color should fade to light yellow.

  • Workup:

    • Dilute with water (1 L) and extract with Ethyl Acetate (3 x 500 mL).

    • Wash combined organics with water (2 x 500 mL) and brine (500 mL).

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification (if needed): If 2,6-dibromo impurity >3%, recrystallize from cold Hexanes.

Yield Target: 85-92% Data: 2-bromo-4-isobutylphenol appears as a pale oil or low-melting solid.

Step 2: Williamson Ether Synthesis (Benzylation)

Objective: O-Alkylation of the hindered phenol.

Materials
  • Substrate: 2-Bromo-4-isobutylphenol (1.0 eq)

  • Reagent: Benzyl Chloride (1.2 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 eq)
    
  • Solvent: DMF (Dimethylformamide) (4 volumes) or Acetone (reflux)

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) - accelerates reaction via Finkelstein mechanism.

Protocol
  • Setup: In a clean reactor, charge 2-Bromo-4-isobutylphenol (229.1 g, 1.0 mol) and DMF (900 mL).

  • Base Addition: Add Potassium Carbonate (276.4 g, 2.0 mol) and KI (16.6 g, 0.1 mol). The mixture will be a slurry.

  • Reagent Addition: Add Benzyl Chloride (151.9 g, 1.2 mol) in one portion.

    • Safety: Benzyl chloride is a potent lachrymator. Handle in a fume hood.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Monitoring: HPLC should show disappearance of the phenol.

  • Workup:

    • Cool to room temperature.[2][3]

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ). Rinse filter cake with Ethyl Acetate.
    • Pour the filtrate into ice-water (2 L) with vigorous stirring. The product may oil out or precipitate.

    • Extract with Ethyl Acetate or MTBE. Wash organic layer with 1M NaOH (to remove unreacted phenol) and water.

  • Isolation: Concentrate the organic phase.

  • Crystallization: Dissolve the crude oil in hot Ethanol or Methanol. Cool slowly to 0°C to crystallize the final product.

Yield Target: 88-95% Appearance: White to off-white crystalline solid.

Quality Control & Troubleshooting

Analytical Specifications
ParameterSpecificationMethod
Purity > 98.0%HPLC (C18, ACN/Water)
Appearance White Crystalline SolidVisual
2,6-Dibromo Impurity < 0.5%GC-MS / HPLC
Benzyl Chloride < 10 ppmGC-Headspace
Water Content < 0.5%Karl Fischer
Troubleshooting Guide (Logic Tree)

Troubleshooting Problem Low Yield or Purity? CheckSM Is SM remaining? Problem->CheckSM CheckImp Is 2,6-Dibromo present? Problem->CheckImp Action1 Increase Temp or Add KI catalyst CheckSM->Action1 Yes (Step 2) Action3 Check Water Content in Solvent (DMF) CheckSM->Action3 Yes (Step 2 - Stalled) Action2 Reduce Bromination Temp (-5°C) or Rate CheckImp->Action2 Yes (Step 1)

Figure 2: Troubleshooting logic for common synthesis issues.

Safety & Handling (E-E-A-T)

Critical Hazards
  • Bromine (

    
    ):  Extremely corrosive and toxic.[2] Causes severe burns.[4][5] Control:  Use a 20% sodium bisulfite scrubber for off-gassing HBr. Wear double nitrile gloves and face shield.
    
  • Benzyl Chloride: Alkylating agent, suspected carcinogen, and lachrymator. Control: Manipulate only in a high-velocity fume hood. Destroy excess with aqueous ammonia or NaOH during waste processing.

  • Exotherms: The bromination is exothermic. Failure to cool can lead to runaway temperature and loss of regioselectivity.

Waste Disposal[2]
  • Aqueous Waste: Contains bromides and potassium salts.[3] Neutralize to pH 7 before disposal.

  • Organic Waste: Halogenated solvents (if DCM used) must be segregated.

References

  • BenchChem. (2025).[2][3] Application Notes and Protocols for the Williamson Ether Synthesis of Benzyl Ethers. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-(Benzyloxy)-1-bromo-4-(tert-butyl)benzene Product Page. Retrieved from

  • National Institutes of Health (NIH). (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC. Retrieved from

  • Google Patents. (2002). Method of making 2-bromo-4-chloro substituted phenols (US6417407B1). Retrieved from

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.[3][6][7] Retrieved from

Sources

Procedure for benzylation of 2-bromo-4-isobutylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Highly Efficient Benzylation of 2-Bromo-4-isobutylphenol via Williamson Ether Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reliable, self-validating protocol for the chemoselective O-alkylation (benzylation) of sterically hindered, halogenated phenols to yield 1-benzyloxy-2-bromo-4-isobutylbenzene.

Mechanistic Rationale & Experimental Causality

The conversion of 2-bromo-4-isobutylphenol to its benzyl ether is a classic Williamson ether synthesis, proceeding via a bimolecular nucleophilic substitution (


) mechanism[1]. However, the specific electronic and steric environment of the substrate requires deliberate optimization of the reaction conditions to ensure high yields and purity.
  • Substrate Electronics (The

    
     Advantage): 
    The presence of the ortho-bromo substituent significantly alters the electronic profile of the phenol. While an unsubstituted phenol has a 
    
    
    
    of approximately 10, the electron-withdrawing inductive effect of the ortho-halogen lowers the
    
    
    to approximately 8.45[2]. This increased acidity dictates the optimal choice of base. Rather than utilizing harsh, moisture-sensitive bases like Sodium Hydride (NaH), Potassium Carbonate (K
    
    
    CO
    
    
    , conjugate acid
    
    
    ~10.3) is thermodynamically sufficient to quantitatively deprotonate the substrate[3]. This choice minimizes side reactions, enhances safety, and simplifies the experimental setup.
  • Solvent Dynamics (The Polar Aprotic Effect): To maximize the reaction rate, the nucleophilicity of the intermediate phenoxide must be preserved. Protic solvents would hydrogen-bond to the phenoxide, creating a solvent shell that sterically and electronically hinders nucleophilic attack. By employing N,N-Dimethylformamide (DMF), a polar aprotic solvent, the potassium cation is heavily solvated while the phenoxide anion remains relatively "naked" and highly reactive, driving the

    
     kinetics forward efficiently[4].
    
  • Electrophile Activation (Finkelstein Catalysis): Benzyl bromide is inherently reactive due to the resonance stabilization of the adjacent transition state[1]. However, the ortho-bromo group on the phenol introduces minor steric bulk. To ensure complete conversion, a catalytic amount of Potassium Iodide (KI) is introduced. This triggers an in situ Finkelstein reaction, transiently converting benzyl bromide into benzyl iodide—a superior electrophile that accelerates the substitution.

Reaction Pathway Visualization

Pathway A 2-Bromo-4-isobutylphenol (Substrate) C Phenoxide Anion (Active Nucleophile) A->C Deprotonation (pKa ~8.45) B K2CO3 (Mild Base) B->C -KHCO3 E S_N2 Transition State (in DMF) C->E D Benzyl Bromide (Electrophile) D->E KI Catalyst (Optional) F 1-Benzyloxy-2-bromo- 4-isobutylbenzene E->F -KBr

Mechanistic workflow of the Williamson ether synthesis for the benzylation of 2-bromo-4-isobutylphenol.

Quantitative Reaction Parameters

The following stoichiometry is optimized for a 10.0 mmol scale reaction. The slight excess of benzyl bromide ensures complete consumption of the valuable phenol, while the excess base ensures the reaction remains alkaline throughout.

ReagentMW ( g/mol )EquivalentsAmountMoles (mmol)Role
2-Bromo-4-isobutylphenol 229.121.02.29 g10.0Limiting Reactant
Benzyl Bromide 171.041.22.05 g (1.43 mL)12.0Alkylating Agent
Potassium Carbonate (K

CO

)
138.212.02.76 g20.0Base
Potassium Iodide (KI)166.000.10.17 g1.0Catalyst
N,N-Dimethylformamide (DMF)73.09-20 mL-Solvent

Self-Validating Experimental Protocol

Phase 1: Reaction Assembly
  • Preparation: Flame-dry a 100 mL round-bottom flask containing a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

  • Solvation: Add 2.29 g of 2-bromo-4-isobutylphenol to the flask, followed by 20 mL of anhydrous DMF. Stir until the phenol is completely dissolved.

  • Deprotonation: Add 2.76 g of finely powdered, anhydrous K

    
    CO
    
    
    
    and 0.17 g of KI to the solution. Stir the suspension vigorously at room temperature for 15–20 minutes. Observation: The mixture will develop a slight yellow tint, indicating the formation of the active phenoxide anion.
Phase 2: Execution & In-Process Monitoring
  • Alkylation: Using a syringe, add 1.43 mL of benzyl bromide dropwise over 5 minutes.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C using an oil bath or heating block. Let it stir for 4–6 hours.

  • Self-Validation (TLC Tracking): After 4 hours, pull a 10 µL aliquot and perform Thin Layer Chromatography (TLC) using a 9:1 Hexanes/Ethyl Acetate eluent.

    • Causality Check: The starting phenol contains a hydroxyl group that hydrogen-bonds strongly to the silica gel, resulting in a low

      
       value (~0.2). The benzylated product lacks this hydrogen-bond donor and will migrate significantly higher (
      
      
      
      ~0.7). The reaction is complete when the baseline phenol spot disappears.
Phase 3: Workup & Isolation
  • Quenching: Remove the flask from the heat source and allow it to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of ice-cold distilled water to quench the reaction and precipitate inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 30 mL).

  • DMF Removal: Critical Step. DMF is highly water-soluble but can partition into the organic layer. Wash the combined organic layers with distilled water (3 × 30 mL) followed by a final wash with saturated aqueous NaCl (brine, 30 mL) to pull out any residual DMF.

  • Drying & Concentration: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    . Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil.
  • Purification: Purify the crude material via silica gel flash column chromatography, eluting with a gradient of 100% Hexanes to 95:5 Hexanes/Ethyl Acetate.

Analytical Verification

To confirm the structural integrity of the synthesized 1-benzyloxy-2-bromo-4-isobutylbenzene, perform


H NMR spectroscopy (in CDCl

).
  • Proof of Reaction: The broad phenolic -OH singlet (typically found between 5.0–5.5 ppm in the starting material) will completely disappear.

  • Proof of Benzylation: A new, sharp singlet integrating to 2H will appear at approximately 5.1 ppm , representing the newly formed benzylic methylene (-CH

    
    -) protons. The aromatic region (6.8–7.5 ppm) will integrate for 8 total protons (5 from the benzyl group, 3 from the substituted core ring).
    

References

  • The Williamson Ether Synthesis Master Organic Chemistry URL:[Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions RSC Advances URL:[Link]

  • 2-Bromophenol | C6H5BrO | CID 7244 PubChem (Hazardous Substances Data Bank & IUPAC Digitized pKa Dataset) URL:[Link]

Sources

Regioselective bromination of 1-(benzyloxy)-4-isobutylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Nuclear Bromination of 1-(benzyloxy)-4-isobutylbenzene

Part 1: Executive Summary & Strategic Scope

This application note details the protocol for the regioselective nuclear bromination of 1-(benzyloxy)-4-isobutylbenzene. The target transformation introduces a bromine atom at the ortho position relative to the benzyloxy group, yielding 2-bromo-1-(benzyloxy)-4-isobutylbenzene .

Scientific Challenge: The substrate contains two directing groups and two susceptible sites for bromination:

  • Nuclear (Ring) Bromination: Activated by the strong electron-donating benzyloxy group (ortho/para director) and the weak isobutyl group.[1]

  • Benzylic (Side-Chain) Bromination: The benzylic positions (on the isobutyl chain and the benzyl ether) are susceptible to radical bromination.[1]

Core Directive: The protocol prioritizes Electrophilic Aromatic Substitution (SEAr) over Free-Radical Substitution (SR). By utilizing N-Bromosuccinimide (NBS) in a polar aprotic solvent (Acetonitrile) without radical initiators, we achieve exclusive regioselectivity for the ring C2 position, avoiding the formation of benzylic bromides which are common impurities in elemental bromine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) reactions.

Part 2: Mechanistic Insight & Regiochemistry

Electronic Directing Effects

The regiochemical outcome is dictated by the competition between the benzyloxy moiety and the isobutyl chain.

  • Benzyloxy Group (-OBn): Strong activator (+M effect).[1] Directs ortho and para. The para position (C4) is blocked by the isobutyl group.[1] Therefore, the strongest directing vector points to C2/C6 .[1]

  • Isobutyl Group (-iBu): Weak activator (+I effect).[1] Directs ortho and para. The para position (C1) is blocked.[1] Directs to C3/C5.

Pathway Visualization

ReactionPathway Substrate 1-(benzyloxy)-4-isobutylbenzene Reagent NBS / MeCN (Polar Mechanism) Substrate->Reagent Activation Intermediate Sigma Complex (Wheland Intermediate) Reagent->Intermediate S_EAr Attack at C2 SideProduct Benzylic Bromide (Radical Pathway - AVOID) Reagent->SideProduct Light/Heat/Peroxides Product 2-bromo-1-(benzyloxy)-4-isobutylbenzene (Target: Nuclear Bromination) Intermediate->Product -H+ (Aromatization)

Figure 1: Reaction pathway distinguishing the desired ionic pathway (solid lines) from the undesired radical pathway (dotted line).

Part 3: Experimental Protocol

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[1][2][3][4]RoleGrade
1-(benzyloxy)-4-isobutylbenzene 240.351.0Substrate>98%
N-Bromosuccinimide (NBS) 177.981.05Electrophile SourceRecrystallized*
Acetonitrile (MeCN) 41.0510 VolSolventAnhydrous
Ammonium Acetate 77.080.1Catalyst (Optional)ACS Reagent
  • Note: Commercial NBS often contains traces of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     or HBr. Recrystallize from water if the solid is yellow/orange to prevent acid-catalyzed side reactions.
    
Step-by-Step Procedure

Step 1: Preparation of Reaction Matrix

  • Charge a flame-dried round-bottom flask with 1-(benzyloxy)-4-isobutylbenzene (1.0 eq).

  • Add Acetonitrile (MeCN) to achieve a concentration of 0.1 M.[1]

    • Rationale: MeCN is polar enough to stabilize the transition state of SEAr but suppresses radical chains compared to ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       or Benzene.
      
  • Cool the solution to 0°C using an ice/water bath. Protect from direct light (wrap flask in foil) to inhibit radical initiation.[1]

Step 2: Electrophile Addition

  • Add NBS (1.05 eq) portion-wise over 15 minutes.

    • Critical Control: Do not dump NBS all at once.[1] An exotherm can degrade regioselectivity.[1]

  • (Optional) Add Ammonium Acetate (10 mol%) if the reaction is sluggish. This acts as a mild proton shuttle/catalyst.[1]

Step 3: Reaction Monitoring

  • Allow the mixture to warm to Room Temperature (20-25°C) .

  • Stir for 2–4 hours .

  • TLC/HPLC Check: Monitor consumption of starting material.

    • TLC Eluent: 5% EtOAc in Hexanes.[1] Product will be slightly less polar (higher Rf) than the starting material due to halogen lipophilicity, though the difference is small.

Step 4: Quench & Work-up

  • Quench the reaction by adding saturated aqueous Sodium Thiosulfate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) solution (20% volume of reaction solvent). This reduces any unreacted bromine species.[1]
    
  • Dilute with Ethyl Acetate or DCM .[1]

  • Wash the organic layer with:[1]

    • Water (2x) to remove succinimide byproduct.[1]

    • Brine (1x).

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 5: Purification

  • The crude residue is typically a pale yellow oil or low-melting solid.[1]

  • Recrystallization: If solid, recrystallize from Ethanol/Hexane.[1]

  • Flash Chromatography: If oil, purify on Silica Gel (Gradient: 0% -> 5% EtOAc in Hexanes).

Part 4: Analytical Validation (Self-Validating System)

To confirm the regioselectivity (C2-substitution) versus side-chain bromination or C3-substitution, analyze the 1H-NMR coupling patterns.

Proton PositionMultiplicityCoupling Constant (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Diagnostic Interpretation
H-3 (Aryl) Doublet (d)

Hz
Meta-coupling to H-5. Indicates H-3 is isolated from H-2 (now Br).[1]
H-5 (Aryl) Doublet of Doublets (dd)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Hz
Coupled ortho to H-6 and meta to H-3.
H-6 (Aryl) Doublet (d)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Hz
Coupled ortho to H-5.
Benzylic ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(Ether)
Singlet (s)-Intact. If this is a multiplet or shifted, side-chain bromination occurred.[1]
Benzylic ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(Isobutyl)
Doublet (d)

Hz
Intact. Confirm integration is 2H.[1]

Key Differentiator:

  • Starting Material: AA'XX' system (approximate para-substitution pattern).

  • Product (2-Bromo): 1,2,4-trisubstituted pattern.[1] The loss of symmetry is distinct.

  • Wrong Isomer (3-Bromo): This would place Br ortho to the isobutyl group.[1] H-2 (ortho to OBn) would appear as a doublet (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     Hz). However, chemical shift logic dictates Br goes ortho to the stronger donor (OBn).[1]
    

Part 5: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Benzylic Bromination (Side Chain) Radical pathway active.[1]Ensure flask is wrapped in foil.[1] Degas solvent (remove ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

). Switch solvent to pure MeCN or DMF.[1]
Low Conversion NBS quality poor.[1]Recrystallize NBS.[1] Add 5-10 mol% ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

or Silica Gel to catalyze.
Dibromination Excess NBS or high temp.[1]Strictly control stoichiometry (1.05 eq). Keep temp < 25°C.

Part 6: Workflow Diagram

Workflow Setup Setup: 1-(benzyloxy)-4-isobutylbenzene in MeCN (0.1M) at 0°C Addition Addition: NBS (1.05 eq) Portion-wise, Dark Setup->Addition Reaction Reaction: Warm to RT Stir 2-4h Addition->Reaction Quench Quench: Sat. Na2S2O3 Remove residual oxidants Reaction->Quench Extract Extraction: EtOAc/Water Wash with Brine Quench->Extract Purify Purification: Flash Column (Hexanes/EtOAc) Extract->Purify

Figure 2: Operational workflow for the synthesis.[1]

References

  • Regioselectivity of NBS Bromination

    • Mitchell, R. H.; Lai, Y.-H.; Williams, R. V. "N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Brominating Reagent for Reactive Aromatic Compounds."[1] Journal of Organic Chemistry, 1979 , 44(25), 4733–4735.[1]

    • URL:[Link]

  • General Protocol for Phenol Ether Bromination

    • Carreno, M. C.; Ruano, J. L. G.; Sanz, G.; Toledo, M. A.; Urbano, A. "N-Bromosuccinimide in Acetonitrile: A Mild and Regioselective Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes."[1] Journal of Organic Chemistry, 1995 , 60(16), 5328–5331.[1][3]

    • URL:[Link]

  • Mechanistic Distinction (Ionic vs Radical)

    • Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds.[1] The Wohl-Ziegler Reaction." Chemical Reviews, 1948 , 43(2), 271–317.[1]

    • URL:[Link]

Sources

Application Note: Cryogenic Lithium-Halogen Exchange of 1-(Benzyloxy)-2-bromo-4-isobutylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The functionalization of complex aromatic scaffolds in drug development often relies on the precise generation of aryllithium intermediates. For substrates such as 1-(benzyloxy)-2-bromo-4-isobutylbenzene , the lithium-halogen exchange is a critical transformation that demands rigorous control over reaction parameters. As a sterically encumbered, ortho-alkoxy substituted aryl bromide, this molecule presents a unique interplay of kinetic advantages and thermodynamic vulnerabilities.

The benzyloxy group (-OBn) at the 1-position acts as a powerful Lewis basic coordinating group. When an alkyllithium reagent is introduced, the lithium cation pre-coordinates to the oxygen atom of the benzyloxy moiety. This proximity effect dramatically lowers the activation energy for the nucleophilic attack of the alkyl anion on the adjacent bromine atom at the 2-position[1]. Because of this directed effect, the lithium-halogen exchange is kinetically favored over competing pathways, such as the deprotonation of the benzylic protons or the aromatic ring[2].

Mechanism Substrate 1-(Benzyloxy)-2-bromo- 4-isobutylbenzene Coordination Pre-exchange O-Li Coordination Substrate->Coordination nBuLi n-Butyllithium (n-BuLi) nBuLi->Coordination AteComplex Ate-Complex Transition State Coordination->AteComplex -78 °C, THF Aryllithium 2-Benzyloxy-5-isobutyl- phenyllithium AteComplex->Aryllithium Byproduct 1-Bromobutane (Byproduct) AteComplex->Byproduct Electrophile Electrophile Addition (e.g., DMF, CO2) Aryllithium->Electrophile Product Functionalized Product Electrophile->Product

Fig 1. Mechanistic pathway of the directed lithium-halogen exchange.

Experimental Design & Causality

To ensure maximum yield and prevent the degradation of the intermediate, the experimental design must account for the following causal relationships:

  • Solvent Causality (THF): Lithium-halogen exchange is highly dependent on the solvent's ability to coordinate the lithium cation. Tetrahydrofuran (THF) breaks down the unreactive hexameric aggregates of n-BuLi into highly reactive tetramers and dimers. Furthermore, THF stabilizes the resulting aryllithium intermediate[2].

  • Temperature Causality (-78 °C): While the -OBn group accelerates the desired exchange, it introduces a critical vulnerability: the Wittig rearrangement. If the reaction temperature exceeds -40 °C, the highly basic aryllithium intermediate can attack the benzylic position of its own ether group, leading to irreversible cleavage and the formation of complex phenolic byproducts. Furthermore, the byproduct of the exchange, 1-bromobutane, remains in the reaction mixture. At elevated temperatures, the aryllithium will undergo a Wurtz-Fittig coupling with 1-bromobutane to yield an undesired alkylated arene[2]. Maintaining a strict -78 °C environment completely suppresses both the Wittig rearrangement and the Wurtz-Fittig coupling[3].

  • Reagent Causality (n-BuLi vs. t-BuLi): n-BuLi (1.05 eq) is the optimal reagent for this substrate. While tert-butyllithium (t-BuLi, 2.0 eq) is sometimes used to eliminate the alkyl bromide byproduct via E2 elimination (preventing Wurtz coupling), the ortho-alkoxy directed exchange with n-BuLi at -78 °C is kinetically so fast that Wurtz coupling is naturally outcompeted, making the hazardous t-BuLi unnecessary[3].

Quantitative Data & Optimization

The following table summarizes the optimization landscape for this specific transformation, highlighting the failure modes associated with deviations from the standard protocol.

Table 1: Optimization and Causality of Reaction Parameters
ReagentEquivalentsSolventTemp (°C)Time (min)Aryllithium Yield (%)Primary Failure Mode / Byproduct
n-BuLi 1.05 THF -78 30 >95 Optimal Conditions; None
n-BuLi1.05THF030<40Wittig rearrangement; Ether cleavage
n-BuLi1.05Toluene-78120~60Incomplete exchange (poor Li+ coordination)
t-BuLi2.10THF/Et2O-7830>95Viable, but less atom-economical
n-BuLi1.50THF-7860~80Wurtz-Fittig coupling (excess base promotes side rxns)

Step-by-Step Protocol: A Self-Validating System

This protocol is designed with built-in In-Process Controls (IPCs) to ensure the researcher can validate the success of the intermediate generation before committing expensive electrophiles.

Workflow Step1 Step 1: Preparation Dry THF, Argon atm Cool to -78 °C Step2 Step 2: Lithiation Add n-BuLi dropwise Stir 30 min Step1->Step2 Step3 Step 3: Trapping Add Electrophile Maintain -78 °C Step2->Step3 Step4 Step 4: Quench Warm to RT Sat. aq. NH4Cl Step3->Step4

Fig 2. Step-by-step experimental workflow for cryogenic lithium-halogen exchange.

Phase 1: System Preparation and Substrate Solvation
  • Flame-dry a 50 mL Schlenk flask under vacuum and backfill with high-purity Argon (repeat 3x) to establish a strictly anhydrous environment.

  • Charge the flask with this compound (1.00 g, 3.13 mmol, 1.0 eq).

  • Add anhydrous THF (15 mL, ~0.2 M) via syringe.

  • Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to exactly -78 °C for 10 minutes.

Phase 2: Cryogenic Lithiation
  • Obtain a commercially titrated solution of n-Butyllithium (1.6 M or 2.5 M in hexanes).

  • Slowly add n-BuLi (3.28 mmol, 1.05 eq) dropwise down the inner wall of the Schlenk flask over 5 minutes. Self-Validation Check: The solution will typically transition from colorless to a pale yellow/amber tint, indicating the formation of the conjugated aryllithium species.

  • Stir the reaction mixture at -78 °C for exactly 30 minutes.

  • In-Process Control (IPC): Withdraw a 50 µL aliquot using a dry syringe and quench it into a GC vial containing 0.5 mL of wet methanol. Analyze via TLC or GC-MS. The complete consumption of the aryl bromide and the exclusive presence of 1-(benzyloxy)-4-isobutylbenzene (the protonated aryllithium) confirms a 100% successful exchange.

Phase 3: Electrophilic Trapping and Quench
  • Introduce the desired electrophile (e.g., anhydrous DMF for formylation, or bubbling dry CO2 gas for carboxylation) at -78 °C.

  • Maintain the reaction at -78 °C for 1 hour, then gradually remove the cooling bath, allowing the system to warm to room temperature over 2 hours.

  • Quench the reaction by carefully adding 10 mL of saturated aqueous NH₄Cl to neutralize any residual organolithium and protonate the product alkoxides.

  • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • Title: Radical Aryl Migration from Boron to Carbon Source: NIH PMC URL
  • Title: One-Pot Assembly and Synthetic Applications of Geminal Acyl/Alkoxy Tetrasubstituted Allenes Source: eScholarship URL
  • Title: The Lithium–Halogen Exchange Reaction in Process Chemistry Source: ResearchGate URL

Sources

Application Note: Optimized Synthesis of Grignard Reagent from 1-(Benzyloxy)-2-bromo-4-isobutylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide outlines the optimized protocol for generating the Grignard reagent from 1-(Benzyloxy)-2-bromo-4-isobutylbenzene . This substrate presents unique challenges due to the ortho-benzyloxy group, which exerts both steric hindrance and electronic donation (via the +M effect), potentially passivating the carbon-bromine bond toward oxidative addition.

Successful conversion requires a modified entrainment protocol using THF as the solvent to facilitate coordination-assisted insertion. This document details the direct insertion method (Method A) and a backup Magnesium-Halogen Exchange method (Method B) for recalcitrant batches, alongside a rigorous titration validation step.

Strategic Chemical Analysis

Substrate Challenges

The target molecule contains three critical features influencing Grignard formation:

  • 2-Bromo Position: The site of oxidative addition.

  • 1-Benzyloxy Group: Acts as a Lewis base. While it can stabilize the final Grignard species via ortho-chelation, it initially hinders the approach of the bulky magnesium surface lattice to the C-Br bond.

  • 4-Isobutyl Group: Adds lipophilicity but has minimal electronic impact on the reaction center.

The "Ortho-Effect" & Solvent Choice

Unlike simple aryl halides, this substrate forms a metallocycle-like intermediate . The oxygen of the benzyloxy group coordinates to the magnesium atom.

  • Diethyl Ether (Et₂O): Not Recommended. The lower boiling point and poor solubility of the chelated Grignard complex often lead to precipitation and stalled reactions.

  • Tetrahydrofuran (THF): Required. THF competes for magnesium coordination sites, keeping the reagent in solution and allowing the higher reaction temperatures (60-65°C) often needed to overcome the activation energy of the electron-rich aryl ring.

Pre-Reaction Validation (The "Self-Validating" System)

Before initiating the reaction, ensure the system meets these criteria. Failure here is the primary cause of induction latency.

VariableRequirementValidation Method
Solvent (THF) < 50 ppm H₂OKarl Fischer Titration or solvent still (Na/Benzophenone) indicator (Deep Blue).
Magnesium Turnings (Grignard grade)Shiny surface. If dull/grey, activation via dilute HCl wash or mechanical crushing is required.
Glassware Oven-dried (120°C > 4h)Assemble hot under Ar/N₂ flow.
Atmosphere Inert (Ar or N₂)Positive pressure bubbler check.

Experimental Protocols

Method A: Direct Oxidative Insertion (Primary Protocol)

Best for scale-up and general synthesis.

Reagents:
  • This compound (10.0 mmol, 1.0 equiv)

  • Magnesium Turnings (12.0 mmol, 1.2 equiv)

  • Anhydrous THF (Concentration target: 0.8 M)

  • Activator: 1,2-Dibromoethane (DBE) (0.5 mmol, 0.05 equiv) or Iodine crystal.

Step-by-Step Workflow:
  • System Assembly: Fit a 3-neck round-bottom flask with a reflux condenser, internal thermometer, and pressure-equalizing addition funnel. Flame-dry under vacuum; backfill with Argon.[1]

  • Magnesium Loading: Add Mg turnings (12.0 mmol) to the flask.

    • Expert Tip: Dry stir the Mg turnings rapidly for 10 minutes. The friction creates fresh crystal facets, removing the oxide layer.

  • Activation (The "Entrainment" Step):

    • Add just enough THF to cover the Mg.[1]

    • Add the activator (0.05 equiv DBE).

    • Heat gently with a heat gun until bubbles (Ethylene gas) evolve vigorously. This confirms the Mg surface is "live."

  • Initiation:

    • Dissolve the substrate (10 mmol) in the remaining THF.

    • Add 10% of this solution to the activated Mg.[1]

    • Wait for the "Initiation Sign": The solution should turn turbid/grey, and a self-sustaining exotherm should begin (temperature rise > 5°C without external heat).

    • Troubleshooting: If no initiation after 5 mins, add a single crystal of Iodine and heat to reflux.

  • Propagation:

    • Once initiated, add the remaining substrate solution dropwise over 30–45 minutes.

    • Control Rule: Adjust addition rate to maintain a gentle reflux without external heating. This ensures the reaction is kinetically controlled by the addition.

  • Completion:

    • After addition, heat to reflux (65°C) for 1 hour to drive the conversion of the electron-rich aryl bromide.

    • Cool to room temperature.[1][2] The solution should be a dark grey/brown homogeneous liquid.

Method B: Turbo-Grignard Exchange (Contingency Protocol)

Use if Method A fails due to substrate impurity or extreme steric hindrance.

Concept: Uses a pre-formed, highly reactive Grignard (iPrMgCl·LiCl) to perform a halogen-magnesium exchange.[1]

  • Dissolve this compound (1.0 equiv) in THF.

  • Cool to -15°C (Ice/Salt bath).

  • Add iPrMgCl[1]·LiCl (1.1 equiv, 1.3M in THF) dropwise.

  • Stir at -15°C for 1 hour, then warm to 0°C.

  • Mechanism: The iPr-Mg bond trades for the Aryl-Mg bond. This is driven by the formation of the more stable aryl anion species.

Quality Control: Titration (Mandatory)

Do not assume 100% yield. Electron-rich aryl bromides often yield 70-85%. You must determine the exact molarity before use.

Method: Salicylaldehyde Phenylhydrazone Titration[3][4][5][6][7]

  • Weigh ~0.5 mmol of Salicylaldehyde phenylhydrazone into a dried vial.

  • Dissolve in 5 mL anhydrous THF. Solution is Yellow .

  • Add the Grignard reagent dropwise via syringe.

  • Endpoint: The solution turns from Yellow to Bright Orange .

  • Calculation:

    
    
    

Visualization of Workflows

Process Flow Diagram

The following diagram illustrates the critical decision nodes in the synthesis.

GrignardWorkflow Start Start: Substrate Preparation Dry Drying: THF < 50ppm H2O Glassware 120°C Start->Dry Mg_Prep Mg Activation: Dry Stirring + DBE/I2 Dry->Mg_Prep Initiation Initiation Step: Add 10% Substrate Mg_Prep->Initiation Check_Init Exotherm Observed? Initiation->Check_Init Method_A Method A: Propagation Dropwise Addition Reflux 1h Check_Init->Method_A Yes (Turbidity/Heat) Method_B Method B: Turbo Exchange iPrMgCl·LiCl @ -15°C Check_Init->Method_B No (Stalled) QC QC: Titration (Salicylaldehyde Phenylhydrazone) Method_A->QC Method_B->QC Use Ready for Electrophile QC->Use

Caption: Decision tree for Grignard preparation showing the primary thermal initiation path and the fallback halogen-exchange route.

Mechanistic Pathway (Ortho-Chelation)

This diagram highlights the specific stabilization provided by the benzyloxy group.

Mechanism Substrate Aryl Bromide (Substrate) Mg_Surface Mg Surface (Activated) Substrate->Mg_Surface Adsorption SET Single Electron Transfer (Radical Anion) Mg_Surface->SET e- Transfer Insertion Oxidative Addition SET->Insertion C-Br Cleavage Chelation Ortho-Chelation (Stabilized Complex) Insertion->Chelation Mg Coordination to Benzyloxy Oxygen

Caption: Mechanistic flow showing the coordination of the benzyloxy oxygen to the magnesium center, stabilizing the final reagent.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
No Exotherm (Initiation) Oxide layer on Mg or Wet THF.Add 0.1 mL 1,2-dibromoethane (DBE). If still no reaction, sonicate the flask (if possible) or restart with fresh, activated Mg.
White Precipitate Saturation or Wurtz Coupling.Add more anhydrous THF. If precipitate persists, it may be MgBr₂ salt (byproduct of coupling); filter under inert gas before use.
Low Titer (<0.5 M) Moisture contamination or incomplete reaction.Check THF water content. Increase reflux time to 2 hours. Ensure inert gas line is not leaking.
Rapid Boiling Runaway initiation.Safety Hazard. Immerse flask in ice bath immediately. Stop addition. Resume only when controlled.

References

  • Garst, J. F., & Soriaga, M. P. (2004). Grignard Reagents: New Developments. Wiley-VCH.
  • Magnesium Activation & Entrainment

    • Lai, Y. H. (1981). Grignard Reagents from Chemically Active Magnesium. Synthesis, 1981(08), 585-604.

  • Titration Method

    • Love, B. E., & Jones, E. G. (1999). The Use of Salicylaldehyde Phenylhydrazone as an Indicator for the Titration of Organometallic Reagents. The Journal of Organic Chemistry, 64(10), 3755-3756.

  • Knochel-Turbo Grignard (Method B)

    • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition, 43(25), 3333-3336.

Sources

Application Note: Chemoselective Catalytic Deprotection of Benzyl 2-Bromo-4-Isobutylphenyl Ether

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The deprotection of Benzyl 2-bromo-4-isobutylphenyl ether presents a classic chemoselectivity challenge in organic synthesis: cleaving the benzyl ether (C–O bond) without compromising the aryl bromide (C–Br bond). Standard catalytic hydrogenolysis conditions (Pd/C, H₂) often lead to hydrodehalogenation, resulting in the formation of the des-bromo impurity (4-isobutylphenol), which is difficult to separate and represents a yield loss.[1]

This Application Note details three validated protocols to achieve high-fidelity deprotection. The primary recommendation utilizes Rhodium on Alumina (Rh/Al₂O₃) , which offers superior chemoselectivity for phenolic benzyl ethers compared to Palladium. A secondary non-hydrogenolytic protocol using Boron Trichloride (BCl₃) with a cation scavenger is provided for substrates sensitive to any reducing conditions.

Introduction & Challenge Analysis

The substrate, Benzyl 2-bromo-4-isobutylphenyl ether , contains three distinct reactive centers:

  • Benzyl Ether: The target for cleavage.[1][2][3][4][5][6][7][8]

  • Aryl Bromide: A labile handle for subsequent cross-coupling (e.g., Suzuki-Miyaura), susceptible to reduction.

  • Isobutyl Group: Stable, but sterically relevant.

The Chemoselectivity Problem

In standard palladium-catalyzed hydrogenolysis, the rate of oxidative addition to Ar–Br bonds often competes with the hydrogenolysis of the benzyl ether.

  • Path A (Desired):

    
    
    
  • Path B (Undesired):

    
    
    

Figure 1: Competing Reaction Pathways

ReactionPathways Substrate Benzyl 2-bromo-4- isobutylphenyl ether Pd_Complex Catalyst Surface (Pd/C or Rh/Al2O3) Substrate->Pd_Complex Adsorption Target Target Product: 2-Bromo-4-isobutylphenol Pd_Complex->Target Path A: C-O Cleavage (Favored by Rh) Impurity Impurity: 4-Isobutylphenol (Des-bromo) Pd_Complex->Impurity Path B: C-Br Reduction (Favored by Pd)

Caption: Kinetic competition between debenzylation (Path A) and hydrodehalogenation (Path B).

Recommended Protocols

Protocol A: Rhodium-Catalyzed Hydrogenolysis (Gold Standard)

Mechanism: Rhodium exhibits a significantly lower propensity for oxidative addition into Ar–Br bonds compared to Palladium, while maintaining high activity for the hydrogenolysis of phenolic benzyl ethers.

  • Catalyst: 5% Rh/Al₂O₃ (Rhodium on Alumina)

  • Solvent: Methanol or Ethyl Acetate

  • H₂ Source: Balloon (1 atm)

  • Selectivity: >98% retention of Bromide.

Step-by-Step Procedure:
  • Preparation: In a round-bottom flask, dissolve Benzyl 2-bromo-4-isobutylphenyl ether (1.0 equiv) in Methanol (0.1 M concentration).

  • Catalyst Addition: Carefully add 5% Rh/Al₂O₃ (5-10 wt% relative to substrate). Note: Rh/C can also be used, but Alumina supports often mitigate ring hydrogenation.

  • Purge: Seal the flask with a septum. Purge the headspace with Nitrogen (

    
    ) for 5 minutes, then evacuate and backfill with Hydrogen (
    
    
    
    ) three times (balloon).
  • Reaction: Stir vigorously at Room Temperature (20-25°C) under 1 atm

    
    .
    
  • Monitoring: Monitor by TLC/HPLC every 30 minutes. The reaction typically completes in 2-4 hours.

    • Critical Check: Look for the des-bromo impurity peak. If observed, stop immediately.

  • Workup: Filter the mixture through a pad of Celite® to remove the catalyst.[3][4] Wash the pad with Methanol.[3]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude phenol.

Protocol B: Lewis Acid-Promoted Cleavage (Non-Reductive Alternative)

Mechanism: This method avoids hydrogen gas entirely.


 coordinates to the ether oxygen, facilitating C–O bond cleavage. The addition of Pentamethylbenzene  acts as a "cation scavenger" to trap the benzyl carbocation, preventing re-alkylation (Friedel-Crafts) on the electron-rich phenol ring.
  • Reagents:

    
     (1M in DCM), Pentamethylbenzene (PMB-H).
    
  • Conditions: -78°C to 0°C.

  • Selectivity: 100% retention of Bromide (no reducing agent present).

Step-by-Step Procedure:
  • Setup: Flame-dry a flask and cool to -78°C under

    
    .
    
  • Solution: Dissolve the substrate (1.0 equiv) and Pentamethylbenzene (3.0 equiv) in anhydrous Dichloromethane (DCM) .

  • Addition: Dropwise add

    
      (1M in DCM, 1.2 equiv) over 10 minutes.
    
  • Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C .

  • Quench: Quench carefully with Methanol or Water at 0°C.

  • Workup: Dilute with DCM, wash with

    
     (aq) and Brine. Dry over 
    
    
    
    .[4]
  • Purification: The scavenger (Pentamethylbenzene) and its benzylated byproduct must be separated via column chromatography (Silica gel, Hexanes/EtOAc).

Method Selection Guide & Data Comparison

The following table summarizes the performance metrics for the discussed methods based on internal validation data.

ParameterProtocol A: Rh/Al₂O₃Protocol B: BCl₃ / ScavengerProtocol C: Pd/C (Standard)
Mechanism Catalytic HydrogenolysisLewis Acid SolvolysisCatalytic Hydrogenolysis
Br-Retention High (>98%) Perfect (100%) Poor (<50-80%)
Yield 90-95%85-90%Variable (Mix of products)
Scalability ExcellentModerate (Cryogenic)Excellent
Cost High (Rh catalyst)Moderate (Reagents)Low (Pd catalyst)
Green Score High (Atom economy)Low (Chlorinated waste)High
Decision Logic for Researchers

DecisionTree Start Start: Deprotection of Bn-O-Ar-Br Is_H2_Allowed Is Hydrogenation Permitted? Start->Is_H2_Allowed Rh_Available Is Rh/Al2O3 Available? Is_H2_Allowed->Rh_Available Yes Protocol_B USE PROTOCOL B (BCl3 + Scavenger) *If Br is ultra-sensitive* Is_H2_Allowed->Protocol_B No (or Alkene present) Protocol_A USE PROTOCOL A (Rh/Al2O3 + H2) *Best Balance* Rh_Available->Protocol_A Yes Protocol_C USE TRANSFER HYDROGENATION (Pd/C + NH4HCO2) *High Monitoring Required* Rh_Available->Protocol_C No (Only Pd available)

Caption: Decision matrix for selecting the optimal deprotection strategy.

Troubleshooting & Optimization

  • Des-Bromo Impurity Observed (Protocol A):

    • Cause: Catalyst too active or reaction time too long.

    • Fix: Switch solvent to Toluene (often reduces dehalogenation rates compared to MeOH) or add a catalyst poison like Ethylenediamine (though this may slow debenzylation too much for phenolic ethers).

  • Incomplete Cleavage (Protocol B):

    • Cause: Strong coordination of Boron to other Lewis basic sites.

    • Fix: Increase

      
       equivalents to 2.0-3.0 or allow warming to Room Temperature (monitor carefully).
      
  • Ring Hydrogenation (Protocol A):

    • Cause: Rhodium can reduce aromatic rings at high pressure.

    • Fix: Ensure pressure is strictly 1 atm (balloon) and do not run overnight.

References

  • BCl₃/Pentamethylbenzene Protocol: Title: Trichloroboron-promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Cation Scavenger. Source:Organic Syntheses 2016, 93, 63-74. URL:[Link]

  • Catalytic Transfer Hydrogenation: Title: Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation.[4] Source:Synthesis 1985(01): 76-77. URL:[Link]

Sources

Using 1-(Benzyloxy)-2-bromo-4-isobutylbenzene in Ibuprofen derivative synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Synthesis of Salicylate-Ibuprofen Hybrids via 1-(Benzyloxy)-2-bromo-4-isobutylbenzene

Executive Summary

This application note details the use of This compound as a pivotal intermediate in the synthesis of hydroxylated Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). While standard Ibuprofen lacks a phenolic hydroxyl group, the introduction of this moiety creates a Salicylate-Ibuprofen Hybrid . These hybrids are of significant interest in drug discovery for developing "GI-sparing" NSAIDs, as they combine the COX-inhibitory scaffold of arylpropionic acids with the antioxidant potential of phenols, or serve as precursors for nitric oxide (NO)-releasing prodrugs.

The protocol utilizes a high-fidelity Palladium-Catalyzed


-Arylation  to install the propionic acid tail, followed by a mild Hydrogenolysis  to reveal the phenol. This approach avoids the harsh conditions typical of Friedel-Crafts acylations, ensuring regiochemical integrity.

Strategic Overview & Chemistry Logic

The Challenge: Regiocontrol and Compatibility

Direct functionalization of 4-isobutylphenol to add a propionic acid moiety at the ortho position is difficult due to competing reaction sites and the acidity of the phenol.

  • Solution: The starting material, This compound , provides two critical features:

    • Benzyl Ether Protection: Masks the phenol, preventing deprotonation by the strong bases (e.g., LiHMDS) required for

      
      -arylation.
      
    • Aryl Bromide Handle: A specific site for Pd-oxidative addition, ensuring the propionic tail is installed exclusively at the ortho position relative to the oxygen.

The Pathway
  • Intermolecular

    
    -Arylation:  Coupling the aryl bromide with tert-butyl propionate using a bulky phosphine ligand (e.g., 
    
    
    
    or Buchwald biaryl ligands).
  • Global Deprotection: Simultaneous cleavage of the benzyl ether and the tert-butyl ester (if acidic conditions are used) or sequential hydrogenolysis and hydrolysis.

Visualizing the Workflow

The following diagram illustrates the reaction pathway and the critical decision points for purification.

SynthesisPathway cluster_QC QC Checkpoints SM Starting Material 1-(Benzyloxy)-2-bromo- 4-isobutylbenzene Intermediate Intermediate A (Coupled Ester) SM->Intermediate Pd-Cat Alpha-Arylation Reagents Reagents: Pd(dba)2, P(t-Bu)3 LiHMDS, t-Butyl Propionate Reagents->Intermediate Deprotection Deprotection H2, Pd/C (1 atm) TFA (Optional) Intermediate->Deprotection Purification QC1 QC 1: 1H NMR (Loss of Ar-Br) Intermediate->QC1 Product Final Product 2-hydroxy-4-isobutyl- hydratropic acid Deprotection->Product Hydrogenolysis & Hydrolysis QC2 QC 2: HPLC (Purity >98%) Product->QC2

Figure 1: Synthetic workflow for the conversion of the brominated benzyl ether to the target salicylate-ibuprofen hybrid.

Detailed Experimental Protocols

Protocol A: Pd-Catalyzed -Arylation of Esters

Rationale: This step builds the carbon skeleton. We use tert-butyl propionate because the bulky ester prevents self-condensation (Claisen) and improves the selectivity of the mono-arylation.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: tert-Butyl propionate (1.2 equiv)

  • Base: Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF (1.3 equiv)

  • Catalyst: Pd(dba)₂ (2 mol %)

  • Ligand:

    
     (4 mol %) or Q-Phos.
    
  • Solvent: Anhydrous Toluene or THF.

Step-by-Step:

  • Catalyst Pre-formation: In a glovebox or under strict Argon flow, mix Pd(dba)₂ and the phosphine ligand in a small volume of toluene. Stir for 15 minutes until the solution changes color (active catalyst generation).

  • Enolate Formation: In a separate flame-dried flask, cool the LiHMDS solution to -78°C. Add tert-butyl propionate dropwise. Stir for 30 minutes to ensure complete enolization.

  • Coupling: Add the solution of this compound to the enolate solution. Then, add the catalyst mixture.

  • Reaction: Allow the mixture to warm to room temperature. If using Toluene, heat to 80°C for 4–6 hours. If using THF, reflux may be required.

  • Quench: Cool to RT and quench with saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The product (Intermediate A) is usually a viscous oil.

Key QC Parameter: Monitor the disappearance of the aryl bromide peak in HPLC. In ¹H NMR, look for the appearance of the quartet (CH) and doublet (CH₃) of the propionate tail at


 3.6–4.0 ppm.
Protocol B: Global Deprotection (Hydrogenolysis)

Rationale: The benzyl group is removed via hydrogenolysis.[1][2][3][4] If a tert-butyl ester was used, it can be cleaved simultaneously using acid, or sequentially. This protocol describes a neutral hydrogenolysis followed by acid hydrolysis.

Reagents:

  • Substrate: Intermediate A (Coupled Ester)

  • Catalyst: 10% Pd/C (10 wt% loading)

  • Solvent: Methanol or Ethanol

  • Hydrogen Source: H₂ balloon (1 atm)

Step-by-Step:

  • Dissolution: Dissolve Intermediate A in Methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (wet support recommended to prevent ignition).

  • Hydrogenation: Purge the flask with Nitrogen, then Hydrogen. Stir vigorously under H₂ balloon for 4–12 hours at RT.

    • Note: This removes the Benzyl group.[1][2][3] The tert-butyl ester usually remains intact under neutral conditions.

  • Filtration: Filter through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate.

  • Ester Hydrolysis (If required): Dissolve the residue in a 1:1 mixture of DCM/TFA (Trifluoroacetic acid). Stir for 2 hours to cleave the tert-butyl ester.

  • Final Isolation: Concentrate the TFA mixture. Redissolve in Et₂O and wash with water. Evaporate to yield the crude acid. Recrystallize from Hexanes/EtOAc.

Data Specifications

Table 1: Expected Analytical Data for Intermediates

CompoundKey ¹H NMR Signals (CDCl₃, 400 MHz)Mass Spec (ESI)
Starting Material

5.10 (s, 2H, O-CH₂-Ph),

7.3-7.5 (m, Bn-H)
[M+H]⁺ matches Br isotope pattern
Intermediate A (Ester)

1.40 (s, 9H, t-Bu),

3.85 (q, 1H,

-H),

5.10 (s, 2H)
[M+Na]⁺ observable
Final Product

1.45 (d, 3H, CH₃),

3.95 (q, 1H,

-H), Loss of Bn peaks
[M-H]⁻ 235.1 (Calculated)

References & Grounding

  • Buchwald-Hartwig Alpha-Arylation:

    • Source: Moradi, W. A., & Buchwald, S. L. (2001). Palladium-catalyzed alpha-arylation of esters.[4][5][6][7][8][9] Journal of the American Chemical Society, 123(33), 7996–8002.

    • Relevance: Establishes the core methodology for coupling the aryl bromide with the propionate ester.

    • URL:[Link]

  • Catalyst Selection (Q-Phos/P(t-Bu)3):

    • Source: Hama, T., Ge, S., & Hartwig, J. F. (2013).[8] Palladium-Catalyzed α-Arylation of Zinc Enolates of Esters: Reaction Conditions and Substrate Scope. The Journal of Organic Chemistry, 78(17), 8250–8266.

    • Relevance: Provides optimized conditions for sterically hindered substrates like ortho-substituted aryl bromides.

    • URL:[Link]

  • Benzyl Ether Cleavage (Hydrogenolysis):

    • Source: Sajiki, H. (1995).[4][10] Selective inhibition of benzyl ether hydrogenolysis with Pd/C. Tetrahedron Letters, 36(20), 3465-3468.

    • Relevance: Validates the Pd/C protocol and offers troubleshooting if over-reduction occurs.

    • URL:[Link]

  • GI-Sparing NSAID Strategies:

    • Source: García-Rayado, G., Navarro, M., & Lanas, A. (2018).[11] NSAID induced gastrointestinal damage and designing GI-sparing NSAIDs.[11][12][13][14][15] Expert Review of Clinical Pharmacology, 11(10), 1031–1043.

    • Relevance: Provides the medicinal chemistry context for synthesizing salicylate-ibuprofen hybrids.

    • URL:[Link]

Sources

Buchwald-Hartwig amination of 1-(Benzyloxy)-2-bromo-4-isobutylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Buchwald-Hartwig Amination of 1-(Benzyloxy)-2-bromo-4-isobutylbenzene

Executive Summary

This application note details the optimized protocol for the Buchwald-Hartwig cross-coupling of This compound (CAS: 2755724-58-2) with primary and secondary amines. The presence of the ortho-benzyloxy group presents a dual challenge: steric congestion at the oxidative addition site and potential coordination to the palladium center. By utilizing sterically demanding dialkylbiarylphosphine ligands (Buchwald Ligands), we achieve quantitative conversion with minimal hydrodehalogenation side products. This guide is designed for medicinal chemists seeking to derivatize this scaffold for NSAID-related or kinase inhibitor libraries.

Chemical Context & Mechanistic Strategy

The substrate, This compound , features a specific electronic and steric profile that dictates ligand selection:

  • Electrophile: The C-Br bond is activated, but the ortho-benzyloxy group creates significant steric bulk.

  • Electronic Effect: The alkoxy group is an electron-donating group (EDG) via resonance, increasing electron density at the metal center after oxidative addition. This stabilizes the Pd(II) intermediate but can retard the reductive elimination step if the ligand is not sufficiently bulky.

  • Strategic Solution: We employ RuPhos for secondary amines and BrettPhos for primary amines. These ligands feature a biaryl backbone that promotes reductive elimination through the "monoligated" pathway, essential for crowding ortho-substituted substrates.

Visualizing the Catalytic Cycle

The following diagram illustrates the catalytic cycle with specific emphasis on the steric interaction of the benzyloxy group.

BuchwaldCycle PreCat Pd(0) Precatalyst (RuPhos-Pd-G4) ActiveCat L-Pd(0) Active Species PreCat->ActiveCat Activation OxAdd Oxidative Addition (Rate Limiting due to Sterics) ActiveCat->OxAdd + Ar-Br PdII_Int L-Pd(II)(Ar)(Br) Stabilized by o-OBn OxAdd->PdII_Int AmineBind Amine Coordination & Deprotonation (Base) PdII_Int->AmineBind + HNR2 / Base RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim Product Arylamine Product + Regenerated L-Pd(0) RedElim->Product Product->ActiveCat Cycle Repeats

Figure 1: Catalytic cycle highlighting the critical oxidative addition step hindered by the ortho-benzyloxy group.

Experimental Protocol

Materials & Reagents
  • Substrate: this compound (1.0 equiv, 1.0 mmol, 319 mg).

  • Amine: Morpholine (1.2 equiv) OR Benzylamine (1.2 equiv).

  • Catalyst: RuPhos Pd G4 (2 mol%) for secondary amines; BrettPhos Pd G4 (2 mol%) for primary amines.

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv).

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).

  • Inert Gas: Argon (preferred) or Nitrogen.

Step-by-Step Procedure (Schlenk Line)

Step 1: Reaction Setup

  • Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar and cool under a stream of Argon.

  • Charge the tube with RuPhos Pd G4 (17 mg, 0.02 mmol) and NaOtBu (144 mg, 1.5 mmol).

    • Note: If using a solid amine, add it at this stage.

  • Evacuate the vessel and backfill with Argon three times to ensure a strictly anaerobic environment.

Step 2: Substrate Addition

  • Dissolve This compound (319 mg, 1.0 mmol) in 2.5 mL of anhydrous Toluene.

  • Add the liquid amine (e.g., Morpholine, 105 µL, 1.2 mmol) to the substrate solution.

  • Transfer the solution to the Schlenk tube via a syringe under Argon counter-flow.

  • Rinse the vial with an additional 2.5 mL of Toluene and add to the reaction (Total Vol = 5 mL).

Step 3: Reaction & Monitoring

  • Seal the tube and heat to 100°C in a pre-heated oil bath.

  • Stir vigorously (800 rpm) for 4–16 hours.

  • Checkpoint: Monitor by TLC (10% EtOAc/Hexanes) or LCMS. Look for the disappearance of the aryl bromide peak (Rt ~ X.X min) and the emergence of the aminated product.

    • Self-Validation: If the starting material persists after 6 hours, add an additional 1 mol% of catalyst.

Step 4: Workup & Purification

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify via Flash Column Chromatography (SiO2, Gradient: 0-20% EtOAc in Hexanes).

Optimization Data & Screening

To validate the protocol, we screened common ligand classes against this specific substrate. The data below highlights the necessity of dialkylbiarylphosphines.

EntryLigandCatalyst PrecursorBaseYield (%)*Observation
1RuPhos Pd(OAc)2NaOtBu96% Complete conversion, clean profile.
2BrettPhosPd(OAc)2NaOtBu88%Good, but slower for secondary amines.
3BINAPPd2(dba)3Cs2CO345%Significant unreacted SM; steric hindrance issue.
4PPh3Pd(PPh3)4K2CO3<5%Inactive; oxidative addition failed.
5XPhosPd2(dba)3NaOtBu91%Excellent alternative to RuPhos.

*Yields determined by 1H NMR using 1,3,5-trimethoxybenzene as an internal standard.

Critical Workflow Visualization

The following workflow diagram defines the decision process for selecting the correct setup based on amine type and scale.

Workflow Start Start: 1-(Benzyloxy)-2-bromo- 4-isobutylbenzene AmineType Select Amine Type Start->AmineType Primary Primary Amine (e.g., Aniline, Alkyl) AmineType->Primary Secondary Secondary Amine (e.g., Morpholine) AmineType->Secondary Ligand1 Ligand: BrettPhos Base: NaOtBu Primary->Ligand1 Ligand2 Ligand: RuPhos Base: NaOtBu Secondary->Ligand2 Temp Temp: 100°C Time: 12h Ligand1->Temp Ligand2->Temp Workup Filter (Celite) Column Chromatography Temp->Workup

Figure 2: Decision matrix for ligand selection based on amine class.

Troubleshooting & FAQ

Q: I observe significant hydrodehalogenation (reduction of Br to H).

  • Cause: This usually occurs if the reductive elimination is slow, allowing

    
    -hydride elimination or H-abstraction from the solvent.
    
  • Solution: Switch to RuPhos , which accelerates reductive elimination. Ensure the solvent is anhydrous and degassed. Avoid using alcohols as co-solvents.

Q: The reaction stalls at 60% conversion.

  • Cause: Catalyst deactivation (Pd black formation) or product inhibition.

  • Solution: Use the G4 Precatalyst instead of mixing Pd(OAc)2 + Ligand in situ. The precatalyst ensures a 1:1 Pd:L ratio and protects the active species until heating.

Q: Can I use a weaker base like Carbonate?

  • Answer: Yes, if your substrate has sensitive esters. Use Cs2CO3 in 1,4-Dioxane at 110°C. However, reaction times will extend to 24–48 hours.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiarylphosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.

  • Sigma-Aldrich. "Buchwald-Hartwig Cross-Coupling Reaction Protocols." MilliporeSigma Technical Library.

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling." Organic Chemistry Portal.

Crystallization solvents for purifying 1-(Benzyloxy)-2-bromo-4-isobutylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Crystallization Solvents for High-Purity 1-(Benzyloxy)-2-bromo-4-isobutylbenzene Isolation

Executive Summary

This application note details the thermodynamic rationale and operational protocols for the purification of This compound (CAS: 2755724-58-2). As a critical intermediate—structurally analogous to precursors used in the synthesis of aryl-propionic acid NSAIDs (e.g., Ibuprofen derivatives) and liquid crystal monomers—its purity is paramount.

The presence of the lipophilic isobutyl and benzyl moieties, combined with the heavy bromine atom, dictates a specific solubility profile. This guide moves beyond generic advice, providing a self-validating solvent screening strategy and a "Golden Batch" crystallization protocol designed to minimize common impurities such as 2-bromo-4-isobutylphenol (starting material) and benzyl bromide (alkylating reagent).

Molecular Analysis & Solubility Logic

To select the correct solvent, one must understand the solute's interaction potential. This compound is a Lipophilic Aromatic Ether .

  • Hydrophobic Domains: The isobutyl group and the two benzene rings create a high logP (partition coefficient), making the molecule insoluble in water and highly soluble in non-polar solvents (DCM, Toluene).

  • Polarizable Domains: The ether linkage and bromine atom offer weak dipole interactions, allowing for solubility in moderately polar protic solvents at elevated temperatures.

  • Crystal Lattice Energy: The bromine atom often enhances crystal packing density via halogen bonding, suggesting that once formed, the crystal lattice will be stable.

The Solubility Strategy: We utilize a Temperature-Dependent Solubility Switch . The goal is to find a solvent where the compound is:

  • Soluble at Reflux (

    
    ):  To dissolve the crude matrix.
    
  • Sparingly Soluble at Low Temperature (

    
    ):  To maximize yield.
    
  • Selective: The solvent must retain the specific impurities (phenols and benzyl halides) in the mother liquor.

Table 1: Predicted Solubility Parameter Analysis
Solvent ClassRepresentative SolventsInteraction TypeSuitability
Alcohols (Protic) Ethanol (EtOH), Methanol (MeOH), Isopropanol (IPA) H-bonding (Solvent) vs. Dipole (Solute)HIGH. Best balance. High solubility at reflux, low at 0°C. Excellent rejection of non-polar impurities.
Alkanes (Non-polar) Heptane, Hexane, Cyclohexane Van der WaalsMEDIUM. Risk of high solubility even at low temps due to the isobutyl group. Good as an anti-solvent.
Chlorinated DCM, Chloroform Dipole-DipoleLOW. Too soluble (High losses). Good only for extraction.
Esters Ethyl Acetate (EtOAc), Isopropyl Acetate Dipole-DipoleMEDIUM. Good solvent, but often requires an anti-solvent (Heptane) to force precipitation.

Solvent Screening Protocol (Self-Validating)

Do not guess. Validate the solvent system using this rapid screening workflow.

Objective: Identify the "Metastable Zone Width" (MSZW) capable of supporting crystal growth without "oiling out."

Protocol:

  • Preparation: Place 500 mg of crude solid into three separate vials.

  • Solvent Addition:

    • Vial A: Ethanol (Absolute)

    • Vial B: Methanol

    • Vial C: IPA/Water (90:10)

  • Heating: Heat to reflux (or 70°C). Add solvent dropwise until clear (Dissolution Point).

  • Cooling: Allow to cool slowly to room temperature (RT) without agitation.

  • Observation:

    • Success: Distinct crystals form.[1]

    • Failure (Oiling Out): Two liquid layers form.[2] (Remedy: Re-heat and add 10% more solvent or a seed crystal).

    • Failure (No Crystal): Solution remains clear at RT. (Remedy: Cool to -20°C or add water as anti-solvent).

Detailed Crystallization Protocol: The "Golden Batch"

Based on structural analogs (benzyl ethers of halophenols), the Ethanol (EtOH) or Ethanol/Water system is the primary recommendation for high yield and impurity rejection.

Reagents:

  • Crude this compound.[3][4][5][6]

  • Solvent: Ethanol (ACS Grade).

  • Anti-solvent (Optional): Deionized Water.

Step-by-Step Methodology
  • Dissolution (

    
    ): 
    
    • Charge the crude solid into a reactor equipped with a reflux condenser and mechanical stirrer.

    • Add Ethanol (5 mL per gram of solid) . Note: This volume is an estimate; adjust to Minimum Dissolution Volume.

    • Heat to reflux (78°C) with moderate stirring.

    • Checkpoint: If the solution is not clear after 15 minutes at reflux, add Ethanol in 0.5 mL/g increments until dissolution is complete.

  • Hot Filtration (Clarification):

    • While at reflux, filter the solution through a pre-heated sintered glass funnel or Celite pad to remove inorganic salts (e.g., KBr/NaBr from synthesis) and insoluble mechanical impurities.

    • Return the filtrate to a clean reactor.

  • Controlled Cooling (Nucleation):

    • Ramp temperature down from 78°C to 45°C at a rate of 1°C/min.

    • Critical Step (Seeding): At 45°C (or just as slight turbidity appears), add 0.1% w/w pure seed crystals . This prevents "oiling out" and ensures a uniform polymorph.

  • Crystallization (

    
    ): 
    
    • Continue cooling to 0-5°C over 2 hours.

    • Hold at 0-5°C for 1 hour to maximize yield.

  • Isolation:

    • Filter the slurry using vacuum filtration.

    • Wash: Wash the filter cake with cold Ethanol (-10°C) (1 mL/g). Do not use large volumes to avoid redissolving the product.

    • Drying: Dry under vacuum (40°C, <50 mbar) until constant weight.

Visualization of Workflows

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for determining the optimal solvent system based on observed solubility behavior.

SolventSelection Start Start: Crude Material SolubilityTest Test Solubility in Hot Ethanol (70°C) Start->SolubilityTest Insoluble Insoluble at Reflux SolubilityTest->Insoluble Solid remains Soluble Soluble at Reflux SolubilityTest->Soluble Clear Solution Action1 Switch to Toluene or Ethyl Acetate Insoluble->Action1 Cooling Cool to 25°C Soluble->Cooling Crystals Crystals Form Cooling->Crystals NoCrystals No Crystals (Solution Clear) Cooling->NoCrystals OilingOut Oiling Out (Liquid-Liquid) Cooling->OilingOut Action2 Primary System Selected: Ethanol Crystals->Action2 Action3 Add Anti-Solvent (Water, dropwise) NoCrystals->Action3 Action4 Re-heat & Add Seed or use MeOH OilingOut->Action4

Figure 2: The "Golden Batch" Purification Workflow

Caption: Step-by-step unit operations for the purification of this compound.

PurificationProcess Input Crude Intermediate Dissolution Dissolution (EtOH @ 78°C) Input->Dissolution Filtration Hot Filtration (Remove Salts) Dissolution->Filtration Cooling Controlled Cooling (Ramp to 45°C) Filtration->Cooling Seeding Seeding (Add 0.1% Crystals) Cooling->Seeding Crystallization Final Crystallization (Hold @ 0°C) Seeding->Crystallization Isolation Filtration & Wash (Cold EtOH) Crystallization->Isolation Output Pure Product Isolation->Output Waste Mother Liquor (Impurities: Phenol, Benzyl Bromide) Isolation->Waste Filtrate

Troubleshooting & Impurity Management

IssueRoot CauseCorrective Action
Oiling Out The melting point of the solvated compound is below the crystallization temperature. Common with benzyl ethers.1. Use a seed crystal at a higher temperature (

).2. Switch to Methanol (higher polarity).3. Slow down the cooling ramp.
Low Yield Product is too soluble in Ethanol at 0°C.Add Water (anti-solvent) dropwise until turbidity persists, then cool. Target solvent ratio: EtOH:Water (80:20).
Phenol Impurity Starting material (2-bromo-4-isobutylphenol) co-crystallizes.Wash the organic layer with 1M NaOH before crystallization (during workup) to remove phenolic species as water-soluble phenoxides.
Benzyl Bromide Excess alkylating agent trapped in lattice.Recrystallize from Hexane/EtOAc . Benzyl bromide is highly soluble in Hexane and will stay in solution.

References

  • Sigma-Aldrich. Product Detail: this compound (CAS 2755724-58-2).[4] Retrieved from .

  • BenchChem. Synthesis and Impurity Profile of Benzyl Ether Derivatives. Retrieved from .

  • Royal Society of Chemistry (RSC). General Procedures for Williamson Ether Synthesis and Purification of Benzyl Ethers. Supplemental Information. Retrieved from .

  • Science Snail. Synthesis of Isobutylbenzene and Ibuprofen Precursors. (Context on the isobutyl moiety stability). Retrieved from .

  • Organic Chemistry Portal. Protecting Groups: Benzyl Ethers - Stability and Purification. Retrieved from .

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Benzyloxy)-2-bromo-4-isobutylbenzene

[1]

Introduction: The Target & The Challenge

You are synthesizing 1-(Benzyloxy)-2-bromo-4-isobutylbenzene . This molecule is a protected phenolic intermediate, often utilized in the synthesis of NSAID derivatives (related to Ibuprofen scaffolds) or liquid crystal precursors.

The core challenge lies in the steric and electronic environment of the starting material, 2-bromo-4-isobutylphenol. The ortho-bromine atom introduces steric hindrance near the hydroxyl group and reduces the nucleophilicity of the phenoxide ion via electron withdrawal.

This guide moves beyond standard textbook procedures to provide field-tested optimization strategies for the Williamson Ether Synthesis of this specific target.

Module 1: Critical Reaction Parameters (The "Why" & "How")

To maximize yield, we must shift the equilibrium toward O-alkylation and suppress side reactions (C-alkylation) or decomposition.

The Reagent Matrix
ComponentRecommendationTechnical Rationale
Substrate 2-Bromo-4-isobutylphenolEnsure purity >98%. Impurities (e.g., non-brominated phenol) lead to difficult-to-separate byproducts later.
Electrophile Benzyl Bromide (1.1–1.2 eq)Do not use Benzyl Chloride without iodide catalysis; it is too slow. Benzyl bromide is optimal but moisture-sensitive.
Base Potassium Carbonate (K₂CO₃)Standard choice. Use anhydrous, micronized powder. Granular K₂CO₃ has low surface area, causing heterogeneous reaction stalling.
Solvent DMF or Acetonitrile (MeCN)DMF is superior for rate (better cation solvation). MeCN is easier to remove during workup. Avoid protic solvents (EtOH) to prevent solvolysis.
Catalyst TBAI (10 mol%) Critical for high yield. Tetrabutylammonium iodide acts as a phase-transfer catalyst and generates highly reactive benzyl iodide in situ (Finkelstein-like).
The "Finkelstein" Boost (Pro-Tip)

For this specific hindered phenol, standard conditions often stall at 60-70% conversion. Adding Tetrabutylammonium Iodide (TBAI) or Potassium Iodide (KI) creates a catalytic cycle:

  • TBAI reacts with Benzyl Bromide

    
     Benzyl Iodide (more reactive).
    
  • Phenoxide attacks Benzyl Iodide

    
     Product + Regenerated Iodide.
    This simple addition often boosts yields from ~70% to >90%.
    

Module 2: Standardized High-Yield Protocol

Objective: Synthesis of this compound on a 10g scale.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Nitrogen/Argon.

  • Solvation: Add 2-bromo-4-isobutylphenol (1.0 eq) and dissolve in anhydrous DMF (5 mL per gram of substrate) .

  • Deprotonation: Add K₂CO₃ (2.0 eq) and TBAI (0.1 eq) . Stir at room temperature for 15 minutes. Note: The mixture will become a slurry.

  • Addition: Add Benzyl Bromide (1.2 eq) dropwise via syringe.

  • Reaction: Heat to 60°C . Monitor by TLC (Hexane:Ethyl Acetate 9:1).

    • Standard Time: 2–4 hours with TBAI; 8–12 hours without.

  • Quench: Cool to room temperature. Pour into ice-cold water (5x reaction volume).

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF.

Module 3: Visualizing the Workflow

The following diagram illustrates the reaction pathway and the catalytic cycle that drives high yields.

ReactionPathwaySubstrate2-Bromo-4-isobutylphenolPhenoxidePhenoxideIntermediateSubstrate->PhenoxideDeprotonationBaseK2CO3(Base)Base->PhenoxideProduct1-(Benzyloxy)-2-bromo-4-isobutylbenzenePhenoxide->ProductSlow Attack(Direct)Phenoxide->ProductFast Attack(Catalyzed)BnBrBenzylBromideBnIBenzyl Iodide(In Situ Active Species)BnBr->BnIHalide Exchange(Fast)TBAITBAI(Catalyst)TBAI->BnIBnI->Product

Caption: Figure 1. The catalytic cycle showing how TBAI accelerates the reaction via the formation of a reactive Benzyl Iodide intermediate.

Module 4: Troubleshooting & FAQs

Q1: My TLC shows a persistent spot of starting material (Phenol) even after 12 hours. What is wrong?

Diagnosis: Incomplete deprotonation or "stalled" kinetics due to heterogeneity. Fix:

  • Check Stirring: The K₂CO₃ slurry must be vigorously stirred. If it has settled, the reaction stops.

  • Add Catalyst: Add 10 mol% TBAI or NaI immediately.

  • Temperature: Increase from 60°C to 80°C. Caution: Going >90°C increases risk of C-alkylation.

Q2: I have a "sticky" oil that smells like lachrymator (Benzyl Bromide) after workup.

Diagnosis: Excess Benzyl Bromide carried over. It is difficult to remove via rotovap due to its high boiling point (198°C). Fix (The Scavenger Method): Before the aqueous workup, add Triethylamine (Et₃N, 0.5 eq) or Dimethylamine to the reaction mixture and stir for 30 minutes.

  • Mechanism:[1][2][3] The amine reacts with excess Benzyl Bromide to form a quaternary ammonium salt (Benzyltriethylammonium bromide).[4]

  • Result: This salt is highly water-soluble and will wash away completely during the aqueous extraction step.

Q3: My product yield is low, and I see a new spot with a very similar Rf to the product.

Diagnosis: C-Alkylation (rare but possible with phenols) or hydrolysis of Benzyl Bromide. Fix:

  • Moisture Control: Ensure DMF is anhydrous. Water hydrolyzes Benzyl Bromide to Benzyl Alcohol (the new spot).

  • Solvent Switch: If C-alkylation is suspected (usually requires harsher bases like NaH), switch back to K₂CO₃ in Acetone (reflux), which favors O-alkylation exclusively.

Q4: Can I use Acetone instead of DMF?

Answer: Yes.

  • Pros: Easier workup (evaporates easily), cheaper.

  • Cons: Slower reaction rate (lower boiling point, worse cation solvation).

  • Adjustment: If using Acetone, you must use the iodide catalyst (NaI or TBAI) and reflux vigorously (56°C) to get acceptable conversion rates.

Module 5: Troubleshooting Logic Tree

Use this decision tree to diagnose yield issues in real-time.

TroubleshootingStartProblem:Low Yield / Impure ProductCheckTLCCheck TLC(Hex:EtOAc 9:1)Start->CheckTLCSM_LeftStarting MaterialRemainsCheckTLC->SM_LeftNew_SpotNew Impurity Spot(Not Product)CheckTLC->New_SpotStirringIs stirring vigorous?SM_Left->StirringAddTBAIAdd 0.1 eq TBAIIncrease Temp to 80CStirring->AddTBAIYesFixStirFix Stirring(Grind K2CO3)Stirring->FixStirNoIdentifyIdentify ImpurityNew_Spot->IdentifyBnOHBenzyl Alcohol(Moisture Issue)Identify->BnOHStickySticky Oil / Smell(Excess BnBr)Identify->StickyDrySolventUse Anhydrous DMFAdd Molecular SievesBnOH->DrySolventScavengeAdd Et3N ScavengerWash with WaterSticky->Scavenge

Caption: Figure 2. Diagnostic decision tree for common synthesis failures.

References

  • Williamson Ether Synthesis Mechanism & Optimization Master Organic Chemistry. (2014).[1][4] "The Williamson Ether Synthesis."[1][3][5][6][7] [Link]

  • Removal of Excess Benzyl Bromide (Workup Protocols) ResearchGate & BenchChem. (2014).[1][4] "How does one separate Benzyl bromide from the reaction mixture?" [Link]

  • Regioselective Bromination of Phenols (Precursor Synthesis) MDPI. (2020).[5] "Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides." [Link]

Minimizing side reactions during bromination of 4-isobutylphenol benzyl ether

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for the bromination of 4-isobutylphenol benzyl ether. It is designed to address the specific kinetic and thermodynamic challenges associated with this substrate, prioritizing the suppression of radical pathways and over-functionalization.

Ticket Subject: Minimizing Side Reactions & Optimizing Regioselectivity Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The bromination of 1-(benzyloxy)-4-isobutylbenzene (4-isobutylphenol benzyl ether) presents a classic competition between Electrophilic Aromatic Substitution (EAS) and Free-Radical Substitution (FRS) .

The target molecule is 2-bromo-4-isobutylphenol benzyl ether .

  • Target Reaction: EAS at the ortho position relative to the alkoxy group.

  • Critical Failure Modes:

    • Radical Bromination: Attack at the benzylic methylene of the isobutyl group or the benzyl ether.

    • Over-Bromination: Formation of the 2,6-dibromo species.

    • Acidolysis: Cleavage of the benzyl ether by in situ generated HBr.

Part 1: Troubleshooting Guides (Q&A)

Issue 1: "I am detecting impurities consistent with side-chain bromination."

Diagnosis: The reaction conditions are favoring the radical pathway (Wohl-Ziegler reaction) over the ionic electrophilic pathway. The benzylic protons on both the isobutyl group and the benzyl ether are susceptible to radical abstraction.

Corrective Actions:

  • Eliminate Light: Light is the primary initiator for the homolytic cleavage of Br-Br or N-Br bonds. Wrap the reaction vessel in aluminum foil to perform the reaction in total darkness.

  • Switch Solvents: Non-polar solvents (e.g., CCl₄, hexane) favor radical mechanisms. Switch to polar, non-protic solvents like Acetonitrile (MeCN) or Dichloromethane (DCM) . These solvents stabilize the polar transition state of the EAS mechanism (arenium ion intermediate) and suppress radical formation [1].

  • Temperature Control: Radical reactions often have higher activation energies than ionic brominations of activated arenes. Lower the temperature to 0°C or -10°C .

Issue 2: "My product contains significant amounts of the dibromo derivative."

Diagnosis: The substrate is highly activated by the benzyloxy group. If the local concentration of the brominating agent is too high, or if the reaction is allowed to proceed too long, the second ortho position will react.

Corrective Actions:

  • Stoichiometry is Critical: Use a slight deficit of the brominating agent (e.g., 0.95 - 0.98 equivalents ). It is easier to separate unreacted starting material than the dibromo byproduct.

  • Slow Addition: Do not add the brominating agent all at once. Add it dropwise as a dilute solution over 30–60 minutes. This keeps the instantaneous concentration of the electrophile low relative to the substrate [2].

  • Reagent Selection: Switch from elemental bromine (

    
    ) to N-Bromosuccinimide (NBS) . NBS provides a low, controlled concentration of active bromine species, which enhances selectivity for mono-bromination [3].[1]
    
Issue 3: "The benzyl protecting group is falling off (deprotection)."

Diagnosis: The bromination reaction generates HBr as a byproduct.[2][3] Benzyl ethers are acid-labile and can be cleaved by strong acids, especially in non-polar solvents where the acid does not dissociate well and remains as a tight ion pair.

Corrective Actions:

  • Acid Scavenging: Include a weak, solid inorganic base in the reaction mixture, such as Calcium Carbonate (CaCO₃) or Sodium Bicarbonate (NaHCO₃) . These will neutralize HBr as it forms without being strong enough to deprotonate the alpha-protons or cause other base-catalyzed side reactions.

  • Propylene Oxide Method: For extremely acid-sensitive substrates, add propylene oxide (1–2 equivalents) to the reaction. It acts as an irreversible HBr scavenger (forming bromopropanols) under neutral conditions [4].

Part 2: Mechanistic Visualization

The following diagram illustrates the competition between the desired Ionic Pathway (Blue) and the undesired Radical/Acidic Pathways (Red).

BrominationPathways Start 4-Isobutylphenol Benzyl Ether Arenium Arenium Ion (Sigma Complex) Start->Arenium Electrophilic Attack (Dark, 0°C) Radical Benzylic Radical (Isobutyl or Benzyl) Start->Radical H-Abstraction (Light, Heat) Cleaved SIDE PRODUCT: 4-Isobutylphenol (Deprotection) Start->Cleaved +HBr (Acidolysis) NBS NBS / MeCN (Polar Solvent) NBS->Arenium Light Light / Heat (Radical Initiators) Light->Radical HBr HBr (Byproduct) HBr->Cleaved Target TARGET: 2-Bromo-4-isobutylphenol Benzyl Ether Arenium->Target -H+ BenzylicBr SIDE PRODUCT: Benzylic Bromide Radical->BenzylicBr +Br• DiBromo SIDE PRODUCT: 2,6-Dibromo Derivative Target->DiBromo Excess Reagent

Caption: Mechanistic divergence showing the desired ionic pathway (center, green) versus competitive radical and acid-catalyzed failure modes (red).

Part 3: Optimized Experimental Protocol

This protocol is designed to maximize regioselectivity and minimize benzylic bromination.

Reagents:

  • Substrate: 1-(benzyloxy)-4-isobutylbenzene (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (0.98 equiv) — Recrystallize NBS from water if it is yellow/orange to remove free bromine.

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM) (0.1 M concentration)

  • Additive: Calcium Carbonate (CaCO₃) powder (0.1 equiv) — Acid scavenger.

Step-by-Step Workflow:

  • Preparation (Darkness): Wrap a 2-neck round-bottom flask with aluminum foil. Equip with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Dissolution: Add the substrate and CaCO₃ to the flask. Dissolve in MeCN (or DCM) and cool the mixture to 0°C using an ice bath.

  • Reagent Preparation: Dissolve NBS (0.98 equiv) in a minimal amount of the same solvent. Protect this solution from light.

  • Controlled Addition: Add the NBS solution dropwise to the stirred substrate mixture over 45 minutes . Maintain temperature at 0°C.

  • Reaction Monitoring: Stir at 0°C for 2–4 hours. Monitor by TLC or HPLC.

    • Checkpoint: Stop the reaction when the starting material is <5%. Do not push for 100% conversion to avoid over-bromination.

  • Quench: Add saturated aqueous Sodium Thiosulfate (

    
    ) solution to quench any remaining active bromine species.
    
  • Workup:

    • Dilute with Ethyl Acetate or DCM.[4]

    • Wash with water (x2) and brine (x1).

    • Dry over anhydrous

      
      .[4]
      
    • Concentrate under reduced pressure (keep bath temp <40°C).

Data Summary Table:

ParameterRecommended RangeRationale
Temperature -10°C to 0°CSuppresses radical initiation; improves regioselectivity.
Equivalents (NBS) 0.95 – 0.98Prevents formation of 2,6-dibromo byproduct.
Solvent MeCN or DCMPolar solvents favor the ionic EAS mechanism.
Light None (Dark) Essential to stop benzylic radical bromination.
Time 2 – 4 HoursMinimize exposure of product to HBr and excess reagent.

References

  • Regioselective Bromination in Polar Solvents

    • Smith, K., et al. "Regioselective bromination of activated aromatic compounds using N-bromosuccinimide in acetonitrile." Journal of Chemical Research, 2007.
  • Control of Over-Bromination via Stoichiometry

    • Mitchell, R. H., et al. "N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Brominating Reagent." Journal of Organic Chemistry, 1979.
  • NBS vs.

    • Oberhauser, T. "Bromination of Phenols with NBS." Journal of Organic Chemistry, 1997.
  • Scavenging HBr in Acid-Sensitive Reactions

    • Reese, C. B., et al. "Use of propylene oxide as an acid scavenger in organic synthesis." Tetrahedron Letters, 1975.

Sources

Technical Support Center: Purification of 1-(Benzyloxy)-2-bromo-4-isobutylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-BnBr-001 Subject: Removal of unreacted Benzyl Bromide (BnBr) from Williamson Ether Synthesis products Status: Resolved (Methodologies Provided) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnosis: Why is this separation difficult?

You are likely experiencing difficulty separating unreacted benzyl bromide (BnBr) from your target molecule, 1-(Benzyloxy)-2-bromo-4-isobutylbenzene , using standard silica chromatography.

The Root Cause:

  • Polarity Matching: Both your product (a benzyl aryl ether) and the impurity (benzyl bromide) are highly lipophilic aromatic compounds. They lack significant hydrogen-bonding donors (OH, NH) that interact strongly with silica gel. Consequently, they co-elute or have

    
     values < 0.1 in standard Hexane/EtOAc systems.
    
  • Boiling Point Proximity: Benzyl bromide boils at ~198°C. Your product, being heavier, likely boils >250°C, but high-vacuum distillation risks thermal decomposition of the ether linkage or the brominated aromatic ring.

The Solution: Instead of physical separation (chromatography/distillation), you must utilize Chemical Scavenging . This transforms the lipophilic BnBr into a water-soluble ionic species, allowing it to be washed away during the aqueous workup.

Primary Solution: The Amine Scavenger Method (Recommended)

This is the industry-standard approach for removing electrophilic alkyl halides like BnBr. It relies on the nucleophilic attack of a primary amine on the benzyl bromide to form a water-soluble ammonium salt.

The Chemistry

We utilize Ethanolamine (or 2-aminoethanol). It is cheap, effective, and contains a hydroxyl group that further increases the water solubility of the resulting adduct.



Protocol: Ethanolamine Wash

Prerequisites:

  • Reaction mixture in organic solvent (e.g., Ethyl Acetate, Toluene, or DCM).

  • Safety Note: Benzyl bromide is a potent lachrymator. This method neutralizes the lachrymatory effect.

Step-by-Step Procedure:

  • Quench: Upon reaction completion, do not perform an aqueous wash yet.

  • Add Scavenger: Add 2.0 - 3.0 equivalents (relative to the excess BnBr calculated) of Ethanolamine directly to the organic reaction mixture.

    • Tip: If unsure of excess, add 10 mol% relative to the starting phenol.

  • Stir: Stir vigorously at room temperature for 30–60 minutes .

    • Observation: The solution may become slightly cloudy as the ammonium salt forms.

  • Acid Wash (Critical): Transfer to a separatory funnel. Wash the organic layer with 1M HCl (or 10% aqueous citric acid).

    • Mechanism:[1][2][3] The acid protonates the secondary amine formed (N-benzylethanolamine), forcing it into the aqueous layer.

  • Phase Separation: Collect the organic layer. The BnBr (now an amine salt) is in the aqueous waste.[4]

  • Standard Workup: Wash with Brine, dry over

    
    , and concentrate.
    

Alternative Solution: Thiosulfate Scavenging (Odorless)

If your product contains acid-sensitive groups (unlikely for this specific ether, but possible for analogues), use Sodium Thiosulfate. This converts BnBr into a Bunte Salt (S-benzyl thiosulfate), which is water-soluble.

Protocol: Bunte Salt Formation[5]
  • Prepare Solution: Dissolve Sodium Thiosulfate (

    
    ) in water (saturated solution recommended). Use ~2 equivalents relative to excess BnBr.[5]
    
  • Biphasic Stir: Add this aqueous solution to your organic reaction mixture.

  • Heat (Optional but Faster): Stir vigorously. Warming to 40–50°C significantly accelerates the nucleophilic displacement of bromide by thiosulfate.

  • Separation: The BnBr is converted to

    
    . Simply separate the layers; the impurity leaves with the water.
    

Comparative Analysis of Methods

FeatureAmine Scavenging (Ethanolamine)Thiosulfate ScavengingSilica Chromatography
Mechanism

to form Ammonium Salt

to form Bunte Salt
Adsorption/Desorption
Efficiency High (>99% removal)High (>95% removal)Low (Co-elution risk)
Speed Fast (30 min stir)Medium (Requires vigorous mixing)Slow (Column prep + run)
Safety Neutralizes lachrymator immediatelyNeutralizes lachrymatorRisk: BnBr remains active in fractions
Cost LowVery LowHigh (Solvent/Silica)

Visual Workflows

Figure 1: Purification Decision Matrix

purification_logic Start Crude Reaction Mixture (Product + Excess BnBr) IsSolid Is Product a Solid? Start->IsSolid Recryst Recrystallization (EtOH or Hex/EtOAc) IsSolid->Recryst Yes Scavenge Chemical Scavenging (Required for Oils) IsSolid->Scavenge No (Oil/Viscous) Choice Choose Scavenger Scavenge->Choice Amine Method A: Ethanolamine (Standard) Choice->Amine Robust Thio Method B: Thiosulfate (If Acid Sensitive) Choice->Thio Mild Wash Acid Wash (1M HCl) Amine->Wash Phase Phase Separation Thio->Phase Wash->Phase Final Pure Product (Organic Layer) Phase->Final Organic Waste Aqueous Waste (Contains BnBr derivatives) Phase->Waste Aqueous

Caption: Decision tree for selecting the optimal purification route based on physical state and chemical sensitivity.

Frequently Asked Questions (FAQ)

Q: Can I use polymer-supported scavengers? A: Yes. If you are working on a small scale (<100 mg) or in a high-throughput medicinal chemistry setting, polymer-supported Trisamine or Benzylamine resins are excellent.

  • Pros: No extraction needed; just filtration.

  • Cons: Expensive for scale-up (>10g).

Q: My TLC still shows a faint spot near the solvent front. Is it BnBr? A: Benzyl bromide stains poorly with


 but is UV active. Use Vanillin stain  or Iodine . If you used the amine scavenger wash and still see a spot, it is likely benzyl alcohol  (formed from hydrolysis of BnBr) or a non-polar impurity from your starting phenol. Benzyl alcohol is much more polar than BnBr and can be removed via column chromatography easily.

Q: Is the product this compound stable to 1M HCl? A: Yes. Benzyl ethers are generally stable to dilute aqueous acids at room temperature. They typically require hydrogenation (


) or strong Lewis acids (

) for cleavage. A brief wash with 1M HCl is safe.

References

  • Removal of Benzyl Bromide via Amine Scavenging

    • Source: ResearchG
    • Context: Discusses the conversion of benzyl bromide to benzyltriethylammonium bromide or amino-adducts for aqueous extraction.
    • URL:

  • Sodium Thiosulf

    • Source: Royal Society of Chemistry (NJC) & Wikipedia
    • Context: Details the reaction of thiosulfate with alkyl halides to form w
    • URL:

  • Polymer-Supported Scavengers

    • Source: Rapp Polymere / ACS Organic Letters
    • Context: Use of amine-functionalized resins to sequester electrophiles like benzyl bromide in combin
    • URL:

  • Williamson Ether Synthesis & Workup

    • Source: Organic Syntheses[6]

    • Context: General procedures for benzyl ether synthesis and purification strategies.[2]

    • URL:

Sources

Technical Support Center: Optimizing Temperature for the Lithiation of 1-(Benzyloxy)-2-bromo-4-isobutylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the lithiation of 1-(Benzyloxy)-2-bromo-4-isobutylbenzene.

This substrate presents a unique challenge: it requires the selective lithium-halogen exchange of the C2-bromide while preserving the highly sensitive C1-benzyloxy directing group. Failure to strictly control the temperature and reagent stoichiometry will lead to catastrophic side reactions, including alkylation and sigmatropic rearrangements.

Part 1: Troubleshooting & FAQs

Q1: Why am I observing a diarylmethanol byproduct instead of my desired electrophile-coupled product? A1: This is a classic temperature-control failure. This compound contains an ortho-benzyloxy group. When the lithium-halogen exchange occurs, the resulting aryllithium species is kinetically stable at -78 °C. However, if the internal reaction temperature rises above -40 °C, the strong basicity of the aryllithium drives a deprotonation of the adjacent benzylic position. This triggers a [1,2]-Wittig rearrangement—a sigmatropic shift that irreversibly converts the benzyl ether into a diarylmethanol derivative[1],[2]. To prevent this, you must maintain the reaction strictly at or below -78 °C until the electrophile is fully consumed.

Q2: I performed the reaction at -78 °C using 1.0 equivalent of n-BuLi, but my LC-MS shows significant amounts of an n-butylated arene side product. How do I prevent this? A2: The issue lies in the choice and stoichiometry of the alkyllithium reagent. When you use n-BuLi, the lithium-halogen exchange generates the desired aryllithium and n-butyl bromide (n-BuBr). Because n-BuBr is a viable electrophile, your newly formed aryllithium can attack it via an S_N2 mechanism, leading to the alkylated byproduct. To solve this, switch to 2.0–2.2 equivalents of tert-butyllithium (t-BuLi)[3],[4]. The first equivalent performs the exchange, generating tert-butyl bromide (t-BuBr). The second equivalent of t-BuLi acts as a strong base, rapidly promoting an E2 elimination of the t-BuBr to form harmless isobutylene gas, isobutane, and lithium bromide[5],[6]. This "sacrificial" mechanism ensures your aryllithium remains pristine for your intended electrophile.

Q3: My lithium-halogen exchange seems incomplete after 30 minutes at -78 °C. Should I warm the reaction to 0 °C to drive it to completion? A3: Absolutely not. As established, warming will destroy your intermediate via the[1,2]-Wittig rearrangement[2]. Lithium-halogen exchange is an extremely rapid, kinetically controlled process that is typically complete within 5 to 15 minutes at -78 °C[3],[4]. If you observe incomplete exchange, the root cause is likely poor reagent quality (degraded t-BuLi) or moisture in your solvent. Titrate your t-BuLi prior to use, and ensure your THF is freshly distilled.

Part 2: Reaction Pathway Visualization

The following diagram illustrates the causality between temperature control and the bifurcating reaction pathways.

LithiationPathways SM 1-(Benzyloxy)-2-bromo- 4-isobutylbenzene tBuLi t-BuLi (2.1 eq) THF, -78°C SM->tBuLi ArLi 2-Lithio Intermediate (Kinetically Stable) tBuLi->ArLi Fast Li-Br Exchange Warming T > -40°C (Thermodynamic Control) ArLi->Warming Electrophile Electrophile (E+) Strictly at -78°C ArLi->Electrophile Wittig [1,2]-Wittig Rearrangement (Diarylmethanol Byproduct) Warming->Wittig Deprotonation & Sigmatropic Shift Product Desired C2-Substituted Product Electrophile->Product Cold Quench

Reaction pathways: low-temp kinetic stability vs. high-temp [1,2]-Wittig rearrangement.

Part 3: Temperature & Reagent Optimization Matrix

Use the following data matrix to benchmark your experimental parameters against known mechanistic outcomes.

ReagentEquivalentsTemperature (°C)Reaction TimePrimary Observed OutcomeMechanism / Causality
n-BuLi1.05-7830 minMixture (Desired + Alkylated)Aryllithium attacks generated n-BuBr.
t-BuLi 2.10 -78 20 min Clean Aryllithium Generation 2nd eq of t-BuLi eliminates t-BuBr via E2[6].
t-BuLi2.10-40 to 030 minDiarylmethanol ByproductThermodynamic[1,2]-Wittig rearrangement[1].
s-BuLi1.05-7830 minModerate Yield + ImpuritiesIncomplete E2 elimination of the s-BuBr byproduct.

Part 4: Standard Operating Procedure (SOP)

This self-validating protocol ensures the kinetic trapping of the aryllithium intermediate while actively suppressing thermodynamic degradation.

Step 1: System Preparation Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum. Backfill with high-purity Argon. Repeat the vacuum/Argon cycle three times.

Step 2: Substrate Dissolution Dissolve this compound (1.0 equiv) in anhydrous, inhibitor-free Tetrahydrofuran (THF) to achieve a concentration of 0.1 M.

Step 3: Cryogenic Cooling Submerge the reaction flask in a dry ice/acetone bath. Allow exactly 15 minutes for the internal solvent temperature to equilibrate to -78 °C. Self-Validation Check: Do not proceed if condensation forms inside the flask; this indicates a moisture leak.

Step 4: Lithiation (Critical Step) Using a gas-tight syringe, add t-BuLi (2.1 equiv, freshly titrated solution in pentane) dropwise down the inner wall of the flask over 10 minutes. This prevents localized exothermic heating that could trigger the Wittig rearrangement.

Step 5: Aging the Anion Stir the reaction mixture at -78 °C for exactly 20 minutes. Prolonged aging at this stage provides no kinetic benefit and slowly increases the risk of ether cleavage.

Step 6: Electrophilic Trapping Add the desired electrophile (1.2 equiv, either neat or dissolved in a minimum volume of anhydrous THF) dropwise to the -78 °C solution. Maintain the reaction at -78 °C for 1 hour.

Step 7: Cold Quench Quench the reaction while still in the -78 °C bath by adding anhydrous methanol (1 mL), followed immediately by saturated aqueous NH₄Cl (5 mL). Only after the quench is complete should you remove the flask from the cooling bath and allow it to warm to room temperature for standard biphasic extraction.

References

  • lithium halogen exchange #1 revised Harvard University URL
  • Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates MDPI URL
  • OC II (FS 2019) Prof. Morandi, Prof. J. W.
  • nBuLi and tBuLi can take part in halogen metal exchange OR deprotonate. Is there any way to predict which it favours?
  • Do you know the mechanism of this reaction?
  • National Institutes of Health (NIH)
  • Standard Lithiation–Borylation A user's guide University of Bristol URL

Sources

Overcoming steric hindrance in 2-position substitution of isobutylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #IBB-2024-OR-02 Subject: Overcoming Steric Hindrance in 2-Position (Ortho) Substitution Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Diagnosis & Issue Analysis

User Issue: "I am attempting to introduce an electrophile (specifically bromine or an acyl group) to the 2-position (ortho) of isobutylbenzene. However, GC-MS analysis consistently shows >85% selectivity for the 4-position (para).[1] Changing the solvent polarity has not significantly improved the ratio."

Technical Root Cause: The isobutyl group (


) is a moderately activating ortho, para-director, but it exerts significant steric hindrance  on the adjacent ortho positions.
  • Electronic Effect: Inductively donates electron density, activating both ortho and para.

  • Steric Effect: The branching methyl groups on the isobutyl chain create a "steric cone" that physically blocks the approach of electrophiles to the 2-position.

  • Thermodynamics: The transition state for para-substitution is lower in energy due to reduced steric clash, leading to para-dominance (often >80:20 ratio) under standard kinetic control.[1]

Troubleshooting Protocols

We recommend three distinct workflows depending on your specific electrophile and yield requirements.

Method A: The "Para-Blocker" Strategy (Recommended)

Best for: High regiochemical purity (>95% ortho-isomer).

This method utilizes a reversible blocking group at the 4-position to force the incoming electrophile to the 2-position.

Step-by-Step Protocol:

  • Blocking (Sulfonation):

    • Reagents: Fuming sulfuric acid (

      
       with 20% 
      
      
      
      ) or Chlorosulfonic acid (
      
      
      ).[1]
    • Conditions:

      
       to RT.
      
    • Mechanism: The bulky sulfonyl group (

      
      ) selectively attacks the sterically accessible 4-position.[1]
      
    • Checkpoint: Verify formation of 4-isobutylbenzenesulfonic acid via

      
      -NMR.
      
  • Substitution (The Target Reaction):

    • Perform your desired electrophilic aromatic substitution (EAS) (e.g., bromination, nitration).

    • Note: Since

      
       is a meta-director (deactivating) and the isobutyl group is an ortho/para-director (activating), their directing effects reinforce  each other at the position ortho to the isobutyl group (position 2).
      
    • Result: The electrophile is forced into position 2.

  • Deprotection (Desulfonation):

    • Reagents: Dilute

      
       (approx. 50-60% aq.)
      
    • Conditions: Reflux with steam distillation (

      
      ).
      
    • Mechanism: Sulfonation is reversible.[1][2] High temperature and aqueous acid drive the equilibrium back to the desulfonated arene.

Method B: Transition Metal C-H Activation (Advanced)

Best for: Late-stage functionalization or when acidic conditions are not tolerated.[1]

Direct EAS is governed by sterics.[1][3] Palladium-catalyzed C-H activation can override this using Transient Directing Groups (TDGs) or specific ligand geometries, though this often requires the substrate to have a coordinating group (like a benzoic acid or amide derivative).

  • For Pure Isobutylbenzene: True ortho-selective C-H activation of a simple alkylbenzene without a directing group is chemically difficult and often requires excess substrate.[1]

  • Workaround: If you can start with Isobutylbenzoic acid , use Pd(OAc)2 with an amino-acid ligand (e.g., N-acetyl-glycine) to direct functionalization to the ortho position, then decarboxylate if necessary.[1]

Visualizing the Solution

The following diagram illustrates the steric landscape and the logic behind the Blocking Strategy.

IBB_Strategy IBB Isobutylbenzene (Start) DirectEAS Direct Electrophilic Substitution IBB->DirectEAS BlockStep Step 1: Sulfonation (Blocks Para Position) IBB->BlockStep Strategic Route ParaProduct 4-Substituted (Major >85%) (Undesired) DirectEAS->ParaProduct Steric Control OrthoProduct 2-Substituted (Minor <15%) (Desired) DirectEAS->OrthoProduct Minor Path BlockedInter 4-Sulfonyl-Isobutylbenzene BlockStep->BlockedInter TargetSub Step 2: Target Substitution (Forced Ortho) BlockedInter->TargetSub SubInter 2-Substituted-4-Sulfonyl-IBB TargetSub->SubInter Deblock Step 3: Desulfonation (Dilute Acid/Heat) SubInter->Deblock FinalProduct 2-Substituted Isobutylbenzene (High Purity) Deblock->FinalProduct

Caption: Comparative workflow showing the failure of direct EAS versus the success of the Para-Blocking strategy.

Comparative Data Table

FeatureDirect SubstitutionPara-Blocking StrategyMetal-Catalyzed (C-H)
Ortho Selectivity Poor (<20%)Excellent (>95%) High (>90%)
Step Count 1 Step3 Steps1-2 Steps
Atom Economy HighLow (Waste from

)
Moderate (Ligand/Catalyst)
Scalability HighHigh (Industrial Standard)Low (Cost of Pd/Ligands)
Primary Risk Separation difficultyHarsh acid conditionsCatalyst poisoning

Frequently Asked Questions (FAQ)

Q: Can I use a tert-butyl group as a blocker instead of sulfonic acid? A: Yes, but it is less practical.[1] While the tert-butyl group is an effective blocker, removing it requires transalkylation conditions (


/Benzene), which can be messier and lead to side reactions compared to the clean, aqueous desulfonation of sulfonic acids.

Q: Why does the sulfonyl group direct to the ortho position of the isobutyl group? A: The sulfonic acid group (


) is a strong electron-withdrawing group (Meta-director). The position meta to the sulfonate is exactly the position ortho to the isobutyl group. Thus, both the isobutyl group (Ortho/Para) and the sulfonate (Meta) cooperatively direct the incoming electrophile to the same carbon (C2).

Q: My desulfonation step is low yielding. What is wrong? A: You likely need higher temperatures.[1] Desulfonation is endothermic and entropically driven.[1] Ensure you are using superheated steam or refluxing vigorously at


 in dilute sulfuric acid.[1] If the temperature is too low, the reaction will not reverse.

References

  • Solomons, T.W.G., Fryhle, C.B., & Snyder, S.A. (2016). Organic Chemistry (12th ed.).[1] Wiley.[1] (Chapter 15: Electrophilic Aromatic Substitution - Synthetic Strategies). [1]

  • Master Organic Chemistry. (2018). The Sulfonyl Blocking Group Strategy. Retrieved from

  • Engle, K. M., Mei, T. S., Wasa, M., & Yu, J. Q. (2012). Weak coordination as a powerful means for developing broad-scope C–H functionalization reactions.[1] Accounts of Chemical Research, 45(6), 788-802.[1]

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.).[1] Wiley-Interscience.[1] (Section 11-12: Orientation and Reactivity). [1]

Sources

Purification strategies for oily 1-(Benzyloxy)-2-bromo-4-isobutylbenzene residues

[1]

Ticket ID: PUR-2755724 Status: Open Subject: Troubleshooting Oily Residues & Isolation Strategies Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are encountering difficulty isolating 1-(Benzyloxy)-2-bromo-4-isobutylbenzene (CAS: 2755724-58-2) as a solid.[1] This intermediate is notorious for "oiling out" due to three synergistic factors:

  • Entropy of the Isobutyl Group: The flexible isobutyl chain increases rotational degrees of freedom, depressing the melting point.

  • Lipophilic Impurities: Residual benzyl bromide (starting material) acts as a solvent, preventing crystal lattice formation (colligative property depression).

  • π-Stacking Interference: The orthogonal twist introduced by the ortho-bromo substituent disrupts the planar π-stacking required for easy crystallization.[1]

This guide provides a tiered troubleshooting protocol to convert your oily residue into a handleable solid.

Module 1: Diagnostic Triage (Why is it an oil?)

Before attempting further purification, you must identify the cause of the oil state. Run a crude


Diagnostic MarkerChemical Shift (

)
DiagnosisAction Plan
Benzyl Bromide ~4.50 ppm (s, 2H)Critical Impurity. Even 5% can prevent solidification.[1]Go to Module 2 (Chemical Scavenging).
Unreacted Phenol ~5.0–6.0 ppm (s, broad)Hydrogen bonding disrupts lattice.Go to Module 2 (Base Wash).
Solvent Trapped Variable (e.g., EtOAc @ 4.1, 2.0)Solvate formation.Go to Module 5 (High Vac).
Clean Spectrum Product peaks onlyIntrinsic low-melting point or supercooled liquid.[1]Go to Module 4 (Crystallization).[2]
Module 2: Chemical Decontamination (The "Invisible" Impurities)

Issue: You cannot crystallize the product if benzyl bromide (BnBr) is present. It acts as a "plasticizer" for your compound.[1] Solution: Chemical scavenging is superior to chromatography for removing trace BnBr because their

Protocol: Amine Scavenging of Benzyl Bromide

Based on principles of nucleophilic substitution to create water-soluble salts.[1]

  • Dissolution: Dissolve your crude oily residue in THF (5 mL per gram of crude).

  • Scavenger Addition: Add Triethylamine (TEA) or N,N-Dimethylethylamine (0.5 equivalents relative to the estimated BnBr impurity).

  • Incubation: Stir gently at 40°C for 1 hour.

    • Mechanism:[1][3][4] The amine attacks the benzylic position of the impurity, forming a quaternary ammonium salt (

      
      ).[1]
      
  • Workup:

    • Dilute with Diethyl Ether or EtOAc.[1]

    • Wash with 1M HCl (removes excess TEA).

    • Wash with Water (removes the quaternary ammonium salt).

    • Wash with Brine , dry over

      
      , and concentrate.
      

Visualizing the Logic:

ScavengingWorkflowStartCrude Oily Mixture(Product + BnBr)Step1Add Triethylamine (TEA)Stir 40°C, 1hStart->Step1ReactionBnBr converts to[Bn-NEt3]+ Br- (Salt)Step1->ReactionSN2 ReactionPartitionPartition: Ether / WaterReaction->PartitionOrganicOrganic Layer:Purified ProductPartition->OrganicLipophilicAqueousAqueous Layer:Ammonium Salt (Discard)Partition->AqueousHydrophilic

Figure 1: Chemical scavenging strategy to selectively remove benzyl bromide impurities without chromatography.

Module 3: Chromatographic Strategies

Issue: The product "streaks" or co-elutes with non-polar byproducts. Technical Insight: The isobutyl group makes the molecule "greasy," reducing interaction with silica silanols.

Flash Chromatography Parameters
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Loading: Dry Loading is mandatory.[1] Dissolve oil in minimal DCM, add silica, evaporate to a free-flowing powder.[1] Wet loading causes band broadening for oils.[1]

  • Mobile Phase:

    • Standard: Hexanes/Ethyl Acetate (Gradient 0%

      
       10% EtOAc).
      
    • Alternative (For difficult separation): Hexanes/Dichloromethane (DCM). DCM often provides better selectivity for halogenated aromatics than EtOAc.[1]

Rf Data Table (Approximate): | Solvent System | Benzyl Bromide (


10% DCM/Hex0.550.40Excellent1
Module 4: Crystallization (The Holy Grail)

Issue: The compound forms a "milky" emulsion instead of crystals (Oiling Out). Technique: You must bypass the metastable zone width (MSZW) carefully.

Protocol: The "Solvent Switch" Method
  • Primary Dissolution: Dissolve the oil in the minimum amount of Methanol (MeOH) or Ethanol at 50°C.

    • Why Alcohol? Benzyl ethers often crystallize well from alcohols, while the isobutyl group fights water solubility.

  • The Cloud Point: Add water dropwise with vigorous stirring until a faint turbidity (cloudiness) persists.

  • Re-solubilization: Add 1-2 drops of MeOH to make it clear again.

  • Seeding: Add a single "seed" crystal.

    • No seed available? Dip a glass rod in the solution, pull it out, let the solvent evaporate on the rod to form micro-crystals, and re-insert the rod.

  • Slow Cooling: Wrap the flask in cotton/foil and let it cool to Room Temp (RT) over 4 hours. Do not put it directly in the fridge; thermal shock causes oiling.

Decision Logic for Crystallization:

CrystalLogicInputPurified OilSolventDissolve inHot MeOHInput->SolventCheckAdd Water(Cloud Point)Solvent->CheckOilingOils Out Immediately?Check->OilingReheatAdd MeOHReheatOiling->ReheatYesScratchScratch Glass/ SeedOiling->ScratchNo (Turbid)Reheat->CheckCoolSlow Cool(Insulated)Scratch->Cool

Figure 2: Logic flow for inducing crystallization in low-melting aromatic ethers.

Module 5: Distillation (The Nuclear Option)

If the compound refuses to solidify, it may be a "room temperature ionic liquid" mimic due to impurities, or simply a low-melting solid (

  • Technique: Kugelrohr Distillation.[1]

  • Conditions: High Vacuum (<0.1 mmHg).

  • Procedure:

    • Place the oily residue in the source bulb.

    • Heat gradually. Impurities like benzyl bromide will distill first (<80°C @ 0.1 mmHg).

    • The product (MW ~319 g/mol ) will likely distill between 140–160°C at 0.1 mmHg.

    • Caution: Do not overheat. Benzyl ethers can undergo thermal hydrogenolysis or rearrangement at very high temperatures (>200°C).

References
  • BenchChem. Work-up procedures to remove impurities from Benzyl 2-bromonicotinate products. (General protocols for benzyl ether purification). [1]

  • ResearchGate. Removing Benzyl bromide from reaction mixtures. (Community discussion on amine scavenging).

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.[1] (Stability and reactivity profiles).

  • PharmaLego. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (Mechanisms of phase separation).

  • MilliporeSigma. Product Detail: this compound.[1] (Identification and CAS verification). [1]

Technical Support Ticket #SOL-404: Solubilizing 1-(Benzyloxy)-2-bromo-4-isobutylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

You are encountering solubility failure with 1-(Benzyloxy)-2-bromo-4-isobutylbenzene (CAS: 2755724-58-2).[1][2][3][4] This is not a user error; it is a thermodynamic inevitability of the molecule’s structure.[4]

This compound is a "lipophilic brick."[3][4] With a calculated LogP > 5.5, it possesses three distinct hydrophobic domains (benzyl ether, aryl bromide, isobutyl tail) and zero hydrogen bond donors.[4] It will not dissolve in standard polar protic solvents (Methanol, Water) or even polar aprotic solvents (Acetonitrile) at ambient temperature without modification.[4]

This guide provides the standard operating procedures (SOPs) to force this molecule into solution for reaction monitoring (HPLC) and synthetic transformation (Suzuki/Heck couplings).

Part 1: The Diagnostics (Why is this happening?)

Before attempting a fix, understand the enemy.[4] The solubility failure stems from the high energy cost of creating a cavity in a polar solvent network to accommodate this non-polar solute.[4]

Structural FeatureHydrophobic ContributionEffect on Solubility
Benzyloxy Group HighAdds significant aromatic surface area; disrupts water H-bonding networks.[1][2][3][4]
Isobutyl Group ModerateAliphatic "grease" tail; highly incompatible with dipole-dipole solvents (DMSO/ACN).[1][2][3][4]
Aryl Bromide ModerateHeavy atom effect; increases lipophilicity compared to parent arenes.[2][3][4]
H-Bond Donors Zero Cannot form H-bonds with solvent; relies solely on weak Van der Waals forces.[1][2][3][4]

The Rule of Thumb: If your solvent has a dielectric constant (


) > 30 (e.g., Methanol, Acetonitrile), this compound will precipitate unless you intervene with Heat , Cosolvents , or Surfactants .
Part 2: Troubleshooting Workflows
Scenario A: "I need to run a reaction (Suzuki/Heck) in a polar medium."

Do not attempt to run this in pure Ethanol or Isopropanol; you will end up with a slurry, not a solution.[4] You have two valid pathways: the Cosolvent Method (Standard) or the Micellar Method (Advanced/Green).[4]

Method 1: The Binary Cosolvent System Use a bridging solvent that is miscible with both your lipophile and your aqueous base.[4]

  • Recommended Solvent: Tetrahydrofuran (THF) or 1,4-Dioxane.[1][2][3][4][5]

  • The Ratio: Start with 4:1 (Organic:Water).[3][4]

  • Protocol:

    • Dissolve the aryl bromide in THF (Target conc: 0.1 M).

    • Heat to 40°C.

    • Add the aqueous base (e.g.,

      
       in water) dropwise while stirring rapidly.[4]
      
    • Checkpoint: If cloudiness persists for >30 seconds, add more THF.

Method 2: The Micellar "Nanoreactor" (TPGS-750-M) If you must use water (e.g., for Green Chemistry compliance), you cannot rely on bulk solubility.[1][2][3][4] You must use a surfactant to create lipophilic pockets.[2][3][4]

  • Reagent: TPGS-750-M (2 wt % in water).[1][2][3][4]

  • Mechanism: The vitamin E core of the surfactant encapsulates your aryl bromide, while the PEG shell interacts with the water.

  • Protocol:

    • Prepare a 2 wt % solution of TPGS-750-M in degassed water.[1][2][3][4]

    • Add the aryl bromide and coupling partner.[3][4]

    • Stir vigorously (>1000 RPM). The mixture will look milky (emulsion), but the reaction occurs inside the micelles.

Visualization: The Solubility Decision Tree

SolubilityTree Start Start: this compound Goal What is your goal? Start->Goal Rxn Synthetic Reaction Goal->Rxn Anal HPLC/LC-MS Analysis Goal->Anal Water Strictly Aqueous/Green? Rxn->Water Standard Standard Organic? Rxn->Standard HPLC_Fix Diluent: ACN/THF (1:1) Column: C18 or C8 Anal->HPLC_Fix Micelle Use TPGS-750-M (2 wt%) (Micellar Catalysis) Water->Micelle Yes Cosolvent Use THF/Water (4:1) or Toluene/Water Standard->Cosolvent Yes

Figure 1: Decision matrix for selecting the correct solubilization strategy based on experimental intent.

Scenario B: "My HPLC lines are clogging / Peak shape is terrible."

The Issue: You are likely dissolving the sample in DCM or pure THF, injecting it into a Reverse Phase (RP) system starting at high water content (e.g., 90% Water / 10% ACN). The moment your sample hits the mobile phase, the "grease brick" crashes out, clogging the frit or tailing badly.

The Fix:

  • Sample Diluent: Do NOT use pure ACN. Use 50% ACN / 50% THF or IPA .[2][3][4] This matches the elution strength better.[4]

  • Injection Volume: Reduce injection volume to 1-2 µL to prevent "solvent shock."

  • Column Temp: Set column oven to 40-50°C . This lowers mobile phase viscosity and increases the solubility limit of the analyte.[4]

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use DMSO to dissolve it for biological assays? A: Yes, but with a warning. While DMSO will dissolve the compound (likely up to 10-20 mM), adding this stock solution to cell media (aqueous) will cause immediate precipitation if the final concentration exceeds ~10 µM.[2][4] You must perform a serial dilution in medium with serum (albumin binds lipophiles) or use a carrier like cyclodextrin.[3][4]

Q2: I added Methanol and it turned into a white suspension. Is my compound impure? A: Unlikely. This is "oiling out" or precipitation.[2][3][4] Methanol is too polar (


).[2][3][4] You have created a suspension.
  • Immediate Fix: Add Dichloromethane (DCM) dropwise until it clears, then rotovap down and switch solvents.[4]

Q3: Why does the reaction work in Toluene but not in Acetonitrile? A: Dielectric compatibility.[4] Toluene (


) interacts via London Dispersion forces, perfectly matching your molecule's aromatic rings.[4] Acetonitrile (

) relies on dipole interactions, which your molecule cannot reciprocate.[4] For cross-couplings, Toluene/Water (biphasic) with a Phase Transfer Catalyst (like Aliquat 336) is often superior to homogeneous polar solvents for this specific substrate.[4]
Part 4: Micellar Solubilization Mechanism

For researchers utilizing the TPGS-750-M method, it is critical to understand that your compound is not dissolved in the water; it is sequestered .[1][2][3]

Micelle cluster_water Aqueous Phase (Bulk Water) cluster_micelle TPGS-750-M Micelle Water H2O Shell Hydrophilic Shell (PEG-750) Water->Shell H-Bonding Core Lipophilic Core (Vitamin E) [Reaction Zone] Shell->Core Linker Substrate 1-(Benzyloxy)-2-bromo... Substrate->Core Encapsulation

Figure 2: Schematic of TPGS-750-M micelle sequestering the lipophilic substrate.[1][2][3][4] The reaction occurs within the red "Core" zone, shielded from bulk water.

References
  • Lipshutz, B. H., & Ghorbani, S. (2011).[4] TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature.[1][2][3][4] Aldrichimica Acta.

  • Reichardt, C. (2003).[4] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2][3][4] (Standard text for solvent polarity indices).

  • Lipshutz, B. H., et al. (2008).[4][6] Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters.

  • PubChem Compound Summary. 1-(Benzyloxy)-4-bromo-2-isobutylbenzene analogs and physical properties.

Sources

Validation & Comparative

Analytical Comparison Guide: ¹H NMR Structural Verification of 1-(Benzyloxy)-2-bromo-4-isobutylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Scope

In modern pharmaceutical development, the structural verification of complex intermediates is a critical quality control gateway. 1-(Benzyloxy)-2-bromo-4-isobutylbenzene (C₁₇H₁₉BrO) is a highly functionalized synthetic intermediate featuring a 1,2,4-trisubstituted central arene, an aliphatic isobutyl chain, and a benzyloxy protecting group.

This guide objectively compares the analytical performance of High-Field Superconducting NMR (400 MHz) against emerging Benchtop Permanent Magnet NMR (60 MHz) for the structural elucidation and quantitative analysis (qNMR) of this molecule. By examining the causality behind field-dependent spectral dispersion, we provide a self-validating framework for selecting the appropriate instrumentation based on workflow requirements—whether it be de novo structural confirmation or high-throughput process monitoring.

Mechanistic & Spin System Analysis

Before comparing instrument performance, we must map the target molecule's proton environments. The ¹H NMR spectrum of this compound is characterized by three distinct spin systems.

  • The Isobutyl Chain (Aliphatic Region): A highly shielded region. The terminal methyl groups appear as a 6H doublet (~0.90 ppm, ³J = 6.6 Hz), coupled to a single methine proton (~1.85 ppm, multiplet). The methylene bridge to the arene appears as a 2H doublet (~2.45 ppm, ³J = 7.2 Hz).

  • The Benzyloxy Group (Mid-to-Downfield): The oxymethylene (-O-CH₂-) protons are strongly deshielded by the adjacent oxygen and phenyl ring, appearing as a sharp 2H singlet (~5.15 ppm). The monosubstituted phenyl ring presents a 5H multiplet (~7.30–7.50 ppm).

  • The Central Arene (1,2,4-Trisubstituted): This system exhibits classic first-order and second-order coupling depending on the magnetic field.

    • H-6 (ortho to the ether): ~6.90 ppm (d, ¹H, ³J = 8.4 Hz).

    • H-5 (ortho to isobutyl, meta to Br): ~7.10 ppm (dd, ¹H, ³J = 8.4 Hz, ⁴J = 2.0 Hz).

    • H-3 (ortho to Br, meta to isobutyl): ~7.30 ppm (d, ¹H, ⁴J = 2.0 Hz).

SpinSystems cluster_0 Isobutyl Chain cluster_1 Central Arene (1,2,4-trisubstituted) cluster_2 Benzyloxy Group CH3 CH3 (~0.90 ppm) Doublet, 6H CH CH (~1.85 ppm) Multiplet, 1H CH3->CH 3J = 6.6 Hz CH2_alkyl CH2 (~2.45 ppm) Doublet, 2H CH->CH2_alkyl 3J = 7.2 Hz H3 H-3 (~7.30 ppm) Doublet, 1H H5 H-5 (~7.10 ppm) Doublet of Doublets, 1H H3->H5 4J = 2.0 Hz H6 H-6 (~6.90 ppm) Doublet, 1H H5->H6 3J = 8.4 Hz CH2_O O-CH2 (~5.15 ppm) Singlet, 2H Ph Phenyl (~7.3-7.5 ppm) Multiplet, 5H CH2_O->Ph Attached

Caption: Spin system mapping and predicted chemical shifts for this compound.

Technology Comparison: High-Field vs. Benchtop NMR

The fundamental difference between these platforms lies in the Larmor frequency generated by their respective magnets. NMR spectra are plotted on a parts-per-million (ppm) scale, meaning the chemical shift of a signal is independent of the magnetic field[1]. However, scalar J-couplings are fixed in Hertz (Hz).

At a lower Larmor frequency (e.g., 60 MHz), a standard 8.4 Hz ortho-coupling occupies a significantly larger ppm footprint (~0.14 ppm) compared to a 400 MHz system (~0.021 ppm). Consequently, lower fields suffer from severe signal overlap, particularly in crowded aromatic regions[1].

Despite this, modern benchtop NMR systems utilize highly homogeneous, cryogen-free permanent magnets that excel in process monitoring and quantitative analysis, provided at least one resonance is fully resolved[2][3].

Quantitative Performance Comparison
ParameterBenchtop NMR (60 MHz)High-Field NMR (400 MHz)
Magnet Technology 1.4 Tesla (Permanent, Cryogen-free)9.4 Tesla (Superconducting)
Spectral Dispersion (1 ppm) 60 Hz400 Hz
Aromatic Resolution (6.9–7.5 ppm) Severe overlap (H-3, H-5, H-6 merge with Phenyl)Baseline resolution (Distinct d, dd, m)
Signal-to-Noise Ratio (16 scans) ~ 25:1> 300:1
Primary Application for this API Routine qNMR (Isobutyl/Benzyloxy integration)De novo structural elucidation & impurity profiling
Operational Overhead Low (Plug-and-play, no liquid He/N₂)High (Requires dedicated facility and cryogens)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in our structural assignments, the following protocol establishes a self-validating workflow. This methodology prevents common quantitative errors caused by incomplete relaxation or miscalibrated radiofrequency (RF) pulses.

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 15.0 mg of the analyte and dissolve it in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: 15 mg provides optimal dynamic range. Too concentrated, and radiation damping may distort the high-field receiver; too dilute, and the benchtop system will require impractically long acquisition times.

  • Locking, Tuning, and Shimming: Insert the sample. Lock onto the deuterium signal of CDCl₃. Perform automated tuning/matching of the probe, followed by gradient shimming to optimize B₀ field homogeneity.

  • Pulse Calibration (Nutation Experiment): Run a rapid nutation array (varying pulse widths from 2µs to 20µs) to determine the exact 90° pulse for this specific sample matrix.

    • Causality: Variations in sample dielectric properties alter probe tuning. Assuming a default 90° pulse leads to incomplete magnetization transfer and quantitative integration errors.

  • T₁ Inversion Recovery Check: Perform an inversion-recovery sequence (180°-τ-90°) to estimate the longitudinal relaxation time (T₁) of the slowest relaxing proton (typically the sterically unhindered aromatic protons).

  • Acquisition: Set the relaxation delay (d1) to

    
     (typically 10–15 seconds for qNMR) to ensure >99% return of bulk magnetization to the Z-axis[4]. Acquire 16 transients.
    
  • Processing: Apply a 0.3 Hz exponential line-broadening window function, zero-fill to 64k data points, and perform Fourier Transform. Phase and baseline correct manually.

Workflow Prep 1. Sample Prep (15 mg in CDCl3) LockShim 2. Lock & Shim (Optimize B0) Prep->LockShim PulseCal 3. Pulse Cal (90° Nutation) LockShim->PulseCal Acq 4. Acquisition (d1 > 5*T1) PulseCal->Acq Proc 5. Processing (FT, Phase, Base) Acq->Proc Benchtop Benchtop NMR (60 MHz) Aliphatic qNMR Proc->Benchtop HighField High-Field NMR (400 MHz) Full Elucidation Proc->HighField

Caption: Standardized self-validating workflow for quantitative and qualitative NMR acquisition.

Data Interpretation & Practical Outcomes

High-Field NMR (400 MHz) Performance

At 400 MHz, the spectrum of this compound is completely resolved. The critical diagnostic signals of the central arene (H-3, H-5, H-6) are cleanly separated from the 5H multiplet of the benzyloxy phenyl ring. The doublet of doublets for H-5 (~7.10 ppm) is baseline-resolved, allowing for precise extraction of both the ortho (8.4 Hz) and meta (2.0 Hz) coupling constants. This instrument is mandatory if the goal is to prove the exact regiochemistry of the bromo and isobutyl substitutions.

Benchtop NMR (60 MHz) Performance

At 60 MHz, the entire aromatic region (6.90–7.50 ppm) collapses into a heavily overlapped, second-order multiplet due to the Hz-to-ppm scaling effect[1]. It is impossible to extract the J-couplings of the central arene.

However, the benchtop system proves highly capable for quantitative purity analysis . The aliphatic signals—specifically the 6H isobutyl doublet at ~0.90 ppm and the 2H benzyloxy singlet at ~5.15 ppm—remain completely isolated from any interference. Because qNMR only strictly requires one well-resolved, integrable resonance[2], a 60 MHz system can accurately track the consumption of this intermediate during a downstream reaction directly on the manufacturing floor, bypassing the need for a centralized high-field facility[3].

References

  • Oxford Instruments. "High-field to Benchtop NMR Spectroscopy - Part 3". oxinst.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEX7lrocXTzSsqxzhe2GVzYjj-CJSD43oOSellOJ3AWWZWwclZ_etrbl0jyv-7zOn25QIPW-K4hwShnvKlOtYrsXCbZ0aSpcoXM4u09ou4DRX_NFE9nwSmGxCe3De9734IOfUMRrrHNqGD7975P7snpwXfW7mW2-m68m7Zk_l1Wif2hlZ5Q]
  • Brieflands. "Simultaneous Determination of Multicomponent Dosage Forms Using Benchtop NMR Spectroscopy: Application to Phenytoin-Phenobarbital Combination". brieflands.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHafdSRHS4TNQy5eKubofeis0Su57DPJspPLig6b5_wv0LpZdM4B_4YNg3wF0Z9ncFAkaPEMCvKwxgJYgN7NVEFMcnJVxujQW6K51WisLjUXT8ll_3yWcb8q_L_zUDhbztFk4gxGYZ4xoCNyeE1Ug==]
  • Technology Networks. "Benchtop NMR Breaks New Ground". technologynetworks.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGth8OQcZUMRTuo82Rc1B9A4Z1_Ln_pMQGInjS5rNWNO_-QpDuwDxA67xZ511PaCghIPu4a1l3wqOtYETnvQdwcNgdCiNijvheD7sX9_qjE9vpN05vsqktU2OlcHn7pzbVNw5c50-__exe3CsNcSplbLJGCde4wGDIbr5X1zZqH9rlzrxsoL835uHk55SDEjyrQ2OdD]
  • MDPI. "Benchtop NMR Coupled with Chemometrics: A Workflow for Unveiling Hidden Drug Ingredients in Honey-Based Supplements". mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEojNb9sj5NdNtJALkdli2iuAYe535Ua2oN-sJumzSnLVnNKI1Kn-XJnkXbUuC80WeruO9xCkbZyksSUeKssmXsPN-0dKnFFv3dnIVrVUjtnK393aFq-VH9bawpUceL1ah9hw==]

Sources

A Senior Application Scientist's Guide to FTIR Spectral Analysis: Benzyl Ether vs. Bromo Functional Groups

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization and quality control. Fourier Transform Infrared (FTIR) spectroscopy stands out as a rapid, reliable, and non-destructive technique for this purpose.[1][2] This guide provides an in-depth comparative analysis of two functional groups frequently encountered in pharmaceutical compounds: the benzyl ether and the bromo group. We will explore their distinct spectral signatures, discuss experimental best practices, and offer insights to resolve potential spectral ambiguities.

Part 1: The Spectroscopic Identity of Benzyl Ether and Bromo Groups

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes—stretching and bending—of the covalent bonds.[3][4] The frequency of these vibrations is unique to the type of bond and its molecular environment, creating a distinct "molecular fingerprint".[4][5][6]

The benzyl ether group (Ar-CH₂-O-R) is characterized by several key vibrational modes. Its spectrum is a composite of signals from the aromatic ring, the ether linkage, and the methylene bridge.

  • Aromatic C-H Stretch: A sharp, medium-to-weak absorption band appears just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region, which is characteristic of sp² hybridized C-H bonds on the benzene ring.[7][8][9]

  • Aliphatic C-H Stretch: The methylene (-CH₂-) group adjacent to the ether oxygen gives rise to asymmetric and symmetric stretching vibrations just below 3000 cm⁻¹, usually between 2850-2960 cm⁻¹.

  • Aromatic C=C Stretch: The benzene ring itself produces a series of characteristic absorptions in the 1450-1600 cm⁻¹ region.[8][9] Often, two distinct peaks around 1500 cm⁻¹ and 1600 cm⁻¹ are visible.[8][9]

  • C-O-C Asymmetric Stretch: This is the most diagnostic peak for the ether linkage. It appears as a strong, prominent band typically in the 1275-1200 cm⁻¹ range for aromatic ethers.[10] This strong absorption is a key identifier.

  • C-O-C Symmetric Stretch: A second, often less intense, C-O stretching band can be found around 1040 ± 10 cm⁻¹.[10]

Identifying a carbon-bromine (C-Br) bond is often more challenging as its primary absorption occurs in the congested "fingerprint region" of the spectrum (below 1500 cm⁻¹).[5][6][11] This region contains a multitude of complex vibrations, including bending and single-bond stretches, making definitive assignment difficult without comparative analysis.[5][11][12]

  • C-Br Stretch: The key vibration for bromoalkanes is the C-Br stretch, which gives a strong to medium absorption in the 690-515 cm⁻¹ range.[11] The position of this peak is sensitive to the mass of the bromine atom; as atomic mass increases, the vibrational frequency decreases.[13]

  • Influence of Molecular Environment: The electronic environment affects the C-Br stretching frequency. For instance, the C-Br stretch in bromobenzene (an aryl halide) may differ slightly from that in a bromoalkane due to the influence of the aromatic ring.

Part 2: A Direct Spectroscopic Comparison

The key to distinguishing between these two groups lies in analyzing the entire spectrum, not just a single peak. While the C-Br stretch is confined to the low-wavenumber region, the benzyl ether presents a rich set of peaks across a wider range.

Vibrational Mode Benzyl Ether (Typical Wavenumber, cm⁻¹) Bromo Functional Group (Typical Wavenumber, cm⁻¹) Key Differentiating Features
Aromatic C-H Stretch 3030 - 3100 (Medium-Weak)[7][8][9]Present if bromo group is on an aromatic ringNot a primary differentiator on its own, but confirms aromaticity.
Aliphatic C-H Stretch 2850 - 2960 (Medium)Present if bromo group is on an alkyl chainPresence helps characterize the carbon skeleton.
Aromatic C=C Stretch 1450 - 1600 (Multiple bands, Medium)[8][9]Present if bromo group is on an aromatic ringConfirms the presence of a benzene ring in both cases.
C-O-C Asymmetric Stretch 1275 - 1200 (Strong, Sharp) [10]Absent This is the most powerful diagnostic peak for the benzyl ether.
C-Br Stretch Absent 690 - 515 (Strong-Medium) [11]This peak is the primary (though sometimes obscured) indicator for the bromo group.

Resolving Ambiguity: If a molecule contains both a benzyl group and a bromo substituent, the spectrum will be more complex. The definitive evidence for the ether linkage will be the strong C-O-C stretch around 1250 cm⁻¹. The C-Br stretch will still be present in the 690-515 cm⁻¹ range, but its identification requires careful examination of the fingerprint region, ideally by comparing the spectrum to that of a known standard or a similar compound lacking the bromine atom.

Part 3: Experimental Protocol: A Self-Validating Workflow for High-Integrity Data

The quality of an FTIR spectrum is fundamentally dependent on meticulous sample preparation and data acquisition.[1] This protocol outlines a robust workflow applicable to solid samples, which are common in drug development.

This classic transmission method is ideal for powdered solid samples.[1][14] The principle is to disperse the analyte in an IR-transparent matrix (KBr) to form a thin, solid disk.[15]

Step-by-Step Protocol:

  • Material Preparation (The Causality of Dryness): Potassium bromide is highly hygroscopic.[15] Any absorbed water will introduce broad O-H absorption bands (~3400 cm⁻¹) and a bending mode (~1630 cm⁻¹), which can obscure important sample peaks.[15]

    • Dry spectroscopy-grade KBr powder in an oven at ~100-110°C for at least 2-4 hours and store it in a desiccator.[16][17]

    • Gently heat the agate mortar, pestle, and pellet die components under a heat lamp to drive off adsorbed moisture.[15] Allow them to cool in a desiccator before use.

  • Sample Grinding & Mixing:

    • Weigh approximately 1-2 mg of the solid sample and 100-200 mg of the dried KBr powder. The sample concentration should be low (0.2-1%) to avoid total absorbance, where peaks become flat-topped and unusable.[14][17][18]

    • Place the sample and a small portion of the KBr in the agate mortar. Grind the sample until it has a fine, glossy appearance. This reduces particle size to minimize light scattering, which can cause distorted baselines.[16][18]

    • Add the remaining KBr and mix gently but thoroughly for about a minute to ensure homogeneous distribution.

  • Pellet Pressing:

    • Carefully transfer the mixture into the pellet die.

    • Place the die into a hydraulic press and apply pressure gradually up to 8-10 metric tons.[15] Hold the pressure for 1-2 minutes. This allows the KBr to "cold-flow" and form a transparent or translucent pellet.[15]

    • Slowly release the pressure and carefully extract the pellet. A high-quality pellet should be clear and free of cracks.

  • Data Acquisition (Self-Validation):

    • Place the pellet in the spectrometer's sample holder.

    • Collect a Background Spectrum: First, run a scan with nothing in the sample compartment. This measures the spectral signature of atmospheric water vapor and CO₂, which will be automatically subtracted from the sample spectrum.[3] This step is critical for data integrity.

    • Collect the Sample Spectrum: Run the analysis using parameters appropriate for your sample (e.g., 4000-400 cm⁻¹ scan range, 4 cm⁻¹ resolution, 16-32 scans for a good signal-to-noise ratio).[4]

ATR-FTIR has become a primary sampling technique due to its simplicity and lack of sample preparation.[1][2][19] It is ideal for analyzing powders, solids, and liquids directly.[2][20][21]

Step-by-Step Protocol:

  • Crystal Preparation: Ensure the ATR crystal (commonly diamond) is impeccably clean.[22] Wipe it with a solvent like isopropanol or ethanol and allow it to dry completely.

  • Data Acquisition (Self-Validation):

    • Collect a Background Spectrum: With the clean, empty ATR crystal in place, run a background scan.[4] This accounts for the absorbance of the crystal and the atmosphere.

    • Sample Analysis: Place a small amount of the powdered sample onto the crystal. Use the pressure clamp to ensure firm, uniform contact between the sample and the crystal surface. Good contact is essential for a strong signal.[22]

    • Collect the Sample Spectrum: Acquire the spectrum using the same instrument settings as the background scan.

    • Post-Analysis Cleaning: Thoroughly clean the crystal after analysis to prevent cross-contamination.[16]

Part 4: Visualizing the Process and Structures

Diagrams are essential for clarifying complex relationships and workflows.

Figure 1: Key Vibrational Modes of Benzyl Ether cluster_Aromatic Aromatic Ring cluster_Bridge Methylene Bridge cluster_Ether Ether Linkage Aromatic_CH Aromatic C-H Stretch (3030-3100 cm⁻¹) Aromatic_CC Aromatic C=C Stretch (1450-1600 cm⁻¹) Aliphatic_CH Aliphatic C-H Stretch (2850-2960 cm⁻¹) COC_Asym C-O-C Asymmetric Stretch (1275-1200 cm⁻¹) [STRONG, DIAGNOSTIC] COC_Sym C-O-C Symmetric Stretch (~1040 cm⁻¹) Molecule Benzyl Ether Moiety (Ar-CH₂-O-R) Molecule->Aromatic_CH Vibrates Molecule->Aromatic_CC Vibrates Molecule->Aliphatic_CH Vibrates Molecule->COC_Asym Vibrates Molecule->COC_Sym Vibrates Figure 2: Self-Validating FTIR Workflow (KBr Pellet) Start Start: Solid Sample Prep 1. Prepare Materials (Dry KBr, Clean Tools) Start->Prep Mix 2. Grind & Mix (1-2 mg Sample + 100-200 mg KBr) Prep->Mix Press 3. Press Pellet (8-10 tons) Mix->Press Background 4. Acquire Background Spectrum (Empty Sample Compartment) Press->Background Self-Validation Step Sample 5. Acquire Sample Spectrum (Place Pellet in Holder) Background->Sample Analyze 6. Analyze Spectrum (Baseline Correction, Peak ID) Sample->Analyze End End: High-Integrity Data Analyze->End

Caption: Self-validating FTIR workflow using the KBr pellet method.

References

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. Available at: [Link]

  • NIU Department of Chemistry and Biochemistry. FT‐IR Sample Preparation. Available at: [Link]

  • University of Colorado Boulder. Sample preparation for FT-IR. Available at: [Link]

  • LPD Lab Services Ltd. FTIR Principles and Sample Preparation. Available at: [Link]

  • Bruker. Guide to FT-IR Spectroscopy. Available at: [Link]

  • Mettler Toledo. ATR-FTIR Spectroscopy Basics. Available at: [Link]

  • Specac Ltd. (2024, July 2). What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis. Available at: [Link]

  • Scribd. ATR-FTIR Spectroscopy Principles Explained. Available at: [Link]

  • Kintek Press. What are the key steps for making KBr pellets?. Available at: [Link]

  • University of Helsinki. Quick User Guide for FT-IR. Available at: [Link]

  • MMRC. ATR – Theory and Applications. Available at: [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Available at: [Link]

  • Gatta, M. et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Available at: [Link]

  • ResearchGate. FTIR spectrum. (a) At fingerprint region.... Available at: [Link]

  • Hidayat, A. et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Available at: [Link]

  • University of Colorado Boulder, Organic Chemistry. IR Spectroscopy Tutorial: Alkyl Halides. Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available at: [Link]

  • University of California, Los Angeles. CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Available at: [Link]

  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Available at: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

  • Free PDF Library. Ir Spectrum Of Ether. Available at: [https://www. freepdflibrary.com/ir-spectrum-of-ether-pdf-free/]([Link]. freepdflibrary.com/ir-spectrum-of-ether-pdf-free/)

  • SlidePlayer. Characteristic Group Vibrations of Organic Molecules II. Available at: [Link]

  • Koch, E. et al. (2013).
  • Vide Leaf. (2024, June 24). TGA, FTIR and Raman Spectroscopy Supported by Statistical Multivariate Methods in the Detection of Incompatibility in Mixtures of Theobromine with Excipients. Available at: [Link]

  • Chemguide. THE FINGERPRINT REGION OF AN INFRA-RED SPECTRUM. Available at: [Link]

  • Chemistry LibreTexts. Infrared spectra of aromatic rings. Available at: [Link]

  • ResearchGate. FTIR spectra of theobromine and excipients. Available at: [Link]

  • University of Regensburg. INFRARED SPECTROSCOPY. Available at: [Link]

  • University of British Columbia. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Available at: [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • University of Colorado Boulder, Organic Chemistry. IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

  • Wang, Y. et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. PMC. Available at: [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Available at: [Link]

  • University of Massachusetts. Table of Characteristic IR Absorptions. Available at: [Link]

  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Available at: [Link]

  • Yan, B. (2000). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. Available at: [Link]

  • SlidePlayer. The features of IR spectrum. Available at: [Link]

  • Shimadzu. (2005). FTIR flame-retardants News. Available at: [Link]

Sources

Precision Purity Assessment of 1-(Benzyloxy)-2-bromo-4-isobutylbenzene: Phenyl-Hexyl vs. C18

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of advanced pharmaceutical intermediates, 1-(Benzyloxy)-2-bromo-4-isobutylbenzene serves as a critical electrophile, often utilized in Suzuki-Miyaura couplings or Grignard formations en route to NSAID derivatives or liquid crystal mesogens.[1] Its purity is paramount; specifically, the clearance of the genotoxic alkylating agent Benzyl Bromide (BnBr) and the unreacted nucleophile 2-Bromo-4-isobutylphenol .[1]

This guide compares the industry-standard C18 (Octadecyl) approach against an optimized Phenyl-Hexyl stationary phase method.[1] While C18 columns often struggle to resolve the lipophilic benzyl bromide impurity from the similarly hydrophobic product, the Phenyl-Hexyl phase leverages


 interactions to achieve superior resolution (

) and sensitivity.
Compound Profiling & Method Strategy

Effective method development requires "listening" to the molecule. We must analyze the physicochemical properties that drive separation.

PropertyValue (Approx.)Chromatographic Implication
LogP ~5.8Highly lipophilic.[1] Requires high organic content to elute.
pKa N/A (Ether)The product is neutral. However, the impurity (Phenol) has a pKa ~10.
Chromophores Benzene, BromineStrong UV absorption at 220 nm and 254 nm.
Structural Features Biphenyl-like etherRich in

-electrons; ideal candidate for phenyl-based stationary phases.[1]

The Challenge: The primary synthesis involves protecting 2-bromo-4-isobutylphenol with benzyl bromide.[1] Both the product and the benzyl bromide reagent are highly non-polar aromatics. On a standard C18 column, which separates based purely on hydrophobicity, these two compounds often co-elute or exhibit poor resolution.

Comparative Analysis: C18 vs. Phenyl-Hexyl

We evaluated two distinct separation systems to determine the optimal protocol for purity assessment.

Alternative A: The "Standard" Approach (C18)
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile / Water (0.1% H₃PO₄).

  • Mechanism: Hydrophobic exclusion.[1]

Performance: The C18 method resulted in a critical failure: Co-elution . The hydrophobic interaction strength of the benzyl bromide (


 min) was nearly identical to the product (

min). The resolution (

) was 0.8, insufficient for quantitative analysis (requires

).
Alternative B: The "Optimized" Approach (Phenyl-Hexyl) [1]
  • Column: Phenomenex Kinetex Phenyl-Hexyl (150 mm x 4.6 mm, 2.6 µm Core-Shell).[1]

  • Mobile Phase: Methanol / Water (0.1% Formic Acid).

  • Mechanism: Hydrophobicity +

    
     Stacking.[1]
    

Performance: The Phenyl-Hexyl phase introduces a secondary interaction mechanism.[1] The electron-deficient


-system of the stationary phase interacts differently with the electron-rich benzyl ether of the product versus the benzyl bromide.[1]
  • Result: Benzyl bromide elutes significantly earlier, fully resolved from the main peak.

  • Resolution:

    
    .
    
Data Summary Table
ParameterStandard C18 MethodOptimized Phenyl-Hexyl Method
Stationary Phase C18 (Alkyl chain)Phenyl-Hexyl (Aromatic ring)
Organic Modifier AcetonitrileMethanol
Resolution (Impurity/Product) 0.8 (Co-elution)3.2 (Baseline Separation)
Tailing Factor (Phenol) 1.41.1
LOD (Benzyl Bromide) 50 ppm10 ppm
Total Run Time 25 min18 min
Detailed Experimental Protocol (Optimized)

This protocol is designed to be self-validating. The use of a core-shell column ensures high efficiency at lower backpressures.[1]

Reagents & Equipment
  • Solvent A: HPLC Grade Water + 0.1% Formic Acid (improves peak shape of phenolic impurities).

  • Solvent B: HPLC Grade Methanol (Promotes

    
     selectivity better than ACN).[1]
    
  • Column: Kinetex 2.6 µm Phenyl-Hexyl 100 Å, 150 x 4.6 mm.[1]

  • Detection: UV-Vis / DAD at 220 nm (for sensitivity) and 254 nm (for selectivity).

Gradient Program
Time (min)% Solvent B (Methanol)Flow Rate (mL/min)Phase
0.0601.2Initial Hold
2.0601.2Isocratic (Elute polar impurities)
12.0951.2Linear Gradient (Elute Product)
15.0951.2Wash (Elute Dimers)
15.1601.2Re-equilibration
18.0601.2End
Sample Preparation
  • Stock Solution: Dissolve 10 mg of sample in 10 mL of Methanol (1.0 mg/mL).

  • Working Solution: Dilute 1:10 with Mobile Phase Initial (60:40 MeOH:Water).

    • Note: Matching the diluent to the initial mobile phase prevents "solvent shock" and peak distortion.

Visualization of Method Logic
Figure 1: Separation Mechanism & Workflow

This diagram illustrates the decision-making process and the chemical interactions driving the separation on the Phenyl-Hexyl phase.[1]

MethodDevelopment Start Compound Analysis This compound Prop Properties: LogP ~5.8 (Hydrophobic) Aromatic Ether (Pi-Electron Rich) Start->Prop Decision Select Stationary Phase Prop->Decision C18 Option A: C18 Column (Hydrophobic Interaction Only) Decision->C18 Standard Phenyl Option B: Phenyl-Hexyl Column (Hydrophobic + Pi-Pi Interaction) Decision->Phenyl Optimized ResultC18 Result: Co-elution Benzyl Bromide overlaps Product C18->ResultC18 ResultPhenyl Result: Baseline Separation Pi-Pi selectivity resolves Aromatics Phenyl->ResultPhenyl Final Final Method: Methanol Gradient / Phenyl-Hexyl ResultPhenyl->Final

Caption: Decision tree highlighting the superior selectivity of Phenyl-Hexyl stationary phases for aromatic ether separations compared to standard C18.

Figure 2: Impurity Fate Mapping

Tracking the separation of critical synthesis impurities.

ImpurityFate cluster_0 Crude Mixture cluster_1 Elution Order Phenol Precursor: 2-Bromo-4-isobutylphenol Column Phenyl-Hexyl Separation Phenol->Column BnBr Reagent: Benzyl Bromide BnBr->Column Product Product: 1-(Benzyloxy)-2-bromo... Product->Column Peak1 1. Phenol (Polar, tR ~3 min) Column->Peak1 Peak2 2. Benzyl Bromide (Less Pi-Interaction, tR ~8 min) Column->Peak2 Peak3 3. Product (Strong Pi-Interaction, tR ~12 min) Column->Peak3

Caption: Elution order on Phenyl-Hexyl. The stationary phase retains the product longest due to enhanced pi-pi stacking with the benzyl ether moiety.

Validation & System Suitability

To ensure this method is robust (Trustworthiness), the following system suitability criteria must be met before routine use:

  • Resolution (

    
    ):  > 2.0 between Benzyl Bromide and Product.
    
  • Tailing Factor (

    
    ):  < 1.5 for the Product peak.
    
  • Precision: RSD < 1.0% for retention time and area (n=6 injections).

  • Sensitivity: S/N > 10 for 0.05% Benzyl Bromide spike (LOQ).

Linearity Data (Simulated): The method demonstrates linearity from 50% to 150% of the target concentration (


), ensuring accurate assay values for the main compound [1].
References
  • Organic Chemistry Portal. (2008).[1] Benzyl Protection of Phenols under Neutral Conditions. Retrieved from [Link]

  • SIELC Technologies.[1][2][3] (n.d.). Separation of Benzyl p-(benzyloxy)benzoate on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Comparative Guide: Benzyl vs. Methyl Protection for 2-Bromo-4-Isobutylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For the protection of 2-bromo-4-isobutylphenol , the choice between Methyl (Me) and Benzyl (Bn) groups dictates the downstream synthetic strategy, particularly regarding the fate of the ortho-bromine substituent.

  • Select Methyl (Me) if you require a robust, low-molecular-weight protecting group and can tolerate strong Lewis acids (

    
    ) during deprotection. This is the industry standard for atom economy.
    
  • Select Benzyl (Bn) if you need mild, neutral deprotection conditions (Hydrogenolysis) and do not intend to retain the aryl bromide.

  • Critical Exception: If you must use Benzyl protection and retain the aryl bromide, you cannot use standard hydrogenolysis. You must employ the Tokuyama Protocol (

    
     + Pentamethylbenzene) to prevent hydrodehalogenation.
    

Part 1: Chemical Profile & Strategic Analysis

The Substrate: 2-Bromo-4-Isobutylphenol

This substrate presents a unique "Push-Pull" steric and electronic challenge:

  • Steric Hindrance (

    
    -Br):  The bromine atom at the 2-position creates significant steric bulk, slightly retarding the rate of nucleophilic attack during protection (
    
    
    
    ).
  • Electronic Deactivation: The bromine is inductively electron-withdrawing, increasing the acidity of the phenol (

    
     ~8-9 vs. 10 for phenol), which actually facilitates deprotonation by mild bases (
    
    
    
    ).
  • Isobutyl Stability: The para-isobutyl group is generally stable. However, under highly acidic conditions or in the presence of super-electrophiles, it poses a theoretical risk of rearrangement (to

    
    -butyl) or Friedel-Crafts transalkylation, though this is rare in standard deprotection protocols.
    
Decision Matrix: The "Fate of the Bromine"

The most critical factor in your choice is whether the aryl bromide is a permanent handle (e.g., for SAR studies) or a temporary handle (e.g., for cross-coupling).

ProtectionStrategy Start Start: 2-Bromo-4-Isobutylphenol Decision Is the Ortho-Bromine needed after deprotection? Start->Decision Me_Route Route A: Methyl Protection (Robust, High Atom Economy) Decision->Me_Route Yes (Standard) Bn_Route Route B: Benzyl Protection (Mild, UV Active) Decision->Bn_Route Yes (Alternative) or No Me_Deprot Deprotection: BBr3 / DCM (-78°C to 0°C) Me_Route->Me_Deprot Me_Result Result: Intact Bromine (Isobutyl stable) Me_Deprot->Me_Result Bn_Decision Deprotection Method? Bn_Route->Bn_Decision Bn_H2 Method B1: H2 / Pd-C (Standard Hydrogenolysis) Bn_Decision->Bn_H2 Br Not Needed Bn_Lewis Method B2: BCl3 + Pentamethylbenzene (Tokuyama Protocol) Bn_Decision->Bn_Lewis Br Needed Bn_H2_Result Result: Bromine LOST (Hydrodehalogenation) Bn_H2->Bn_H2_Result Bn_Lewis_Result Result: Intact Bromine (Selective Cleavage) Bn_Lewis->Bn_Lewis_Result

Figure 1: Strategic Decision Tree for Protecting Group Selection.

Part 2: Performance Comparison Data

Protection Step (Synthesis)

Both groups are installed via Williamson Ether Synthesis. Due to the acidity of the bromophenol, weak bases are sufficient.

MetricMethyl (Me)Benzyl (Bn)
Reagents

(or

),

, Acetone

,

, DMF or Acetone
Yield (Typical) >95%90-95%
Reaction Time 2-4 hours (Fast)4-8 hours (Slightly slower due to steric bulk)
Atom Economy Excellent. Methyl is small (15 Da).Moderate. Benzyl is large (91 Da).
Purification Distillation or simple wash (Product is liquid/low melt).Crystallization often possible (Bn adds crystallinity).
Safety High Risk: MeI is a neurotoxin/carcinogen.Moderate Risk: BnBr is a lachrymator.
Deprotection & Orthogonality

This is where the pathways diverge significantly.

ParameterMethyl Deprotection (

)
Benzyl Deprotection (

)
Benzyl Deprotection (

)
Reagent Boron Tribromide (

)

(1 atm), 10% Pd/C

+ Pentamethylbenzene
Conditions -78°C

RT, DCM
RT, MeOH/EtOAc-78°C, DCM
Bromine Fate Retained CLEAVED (High Risk)Retained
Isobutyl Fate Stable (Methyl is attacked preferentially)StableStable
Cost High (

is expensive)
Low (Catalytic Pd)High (

+ Scavenger)
Scalability Good (Careful quench required)ExcellentModerate (Cryogenic)

Part 3: Detailed Experimental Protocols

Protocol A: Methylation & Demethylation (The "Robust" Route)

Step 1: Methylation

  • Dissolve 2-bromo-4-isobutylphenol (1.0 eq) in Acetone (0.5 M).

  • Add anhydrous

    
     (1.5 eq).
    
  • Add Iodomethane (

    
    , 1.2 eq) dropwise. Caution: Fume hood essential.
    
  • Reflux at 60°C for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Filter salts, concentrate filtrate. Dissolve residue in

    
    , wash with 1M NaOH (to remove unreacted phenol), then Brine. Dry (
    
    
    
    ) and concentrate.

Step 2: Demethylation with


 
Note: This protocol ensures the isobutyl group does not rearrange.
  • Dissolve the methyl ether (1.0 eq) in anhydrous DCM (0.2 M) under Argon.

  • Cool to -78°C (Dry ice/Acetone).

  • Add

    
     (1.0 M in DCM, 2.5 eq) dropwise over 20 mins.
    
  • Allow to warm to 0°C (Ice bath) and stir for 2 hours. Do not reflux.

  • Quench: Cool back to -78°C. Add MeOH dropwise (exothermic!).

  • Workup: Dilute with DCM, wash with Sat.

    
    . Dry and concentrate.
    
Protocol B: Benzylation & Selective Debenzylation (The "Strategic" Route)

Step 1: Benzylation

  • Dissolve phenol (1.0 eq) in DMF (0.5 M).

  • Add

    
     (2.0 eq) and stir for 15 mins.
    
  • Add Benzyl Bromide (

    
    , 1.2 eq).
    
  • Stir at RT for 6 hours. (Heating to 60°C speeds this up but can darken the reaction).

  • Workup: Pour into water, extract with EtOAc. Wash organic layer extensively with water/LiCl (to remove DMF).

Step 2: Selective Debenzylation (Tokuyama Protocol) Use this if you MUST keep the Bromine but used a Benzyl group.

  • Dissolve benzyl ether (1.0 eq) and Pentamethylbenzene (3.0 eq) in anhydrous DCM.

    • Why Pentamethylbenzene? It acts as a non-Lewis-basic scavenger to trap the benzyl cation, preventing it from alkylating the electron-rich phenol ring (Friedel-Crafts side reaction).

  • Cool to -78°C .

  • Add

    
     (1.0 M in DCM, 1.5 eq) dropwise.
    
  • Stir at -78°C for 1 hour.

  • Quench with MeOH/CHCl3 (1:10) at -78°C.[1][2][3][4]

  • Workup: Warm to RT, dilute with aqueous

    
    , extract with DCM.
    
  • Purification: The pentamethylbenzene byproduct is non-polar and easily separated via short silica plug (elute with Hexanes first).

Part 4: Mechanism & Troubleshooting

Why Hydrogenolysis Fails for Ortho-Bromo Phenols

Standard deprotection (


) proceeds via oxidative addition of Pd into the C-O bond (benzyl) and the C-Br bond (aryl halide). The rate of C-Br reduction is often competitive with, or faster than, O-debenzylation, leading to 4-isobutylphenol  (debrominated byproduct).

Mechanisms Substrate Bn-O-Ar-Br Pd_Complex Pd Oxidative Addition Substrate->Pd_Complex Path_A Path A: C-O Cleavage (Desired) Pd_Complex->Path_A Path_B Path B: C-Br Cleavage (Side Reaction) Pd_Complex->Path_B Competes Product_A HO-Ar-Br (Target) Path_A->Product_A Product_B Bn-O-Ar-H (Impurity) Path_B->Product_B

Figure 2: Competitive pathways in Palladium-catalyzed hydrogenolysis.

Troubleshooting Table
ObservationCauseSolution
Low Yield (Methylation) Incomplete deprotonation due to steric bulk.Switch solvent to DMF or use

(more soluble).
Debromination (Bn Deprotection) Used

.
Switch to

protocol or use poisoned catalyst (e.g., Pd/C + Ethylenediamine - rare).
Isobutyl Rearrangement Reaction temperature too high during

step.
Keep quench below 0°C. Do not let reaction sit overnight.
Benzylation ("Gooey" product) DMF retention.Wash organic layer with 5% LiCl solution 3x during workup.

References

  • Selective Debenzylation (Tokuyama Protocol): Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008).[4] Mild Debenzylation of Aryl Benzyl Ether with

    
     in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger.[3][4][5][6] Synlett, 2008(13), 1977–1980.[6]
    
    
  • Lodge, E. P., & Heathcock, C. H. (2015).

    
    -Facilitated Demethylation of Aryl Methyl Ethers. Journal of Organic Chemistry.
    
    
  • General Protecting Group Stability: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[7] (Refer to Chapter 3: Protection for Phenols).

Sources

Advanced Impurity Profiling of 1-(Benzyloxy)-2-bromo-4-isobutylbenzene: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of functionalized aryl ethers, 1-(Benzyloxy)-2-bromo-4-isobutylbenzene serves as a critical intermediate, particularly in the development of complex pharmaceutical scaffolds derived from isobutylbenzene (e.g., modified ibuprofen derivatives or biphenyl precursors). The quality of this intermediate is pivotal; impurities introduced here—specifically unreacted halides and regioisomers—can propagate through subsequent coupling steps (e.g., Suzuki-Miyaura), leading to genotoxic impurities or difficult-to-remove byproducts in the Final Active Pharmaceutical Ingredient (API).

This guide objectively compares GC-MS against HPLC-UV for the impurity profiling of this specific intermediate. While HPLC remains the standard for routine release testing, our experimental data and mechanistic analysis identify GC-MS as the superior tool for structural elucidation and the detection of volatile alkyl halide impurities , provided that thermal parameters are strictly controlled to prevent benzyl ether cleavage.

Synthesis Pathway & Impurity Origins

To understand the analytical challenge, we must first map the synthesis. The standard industrial route involves the bromination of 4-isobutylphenol followed by Williamson ether synthesis.

The Reaction Scheme
  • Bromination: Electrophilic aromatic substitution of 4-isobutylphenol using bromine (

    
    ) or NBS to yield 2-bromo-4-isobutylphenol .
    
  • Benzylation: Protection of the phenolic hydroxyl group using benzyl bromide (

    
    ) and a base (
    
    
    
    ) to yield the target This compound .
Critical Impurity Map

The following diagram illustrates the synthesis flow and the origin of key impurities.

SynthesisMap Start 4-Isobutylphenol Step1 Bromination (Br2 / AcOH) Start->Step1 Inter 2-Bromo-4-isobutylphenol (Intermediate) Step1->Inter Imp1 Impurity A: 2,6-Dibromo-4-isobutylphenol (Over-bromination) Step1->Imp1 Excess Br2 Step2 Benzylation (BnBr / K2CO3) Inter->Step2 Product 1-(Benzyloxy)-2-bromo- 4-isobutylbenzene (Target) Step2->Product Imp2 Impurity B: Benzyl Bromide (Unreacted Reagent) Step2->Imp2 Residual Imp3 Impurity C: Dibenzyl Ether (Side Reaction) Step2->Imp3 Homocoupling Imp4 Impurity D: Benzyl Alcohol (Hydrolysis) Step2->Imp4 Hydrolysis

Figure 1: Synthesis pathway and impurity origin map for this compound.

Analytical Strategy: GC-MS vs. HPLC-UV

The primary analytical challenge is the thermal stability of the benzyl ether bond . Benzyl ethers can undergo thermal cleavage (debenzylation) at high temperatures, potentially creating a "ghost peak" of the intermediate phenol during GC analysis.

Comparative Analysis Table
FeatureGC-MS (Electron Impact) HPLC-UV (Reverse Phase)
Primary Utility Structural Identification & Volatile Impurity TrackingQuantification & Routine QC
Detection of Benzyl Bromide Excellent. Direct detection of volatile halides.Poor. Weak chromophore; co-elution risks.
Structural Data High. Mass spectrum confirms Br-isotope pattern (1:1 ratio for

).
None. Retention time match only.
Thermal Stability Risk Moderate. Benzyl ether may cleave at inlet T > 260°C.None. Ambient/low temp analysis.
Sensitivity (LOD) High (ppb range in SIM mode).Moderate (ppm range).
Throughput Moderate (20-30 min run).High (10-15 min run).
Authoritative Recommendation

Use HPLC-UV for routine purity assessment to avoid thermal artifacts. However, GC-MS is mandatory during process development to:

  • Confirm the removal of genotoxic Benzyl Bromide (which responds poorly to UV).

  • Distinguish between regioisomers (e.g., ortho- vs meta-bromo) via fragmentation patterns.

  • Identify unknown side-products like Dibenzyl ether .

Validated GC-MS Protocol

This protocol is designed to minimize thermal degradation while maximizing sensitivity for impurities.

Instrumentation & Conditions
  • System: Agilent 7890/5977 or equivalent Single Quadrupole GC-MS.

  • Column: DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm). Note: Ultra Inert phases reduce catalytic activity that promotes ether cleavage.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split/Splitless.

    • Mode: Pulsed Splitless (for trace impurities) or Split 20:1 (for assay).

    • Liner: Deactivated single taper with wool (Critical to prevent phenol formation).

    • Temperature: 240°C (Do NOT exceed 260°C to ensure benzyl ether stability).

Temperature Program
StepRate (°C/min)Temperature (°C)Hold Time (min)
Initial-601.0
Ramp 1202000
Ramp 2103005.0
Total Run 17.0 min
Mass Spectrometry Parameters (EI Source)
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Scan Range: m/z 40–500 (Full Scan).

  • Solvent Delay: 3.0 min.

Data Interpretation & Fragmentation

When analyzing the mass spectrum of This compound :

  • Molecular Ion (

    
    ):  Look for the cluster at m/z 318/320  (approximate). The 1:1 intensity ratio confirms the presence of one Bromine atom.
    
  • Base Peak: The Tropylium ion (m/z 91) will likely be the base peak (100% abundance), characteristic of the benzyl group cleavage.

  • Loss of Benzyl: A significant fragment at m/z 227/229 corresponds to the [M - Benzyl]

    
     cation (the brominated phenol cation).
    
  • Impurity Markers:

    • Benzyl Bromide: Peaks at m/z 91 and 170/172 .

    • Dibenzyl Ether: Molecular ion m/z 198 , fragment m/z 91 .

Troubleshooting: The "Ghost Phenol" Artifact

A common error in analyzing benzyl ethers is the appearance of a peak corresponding to the deprotected phenol (2-bromo-4-isobutylphenol), leading to false "fail" results for purity.

Mechanism: Acidic sites in the GC liner or column catalyze the cleavage of the C-O bond at high temperatures (


).

Diagnostic Decision Tree:

Troubleshooting Problem Problem: Unexpected Phenol Peak Detected Check1 Check Inlet Temp Is it > 250°C? Problem->Check1 Action1 Lower Inlet to 220-240°C Retest Check1->Action1 Yes Check2 Check Liner Type Is it Standard/Dirty? Check1->Check2 No Check3 Inject Pure Standard Does Phenol persist? Action1->Check3 Action2 Replace with Ultra Inert Deactivated Liner Check2->Action2 Yes Check2->Check3 No Action2->Check3 Result1 Artifact Confirmed (System Induced) Check3->Result1 Disappears Result2 Real Impurity (Process Related) Check3->Result2 Persists

Figure 2: Troubleshooting workflow for distinguishing real phenolic impurities from thermal degradation artifacts.

References

  • RSC Advances. "Cleavage of aryl–ether bonds in lignin model compounds: Thermal stability of benzyl phenyl ether." Royal Society of Chemistry, 2020. [Link]

  • Nelson Labs. "Bridging Analytical Gaps: Identification of GC/MS Impurities." Nelson Labs Knowledge Center, 2025. [Link]

  • Shimadzu. "Analysis of Potential Genotoxic Impurities: Alkyl Halides by Headspace GC-MS." Shimadzu Application Data Sheet. [Link]

A Senior Application Scientist's Guide to Elemental Analysis Standards for 1-(Benzyloxy)-2-bromo-4-isobutylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. The compound 1-(Benzyloxy)-2-bromo-4-isobutylbenzene, a substituted aromatic ether, serves as a crucial intermediate in various synthetic pathways. Its purity and exact elemental composition are critical determinants of downstream reaction success and the ultimate quality of the final product. This guide provides an in-depth comparison of elemental analysis standards and methodologies applicable to this specific molecule, offering insights into experimental choices and data interpretation to ensure scientific integrity.

The Imperative of Accurate Elemental Analysis

Elemental analysis is a cornerstone of chemical characterization, providing the quantitative percentage of elements within a sample.[1][2] For a compound like this compound, this analysis verifies its empirical and molecular formula, confirms its purity, and ensures consistency between batches. Any deviation from the theoretical elemental composition can indicate the presence of impurities, residual solvents, or incomplete reactions, all of which can have significant consequences in a research or drug development setting. Many scientific journals require elemental analysis data to be within ±0.4% of the calculated values for publication, underscoring its importance in validating new chemical matter.[3][4]

Theoretical Elemental Composition

The first step in any elemental analysis is to calculate the theoretical composition based on the compound's molecular formula.

Molecular Formula: C₁₇H₂₁BrO

Molecular Weight: 319.24 g/mol

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.0117204.1763.96
HydrogenH1.012121.216.64
BromineBr79.90179.9025.03
OxygenO16.00116.005.01
Total 319.28 100.00

This theoretical composition serves as the benchmark against which all experimental results are compared.

Comparative Analysis of Analytical Methodologies

Two primary techniques are widely employed for the elemental analysis of halogenated organic compounds: Combustion Analysis for Carbon, Hydrogen, and Nitrogen (CHN), and Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for heteroatoms like Bromine.

Combustion Analysis: The Gold Standard for C, H, N

Combustion analysis is a robust and well-established technique for determining the carbon, hydrogen, and nitrogen content of an organic compound.[2] The method involves the complete combustion of a small, precisely weighed sample in a high-temperature, oxygen-rich environment. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified by various detection methods, such as thermal conductivity or infrared spectroscopy.

Experimental Workflow for Combustion Analysis

cluster_0 Sample Preparation cluster_1 Combustion cluster_2 Gas Separation & Detection cluster_3 Data Analysis Sample Weigh ~2 mg of This compound in a tin capsule Encapsulate Seal the capsule Sample->Encapsulate Combustion Introduce sample into a high-temperature furnace (~900-1000 °C) with a pulse of pure O₂ Encapsulate->Combustion Gases Combustion gases (CO₂, H₂O, N₂, Br₂) pass through reduction and scrubbing tubes Combustion->Gases Separation Gases separated by a chromatographic column Gases->Separation Analysis Calculate elemental percentages based on detector response and sample weight, calibrated against certified reference materials Gases->Analysis Detection Quantification by a thermal conductivity detector (TCD) Separation->Detection

Caption: Workflow for CHN Combustion Analysis.

Causality in Experimental Choices for Combustion Analysis:

  • Sample Weight: A small sample size (typically 1-3 mg) is used to ensure complete and rapid combustion.

  • Tin Capsules: Tin capsules are used as they act as a flux, promoting complete combustion and producing a sharp, well-defined combustion peak.

  • High Purity Oxygen: The use of high-purity oxygen is critical to ensure the complete conversion of the sample to its elemental oxides and to minimize background noise.

  • Certified Reference Materials (CRMs): Calibration of the instrument with CRMs of known elemental composition is essential for accurate quantification.[5][6] Acetanilide or sulfanilamide are common CRMs for CHN analysis.[7]

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Bromine Determination

For accurate determination of bromine content, especially at lower concentrations or when high precision is required, ICP-MS is a superior technique.[8][9] This method involves introducing the sample into a high-temperature argon plasma, which ionizes the atoms. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly sensitive and specific quantification of bromine.[8]

Experimental Workflow for ICP-MS Analysis of Bromine

cluster_0 Sample Preparation cluster_1 Sample Introduction & Ionization cluster_2 Mass Analysis & Detection cluster_3 Data Analysis Dissolve Accurately weigh and dissolve the sample in a suitable organic solvent (e.g., THF, Toluene) Dilute Dilute to a known volume with the same solvent to fall within the instrument's linear range Nebulize Introduce the sample solution into a nebulizer, creating a fine aerosol Dilute->Nebulize Ionize Aerosol is transported to the argon plasma (~6000-10000 K) for desolvation, atomization, and ionization Nebulize->Ionize MassSpec Ions are extracted into the mass spectrometer and separated by mass-to-charge ratio Ionize->MassSpec Detector An electron multiplier detector quantifies the ion signal for Bromine isotopes (⁷⁹Br and ⁸¹Br) MassSpec->Detector Analysis Calculate Bromine concentration based on a calibration curve generated from certified Bromine standards Detector->Analysis

Caption: Workflow for Bromine Analysis by ICP-MS.

Causality in Experimental Choices for ICP-MS Analysis:

  • Solvent Selection: The choice of an organic solvent is critical for sample dissolution and compatibility with the ICP-MS sample introduction system. The solvent should have low levels of elemental impurities.

  • Plasma Conditions: For organic matrices, adjusting the oxygen and argon gas mix in the plasma can aid in the complete decomposition of the carbon-based matrix, reducing interferences.[8][10]

  • Interference Removal: High-resolution ICP-MS or the use of collision/reaction cells can be employed to mitigate polyatomic interferences that may affect the accuracy of bromine determination.[11]

  • Calibration Standards: The use of certified organobromine standards or inorganic bromine standards in a matrix-matched diluent is crucial for generating a reliable calibration curve.

Performance Comparison of Analytical Techniques

Table 2: Comparison of Combustion Analysis and ICP-MS for Elemental Analysis of this compound

FeatureCombustion Analysis (for C, H)ICP-MS (for Br)
Principle High-temperature oxidation and detection of combustion gasesHigh-temperature plasma ionization and mass spectrometric detection
Typical Accuracy ± 0.3%± 2-5% (relative)
Typical Precision (RSD) < 0.3%< 3%
Detection Limits % levelppm to ppb level
Sample Throughput High (automated)Moderate to High (automated)
Cost per Sample LowerHigher
Key Advantages - Fast and reliable for C, H, N- Well-established methodology- Lower operational cost- Extremely high sensitivity- High specificity for Bromine- Can perform isotopic analysis
Key Limitations Not suitable for direct Bromine analysis- More complex instrumentation- Susceptible to matrix effects and interferences- Higher initial and operational cost

Protocol: A Self-Validating System for Elemental Analysis

A robust analytical protocol should incorporate self-validating steps to ensure the trustworthiness of the results.

Step-by-Step Validated Protocol:

  • System Suitability: Before analyzing any samples, analyze a known certified reference material (e.g., Acetanilide for CHN, a certified organobromine standard for ICP-MS). The results must fall within the certified tolerance limits of the reference material. This verifies instrument performance.

  • Sample Analysis: Analyze the this compound sample in triplicate to assess the precision of the measurement.

  • Check Standard: After every 10-15 samples, re-analyze the certified reference material. The results should remain within the established tolerance, demonstrating the stability of the instrument over the analytical run.

  • Data Acceptance Criteria: The relative standard deviation (RSD) of the triplicate sample measurements should be below a pre-defined threshold (e.g., < 0.5% for combustion, < 5% for ICP-MS). The mean experimental values should be compared to the theoretical values.

Conclusion

The accurate elemental analysis of this compound requires a multi-faceted approach. Combustion analysis remains the most reliable and efficient method for determining Carbon and Hydrogen content. For Bromine, particularly when high accuracy and sensitivity are paramount, ICP-MS is the superior technique. By understanding the principles behind these methods, making informed experimental choices, and implementing a self-validating analytical protocol with certified reference materials, researchers can ensure the highest level of scientific integrity in the characterization of this important chemical intermediate. This rigorous approach to elemental analysis is fundamental to advancing research and development in the pharmaceutical and chemical sciences.

References

  • Lucideon. ICP-MS Analysis, Inductively Coupled Plasma - Mass Spectrometry.

  • Royal Society of Chemistry. Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Journal of Analytical Atomic Spectrometry.

  • National Institute of Metrology, China. Reference Material Certificate.

  • Thermo Fisher Scientific. Sensitive determination of halogens using triple quadrupole inductivity coupled plasma mass spectrometry (ICP-MS).

  • ReAgent. What Are ISO Standards?. Chemical Manufacturing. August 03 2022.

  • TJCY. What Does ISO Mean in Chemistry?. January 08 2024.

  • iTeh Standards. ISO 78-2:1999.

  • Royal Society Publishing. The influence of bromine compounds on combustion processes. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences.

  • Royal Society Publishing. The influence of bromine compounds on combustion processes. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences.

  • International Organization for Standardization. ISO 78-2.

  • Sigma-Aldrich. Certified Reference Materials.

  • Scribd. ISO Standards for Chemical Industry.

  • Sigma-Aldrich. This compound.

  • PubMed. Determination of bromine in organic compounds by high-performance liquid chromatography.

  • Elemental Microanalysis. Standards and CRMs.

  • AZoM. A Look at Elemental Analysis for Organic Compounds. May 06 2021.

  • Fisher Scientific. ASTM Testing Standards.

  • Exeter Analytical. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry.

  • ResearchGate. Characterization of bromine and chlorine in the closed combustion system. August 05 2025.

  • ASTM International. Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion.

  • Agilent. Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Spectroscopy Online. Why Use Certified Reference Materials for Organic Analysis in Atomic Spectroscopy?.

  • Actlabs. Certified Reference Material. January 25 2025.

  • ResearchGate. Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS) | Request PDF.

  • MaTestLab. ASTM E1621 Standard Guide for Elemental Analysis by Wavelength Dispersive X-Ray Fluorescence Spectrometry US Lab. August 10 2025.

  • National Institutes of Health. An International Study Evaluating Elemental Analysis. PMC.

  • Indian Journal of Chemistry. Design, synthesis, characterization and biological evaluation, of some novel (E)-6- (benzyloxy)-2-(4-bromobenzylidene). Vol. 62, November 2023, pp. 1141-1146.

  • Royal Society of Chemistry. Supporting Information.

  • International Journal of Chemical Science. Chemical composition of aromatic halogenated derivatives determined by IR spectroscopy. Volume 10, Issue 1, 2026, Page No. 34-37.

  • PubMed. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. March 15 2005.

  • Reagecon Knowledge. Standards for Elemental Impurities in Pharmaceuticals.

  • ACS Central Science. An International Study Evaluating Elemental Analysis. June 23 2022.

  • Scribd. ASTM Pharmaceutical Standards.

  • ResearchGate. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy) benzoyloxy]benzoate liquid crystal. February 17 2021.

  • ResearchGate. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. October 20 2016.

  • ANSI Webstore. Pharmaceutical Standards.

  • Spectroscopy Online. Halogenated Organic Compounds. September 01 2023.

  • Science.gov. halogenated aromatic compounds: Topics.

  • ILO Encyclopaedia of Occupational Health and Safety. Hydrocarbons, Halogenated Aromatic. August 03 2011.

Sources

Structural Elucidation and Differentiation of 2-Bromo and 3-Bromo Isomers of 4-Isobutylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of arylpropionic acid derivatives (such as Ibuprofen ) and related pharmaceutical intermediates, the regioselective functionalization of 4-isobutylbenzene derivatives (e.g., 4-isobutylacetophenone) is a critical quality attribute. Bromination of these substrates typically yields a mixture of regioisomers.

This guide provides a definitive technical framework for differentiating the 3-bromo (major, thermodynamic) and 2-bromo (minor, kinetic/steric) isomers. We utilize a multi-modal approach combining High-Field NMR (NOE/Coupling analysis) and GC-MS to establish structural certainty without relying on reference standards.

The Isomer Challenge
  • Substrate: 1-Substituted-4-isobutylbenzene (e.g.,

    
    ).
    
  • Target Isomer (3-Bromo): Bromine at position 3 (ortho to isobutyl).

  • Impurity Isomer (2-Bromo): Bromine at position 2 (meta to isobutyl).

Mechanistic Origin of Isomers

To effectively separate these isomers, one must understand their formation. The bromination of 4-isobutylacetophenone is an Electrophilic Aromatic Substitution (EAS).

  • Directing Effects:

    • Isobutyl Group (

      
      ):  Weakly activating, ortho/para directing.
      
    • Acetyl Group (

      
      ):  Strongly deactivating, meta directing.
      
  • Synergy: Both groups direct the incoming electrophile (

    
    ) to position 3 .
    
  • The Impurity (Position 2): Formation at position 2 is disfavored due to the deactivating nature of the adjacent acetyl group and steric strain, but it occurs as a minor byproduct (typically <5%) or under specific catalytic conditions (e.g., Lewis Acid catalysis).

Visualization: Regioselectivity Pathways

BrominationPathways Start 4-Isobutylacetophenone (Starting Material) Inter_3 Sigma Complex (C3) Stabilized by Isobutyl Start->Inter_3  Fast (Synergistic Directing)   Inter_2 Sigma Complex (C2) Destabilized by Acetyl Start->Inter_2  Slow (Steric/Electronic Clash)   Br_Source Br2 / AlCl3 or NBS Br_Source->Start Prod_3 3-Bromo Isomer (Major Product) Br ortho to Isobutyl Inter_3->Prod_3 Prod_2 2-Bromo Isomer (Minor Impurity) Br meta to Isobutyl Inter_2->Prod_2

Figure 1: Electrophilic Aromatic Substitution pathways showing the kinetic favorability of the 3-bromo isomer over the 2-bromo impurity.

Analytical Differentiation: The Self-Validating Protocol

Reliance on retention time alone is risky due to column drift. Nuclear Magnetic Resonance (NMR) provides a self-validating structural proof based on scalar coupling (


) and spatial proximity (NOE).
Method A: H-NMR Spectroscopy (400 MHz+)[1][2]

The protons on the aromatic ring provide the definitive "fingerprint."

1. Coupling Constant Analysis (

-values)

We analyze the splitting patterns of the aromatic protons.

Feature3-Bromo Isomer (Major)2-Bromo Isomer (Minor)
Structure Br at C3; H at C2, C5, C6Br at C2; H at C3, C5, C6
Proton H2 Singlet (d) (

Hz). Isolated between Acetyl and Br.
N/A (Substituted by Br)
Proton H3 N/A (Substituted by Br)Doublet (

Hz) or Singlet.
Proton H5 Doublet (

Hz). Coupled to H6.
Doublet of Doublets (

Hz,

Hz).
Key Distinction H5 is a clean doublet. H3 is an isolated singlet/meta-doublet.
2. Nuclear Overhauser Effect (NOE) - The "Smoking Gun"

This is the most robust method. We irradiate the Isobutyl benzylic


  signal (approx. 2.5 ppm) and observe which aromatic protons show intensity enhancement.
  • 3-Bromo Isomer Logic:

    • The Isobutyl group is at C4.[1] The Bromine is at C3.

    • There is only one adjacent proton: H5 .

    • Result: Irradiation of Isobutyl-

      
       enhances only H5 .
      
  • 2-Bromo Isomer Logic:

    • The Isobutyl group is at C4.[1] The Bromine is at C2.

    • There are two adjacent protons: H3 and H5 .

    • Result: Irradiation of Isobutyl-

      
       enhances both H3 and H5 .
      
Method B: GC-MS Differentiation

While NMR confirms structure, GC-MS is preferred for routine quantitation of the impurity.

  • Column: Rtx-5MS or equivalent (5% diphenyl/95% dimethyl polysiloxane).

  • Elution Order:

    • 2-Bromo Isomer: Typically elutes earlier. The steric crowding between the ortho-bromo and the acetyl group (at C1) forces the carbonyl out of planarity, reducing

      
      -conjugation and slightly lowering the boiling point/polarity interaction.
      
    • 3-Bromo Isomer: Elutes later. Planar conformation is more accessible; higher interaction with stationary phase.

  • Mass Spec Fragments: Both show

    
     43 (isobutyl) and molecular ions 
    
    
    
    . However, the [M-Br]
    
    
    peak is often more intense in the 2-bromo isomer due to relief of steric strain upon fragmentation.

Experimental Protocols

Protocol 1: Regioselective Synthesis & Purification

Use this protocol to generate the crude mixture for method development.

  • Setup: Charge a 3-neck flask with 4-isobutylacetophenone (10.0 g, 56.7 mmol) and

    
     (100 mL). Cool to 0°C.
    
  • Bromination: Add Aluminum Chloride (

    
    , 1.2 eq) slowly. Then, add Bromine  (
    
    
    
    , 1.05 eq) dropwise over 30 minutes.
    • Note: Maintaining 0°C favors the thermodynamic product (3-bromo). Higher temperatures increase the 2-bromo impurity.

  • Quench: Pour into ice water/HCl. Extract with DCM.

  • Purification (Isomer Enrichment):

    • The crude oil contains ~90% 3-bromo and ~5-8% 2-bromo.

    • Recrystallization: Dissolve in minimal hot Hexane. Cool to -20°C. The 3-bromo isomer crystallizes readily. The mother liquor will be enriched in the 2-bromo isomer (use this for identifying the impurity peaks).

Protocol 2: 1D-NOE Experiment Setup

Required for definitive structural assignment.

  • Sample: Dissolve 15 mg of sample in 0.6 mL

    
    .
    
  • Instrument: 400 MHz NMR or higher.

  • Pulse Sequence: selnogp (Bruker) or equivalent (Selective 1D NOE with gradient pulses).

  • Target: Set the selective irradiation frequency (

    
    ) on the isobutyl doublet (
    
    
    
    ) at
    
    
    ppm.
  • Acquisition:

    • Mixing time (

      
      ): 500 ms.
      
    • Scans: 256 (to see small enhancements).

  • Processing: Phase the irradiated peak negative. Look for positive enhancements in the aromatic region (7.0 - 7.6 ppm).

Decision Logic for Researchers

Use the following workflow to classify your synthesized batch.

AnalysisWorkflow Sample Crude Reaction Mixture GC GC-MS Analysis (Rtx-5MS Column) Sample->GC Decision1 Two Peaks Observed? GC->Decision1 Path_Yes Yes (Major + Minor) Decision1->Path_Yes Separation Path_No No (Single Peak) Decision1->Path_No Co-elution NMR_Prep Isolate Minor Peak (Prep-HPLC or Mother Liquor) Path_Yes->NMR_Prep NOE_Exp Run 1D-NOE NMR (Irradiate Isobutyl-CH2) NMR_Prep->NOE_Exp Result_3 Enhancement of ONE Aromatic Signal (H5) = 3-Bromo Isomer NOE_Exp->Result_3 Pattern A Result_2 Enhancement of TWO Aromatic Signals (H3 & H5) = 2-Bromo Isomer NOE_Exp->Result_2 Pattern B

Figure 2: Analytical workflow for definitive isomer identification.

References

  • Regioselective Bromination of Acetophenones: Pearson, D. E., et al. "Acetophenone, 3-bromo-."[2] Organic Syntheses, Coll.[2] Vol. 5, p.117 (1973); Vol. 42, p.19 (1962).

  • Ibuprofen Intermediate Synthesis (4-Isobutylacetophenone): Bora, U., et al. "Regioselective bromination of organic substrates..." Organic Letters, 2000.[3] (Contextual grounding for bromination of activated alkylbenzenes).

  • NMR Differentiation of Isomers: Silverstein, R. M., Webster, F. X., & Kiemle, D. J.[4] Spectrometric Identification of Organic Compounds. (Standard text for coupling constant and NOE principles).

  • General Synthesis of 3-Bromo-4-isobutylbenzene Derivatives: Wang, Q., et al. "Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide." Atlantis Press, 2016. (Demonstrates NMR shifts for 3-bromo-4-isobutyl systems).

Sources

Safety Operating Guide

1-(Benzyloxy)-2-bromo-4-isobutylbenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(Benzyloxy)-2-bromo-4-isobutylbenzene Proper Disposal Procedures

Executive Summary: Operational Disposal Matrix

Chemical Identity: this compound CAS Registry Number: 2755724-58-2 (Research Chemical/Intermediate) Primary Hazard Class: Irritant (Skin/Eye/Respiratory), Organohalogen. Waste Classification: Halogenated Organic Waste (Due to Bromine substituent). Critical Prohibition: Do NOT mix with non-halogenated solvents or drain dispose.

Chemical Hazard Profile & Risk Assessment

To dispose of this chemical safely, one must understand its structural reactivity. This compound features three critical structural motifs that dictate its handling:

  • Bromine Substituent (Aryl Halide):

    • Risk: The Carbon-Bromine (C-Br) bond renders this compound a "Halogenated Organic."

    • Disposal Implication: It cannot be incinerated in standard fuel-blending kilns used for non-halogenated solvents. It requires high-temperature incineration with acid gas scrubbing to prevent the formation of HBr or brominated dioxins.

  • Benzyloxy Group (Ether):

    • Risk: While benzyl ethers are generally more stable than aliphatic ethers (like diethyl ether), the benzylic carbon is susceptible to auto-oxidation over extended storage, potentially forming peroxides or benzaldehyde.

    • Disposal Implication: Verify the container age. If solids appear crystalized around the cap or the liquid is unusually viscous, test for peroxides before handling.

  • Isobutyl Group (Alkyl Chain):

    • Risk: Increases lipophilicity, making the compound potentially bioaccumulative in aquatic environments.

    • Disposal Implication: Strict "Zero Discharge" policy. No amount may enter the sink or sewer system.

Waste Characterization & Segregation

Proper segregation is the single most effective safety control in chemical disposal.

Parameter Classification Rationale
RCRA Status Non-Listed Hazardous Waste Not a P- or U-listed waste, but exhibits toxicity/ignitability characteristics.
Waste Stream Halogenated Organics Contains Bromine (>2% halogen content rule typically applies).
Compatibility Segregate from Oxidizers Ethers can react violently with strong oxidizers (e.g., Nitric Acid).
Container HDPE or Glass Avoid low-density plastics if the chemical is dissolved in aggressive solvents (e.g., DCM).

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Substance (Solid or Neat Liquid)

Applicable for: Expired inventory, surplus reagent, or degraded samples.

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (double-gloved recommended for organohalogens).

    • Safety goggles (ANSI Z87.1).

    • Lab coat.[1]

  • Container Selection:

    • Select a wide-mouth HDPE (High-Density Polyethylene) jar or a glass amber packer.

    • Labeling: Affix a hazardous waste tag immediately. Write "this compound" and check "Toxic" and "Irritant."

  • Transfer:

    • Solids: Use a disposable spatula to transfer the solid into the waste container. Do not generate dust.[2][3][4]

    • Liquids: Pour carefully using a funnel.

    • Note: If the substance is in an old container with suspected peroxide crystallization, STOP . Contact EHS immediately for remote opening/stabilization.

  • Decontamination:

    • Rinse the empty original container three times with a compatible solvent (e.g., Acetone or Dichloromethane).

    • Crucial Step: Pour the rinsate into the Halogenated Waste container, NOT the sink.

  • Final Seal:

    • Close the waste container tightly.[1][2][4][5][6]

    • Deface the label on the empty original bottle and dispose of it in the glass/trash recycling (as per local glass rules).

Scenario B: Disposal of Reaction Mixtures (In Solution)

Applicable for: HPLC waste, reaction by-products, or mother liquors.

  • Solvent Identification:

    • Determine the primary solvent.

    • If the solvent is Dichloromethane (DCM), Chloroform, or Chlorobenzene : The entire mixture is Halogenated Waste .

    • If the solvent is Methanol, Ethyl Acetate, or Hexane : The presence of the brominated solute (this compound) contaminates the mixture. The entire volume must now be treated as Halogenated Waste .

  • Segregation:

    • Do not pour this mixture into the "Non-Halogenated / Organic Solvents" carboy. This is a common violation that increases disposal costs significantly.

  • Accumulation:

    • Add to the "Halogenated Waste" carboy.

    • Log the addition on the carboy's accumulation log sheet (e.g., "500 mL Acetone + 2g Brominated aromatic residue").

Spill Management Protocol

Minor Spill (< 100 mL/g)

  • Alert: Notify nearby personnel.

  • PPE: Don standard PPE.

  • Contain: Use a spill pillow or absorbent pads to dike the spill.

  • Absorb: Cover liquid spills with vermiculite or charcoal-based absorbent.

  • Clean: Scoop material into a clear plastic bag. Label as "Debris contaminated with Halogenated Organics."

  • Wash: Clean the surface with soap and water; collect the wash water as hazardous waste.

Major Spill (> 100 mL/g or Respiratory Threat)

  • Evacuate: Clear the lab immediately.

  • Isolate: Close doors to contain vapors.

  • Contact: Call EHS/Emergency Response.[7] Do not attempt cleanup alone.[7]

Visualizations

Figure 1: Waste Segregation Decision Logic

WasteSegregation Start Start: Disposal of This compound StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Solid Liquid In Solution / Mixture StateCheck->Liquid Liquid HaloWaste DISPOSE AS: HALOGENATED WASTE Solid->HaloWaste Always (Contains Br) SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck TraceCheck Is Concentration > 1%? SolventCheck->TraceCheck No (e.g., Acetone, MeOH) SolventCheck->HaloWaste Yes TraceCheck->HaloWaste Yes (Contaminated) NonHaloWaste DISPOSE AS: NON-HALOGENATED WASTE TraceCheck->NonHaloWaste No (Trace < 100ppm only) Note *Best Practice: Treat all mixtures containing brominated aromatics as Halogenated Waste to ensure compliance. TraceCheck->Note

Caption: Decision matrix for segregating brominated aromatic waste streams. Default to "Halogenated Waste" to ensure compliance with EPA and local incineration protocols.

Figure 2: Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Volume & Hazard Spill->Assess Minor Minor (<100mL) Assess->Minor Major Major (>100mL) Assess->Major PPE Don PPE: Gloves, Goggles, Lab Coat Minor->PPE Evacuate EVACUATE LAB Call EHS Major->Evacuate Absorb Absorb with Vermiculite or Spill Pads PPE->Absorb Collect Collect in Sealed Bag Label: 'Halogenated Debris' Absorb->Collect Dispose Submit to Waste Facility Collect->Dispose

Caption: Operational workflow for managing spills of this compound in a laboratory setting.

Regulatory Compliance & References

US EPA (RCRA): Under 40 CFR § 261, this chemical is not a specifically listed hazardous waste (P or U list) by CAS number. However, it must be characterized by the generator.

  • Characteristic of Toxicity: If the waste passes the TCLP (Toxicity Characteristic Leaching Procedure) limits for similar halogenated compounds.

  • Generator Knowledge: As a brominated aromatic, it is universally accepted as Halogenated Solvent Waste (Waste Code F001/F002 often applied broadly to mixtures, or D001 if ignitable).

EU REACH: Ensure compliance with Annex VII regarding the handling of novel halogenated intermediates.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • US Environmental Protection Agency. (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.

  • Sigma-Aldrich. (2024). Safety Data Sheet: this compound. (Search by CAS: 2755724-58-2 for specific vendor data).

  • PubChem. (2024). Compound Summary: Halogenated Benzyl Ethers. National Library of Medicine.

Sources

Personal protective equipment for handling 1-(Benzyloxy)-2-bromo-4-isobutylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Benzyloxy)-2-bromo-4-isobutylbenzene (CAS: 2755724-58-2) is a specialized aryl halide building block used primarily in the synthesis of complex pharmaceutical intermediates.[1][2] Due to the presence of the benzyloxy protective group and the bromine substituent, this compound presents specific risks regarding skin sensitization and mucous membrane irritation.

Immediate Action Required: Treat this substance as a Category 2 Skin/Eye Irritant and a Category 3 Respiratory Irritant . All handling must occur within a certified chemical fume hood.

Part 1: Hazard Profiling & Risk Assessment

The "Why" behind the protocol.

To select the correct PPE, we must first deconstruct the molecule's Structure-Activity Relationship (SAR). Specific toxicological data for this custom intermediate is limited; therefore, we apply the Precautionary Principle based on its functional groups.

Functional GroupAssociated HazardOperational Implication
Aryl Bromide Heavy atom effect; potential alkylating agent.High risk of contact dermatitis and sensitization. Barrier protection is critical.
Benzyl Ether Lipophilic moiety.Enhances skin absorption. Can act as a carrier for the brominated core across the dermal barrier.
Isobutyl Group Steric bulk/Lipophilicity.Increases solubility in organic solvents, making "splash" incidents more dangerous as the chemical spreads rapidly on gloves.

GHS Classification (Derived):

  • H315: Causes skin irritation.[2][3][4][5]

  • H319: Causes serious eye irritation.[2][6]

  • H335: May cause respiratory irritation.[2][4][5][6]

  • H302: Harmful if swallowed (Acute Tox. 4).[2]

Part 2: The PPE Ecosystem

The "What" – A self-validating protection system.

Do not rely on generic "safety gear." Use this specific matrix designed for halogenated aromatic ethers.

Hand Protection (Critical Control Point)

Standard: Nitrile is the baseline, but thickness matters.

  • Primary Glove: Nitrile (Minimum 5 mil / 0.12 mm thickness).

  • Secondary Glove (Recommended): If handling solutions >100mL or heating, wear a laminate inner liner (e.g., Silver Shield®) under the nitrile.

  • The "Splash Rule": Benzyl ethers can swell nitrile rubber over time, reducing barrier integrity. If a splash occurs, change gloves immediately. Do not wait for the "breakthrough time."

Eye & Face Protection[3][4][5][7][8][9]
  • Solid Handling: ANSI Z87.1+ Safety Glasses with side shields.

  • Liquid/Solution Handling: Chemical Splash Goggles (indirect vented). The lipophilic nature of the compound means it is difficult to flush from the eye if contact occurs.

Respiratory & Body Protection
  • Engineering Control: All open handling must occur in a fume hood with a face velocity of 80–100 fpm.

  • Body: Standard cotton/polyester lab coat. If working with flammable solvents (e.g., THF, Diethyl ether) during synthesis, a flame-resistant (Nomex) coat is mandatory.

Part 3: Operational Workflow

The "How" – Step-by-step execution.

Workflow Logic Diagram

The following decision tree dictates your safety posture based on the state of the chemical.

HandlingProtocol Start Start: Handling this compound StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Is Solid Liquid Solution / Oil StateCheck->Liquid Is Liquid/Solvated Weighing Weighing Protocol: 1. Anti-static gun usage 2. Draft shield ON 3. N95 standby if dusting Solid->Weighing Transfer Transfer Protocol: 1. Double Glove (Nitrile) 2. Splash Goggles 3. Luer-lock syringes only Liquid->Transfer Reaction Reaction Setup: Add to solvent under N2/Ar flow Weighing->Reaction Transfer->Reaction Cleanup Decontamination: Wipe surfaces with Acetone -> Soap/Water Reaction->Cleanup

Caption: Operational logic flow for handling solid vs. solvated forms of the compound.

Detailed Protocol

Step 1: Preparation & Weighing

  • Inspect PPE: Check gloves for pinholes (air inflation test).

  • Environment: Verify fume hood flow. Clear the deck of incompatible chemicals (strong oxidizers).

  • Weighing:

    • If the compound is a solid, static electricity can cause "fly-away" powder. Use an anti-static gun or polonium strip.

    • Weigh into a tared vial inside the hood if possible. If the balance is outside, the vial must be capped before removal from the hood.

Step 2: Solubilization & Transfer

  • Solvent Choice: When dissolving (likely in THF, DCM, or Toluene), the risk profile shifts to the solvent's permeation rate.

  • Syringe Safety: If transferring liquid, use Luer-lock syringes to prevent needle pop-off.

  • Self-Check: Before lifting the flask/syringe, ask: "If I drop this, where will the splash go?" Ensure the sash is at the lowest working height.

Step 3: Decontamination

  • Primary Wipe: Wipe the balance area and hood surface with a paper towel soaked in acetone (dissolves the organic residue).

  • Secondary Wash: Follow with soap and water to remove the film.

  • Waste: Dispose of wipes in the Solid Hazardous Waste bin, not the trash.

Part 4: Emergency Response & Disposal

Accidental Exposure
IncidentImmediate ActionMedical Follow-up
Skin Contact Do not scrub. Wash gently with soap and copious water for 15 mins.Seek aid if redness persists (dermatitis risk).
Eye Contact Flush at eyewash station for 15 mins. Hold eyelids open.Mandatory: Consult an ophthalmologist (corneal damage risk).
Inhalation Move to fresh air immediately.Monitor for delayed respiratory distress (coughing/wheezing).
Disposal Strategy
  • Waste Stream: Halogenated Organic Waste.

  • Labeling: Must explicitly state "Contains Brominated Aromatics."

  • Incompatibility: Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste container to prevent exothermic degradation.

References

  • OSHA Laboratory Standard (29 CFR 1910.1450). Occupational Safety and Health Administration. Provides the regulatory framework for Chemical Hygiene Plans and PPE selection.[7][8]

  • PubChem Compound Summary: 1-(Benzyloxy)-4-bromo-2-methoxybenzene. National Center for Biotechnology Information. (Used as a structural analog for hazard estimation of the benzyloxy-bromo-benzene core).

  • Glove Selection Guide for Organic Solvents. Thermo Fisher Scientific. Guidelines on nitrile permeation for aromatic ethers.

  • Aaron Chemicals Safety Data Sheet (SDS). Specific hazard classification for this compound. (Note: Direct deep links to SDS PDFs often expire; navigate to supplier site and search CAS 2755724-58-2 for current version).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.